Pisiferic acid
Descripción
Pisiferic acid has been reported in Chamaecyparis formosensis, Isodon glutinosus, and other organisms with data available.
from Chamaecyparis pisifera; RN given refers to 4aR-trans parent cpd
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
(4aR,10aS)-6-hydroxy-1,1-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene-4a-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O3/c1-12(2)14-10-13-6-7-17-19(3,4)8-5-9-20(17,18(22)23)15(13)11-16(14)21/h10-12,17,21H,5-9H2,1-4H3,(H,22,23)/t17-,20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATHWSPHADLLZSS-PXNSSMCTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=C2C(=C1)CCC3C2(CCCC3(C)C)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=C(C=C2C(=C1)CC[C@@H]3[C@@]2(CCCC3(C)C)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10217844 | |
| Record name | Pisiferic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10217844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67494-15-9 | |
| Record name | (4aR,10aS)-1,3,4,9,10,10a-Hexahydro-6-hydroxy-1,1-dimethyl-7-(1-methylethyl)-4a(2H)-phenanthrenecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67494-15-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pisiferic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067494159 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pisiferic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10217844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Natural Sources of Pisiferic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pisiferic acid, a bioactive abietane diterpenoid, has garnered significant interest within the scientific community due to its promising pharmacological activities, including antibacterial, antifungal, and cytotoxic properties. This technical guide provides an in-depth overview of the natural sources of this compound, focusing on quantitative data, detailed experimental protocols for its isolation, and an elucidation of its biosynthetic pathway. This document is intended to serve as a comprehensive resource for researchers and professionals involved in natural product chemistry and drug development.
Natural Sources of this compound
This compound is primarily found in plants belonging to the Cupressaceae, Pinaceae, and Lamiaceae families. The most well-documented sources include various species of Chamaecyparis, Picea, and Salvia.
Chamaecyparis Species
The genus Chamaecyparis, commonly known as cypress, is a significant source of this compound. Chamaecyparis pisifera, in particular, is frequently cited as a primary natural source from which this compound was first isolated. The leaves and twigs of this plant are known to contain the compound.
Picea Species
Various species of spruce (Picea) have been identified as containing this compound and related diterpenoids. Picea abies, the Norway spruce, is a notable source, with the bark being a primary location for the accumulation of these compounds.
Salvia Species
Several species within the genus Salvia (sage) have been reported to produce this compound. While often present in smaller quantities compared to Chamaecyparis, these species represent a diverse botanical source for this compound.
Quantitative Analysis of this compound Content
Obtaining precise quantitative data for the yield of this compound from its natural sources is often challenging and can vary depending on the plant's geographical location, age, and the extraction method employed. While comprehensive, directly comparable quantitative data for this compound across all its sources is limited in the readily available literature, this guide presents the available information to offer a comparative perspective.
| Plant Source | Plant Part | Extraction Method | Compound Class Content | Specific this compound Yield | Reference |
| Picea abies | Bark | Ethanolic Extraction | Resin acids: 7.16 mg/g (inner bark), 2.39 mg/g (outer bark) | Not Specified | [1] |
| Salvia species | Leaves | Methanolic Extraction | Total Phenolic Content: 57.87 - 126.91 mg GAE/g extract | Not Specified | [2] |
Note: The table highlights the current gap in literature regarding specific yield of this compound. Much of the available data focuses on the total content of broader compound classes like resin acids or total phenolics.
Experimental Protocols for Isolation and Purification
The isolation of this compound from its natural sources typically involves extraction with organic solvents followed by chromatographic purification. A particularly effective and environmentally friendly method is supercritical fluid extraction (SFE).
Supercritical Fluid Extraction (SFE) of this compound from Chamaecyparis pisifera Leaves
This protocol is based on a patented method for extracting this compound.
3.1.1. Materials and Equipment
-
Ground leaves of Chamaecyparis pisifera
-
Supercritical fluid extractor
-
CO₂ (food grade)
-
Entrainment agent (e.g., 90% ethanol)
-
High-pressure silica gel column
-
Dichloromethane
-
Acetone
-
Rotary evaporator
-
Crystallization apparatus
3.1.2. Extraction Workflow
References
The Discovery and Isolation of Pisiferic Acid from Chamaecyparis pisifera: A Technical Guide for Researchers
Abstract
Pisiferic acid, a bioactive abietane diterpenoid isolated from the leaves and twigs of the Sawara cypress (Chamaecyparis pisifera), has garnered significant interest within the scientific community for its diverse pharmacological activities. This technical guide provides an in-depth overview of the discovery, isolation, and biological significance of this compound. It details a comprehensive, state-of-the-art extraction and purification protocol utilizing supercritical fluid extraction (SFE) coupled with high-pressure column chromatography, and presents a comparative analysis with other potential extraction methodologies. Furthermore, this guide elucidates the molecular mechanism of action of this compound, focusing on its role as a protein phosphatase 2C (PP2C) activator and its subsequent impact on apoptotic signaling pathways. Detailed experimental protocols and quantitative data are presented to facilitate reproducibility and further investigation by researchers in the fields of natural product chemistry, pharmacology, and drug development.
Introduction
Chamaecyparis pisifera, commonly known as the Sawara cypress, is a species of cypress native to Japan[1]. Traditionally, various parts of this plant have been utilized for their aromatic and medicinal properties. Modern phytochemical investigations have revealed a rich chemical profile, including a variety of terpenoids. Among these, this compound (12-hydroxyabieta-8,11,13-trien-20-oic acid) has emerged as a compound of significant interest[2].
First isolated and characterized from C. pisifera, this compound has demonstrated a range of biological activities, including antibacterial, anti-inflammatory, and cytotoxic effects[3][4]. Notably, recent research has highlighted its potential as a novel activator of protein phosphatase 2C (PP2C), an enzyme family implicated in the regulation of cellular stress responses and apoptosis[5]. This discovery has opened new avenues for exploring this compound as a chemical probe to study PP2C-mediated signaling and as a lead compound for the development of new therapeutic agents[5]. This guide aims to provide a comprehensive technical resource for the scientific community, detailing the methodologies for its efficient isolation and providing insights into its mechanism of action.
Extraction and Isolation of this compound: A Comparative Overview
The efficient extraction and purification of this compound are crucial for its subsequent biological evaluation and potential therapeutic application. While several methods can be employed for the extraction of diterpenoids from plant matrices, supercritical fluid extraction (SFE) has emerged as a green and highly efficient technique. This section provides a detailed protocol for SFE followed by purification and compares it with other potential methods such as maceration and ultrasound-assisted extraction (UAE).
Recommended Protocol: Supercritical Fluid Extraction (SFE) followed by High-Pressure Column Chromatography
This protocol is adapted from a patented method and offers high yield and purity with the benefit of being an environmentally friendly process[6].
-
Raw Material Preparation: 1000g of dried leaves of Chamaecyparis pisifera are ground into a fine powder.
-
Supercritical Fluid Extraction:
-
The powdered plant material is placed in a supercritical extraction reactor.
-
CO₂ is used as the solvent with 90% ethanol as an entrainer.
-
Extraction is performed under the following conditions:
-
Extractor Temperature: 35°C
-
Extractor Pressure: 28 MPa
-
Separator Temperature: 30°C
-
Separator Pressure: 6 MPa
-
CO₂ Flow Rate: 18 L/h
-
Extraction Time: 1 hour
-
-
The resulting extract is collected.
-
-
High-Pressure Silica Gel Column Chromatography:
-
The crude extract is dissolved in ethanol and loaded onto a high-pressure stainless steel chromatography column (internal diameter 100mm, length-to-diameter ratio 1:12) packed with 300 mesh silica gel.
-
Gradient elution is performed using a dichloromethane-acetone solvent system with the following volume ratios: 13:3, 5:3, and 2:3.
-
The fractions containing this compound are collected.
-
-
Concentration and Recrystallization:
-
The collected fractions are concentrated under reduced pressure.
-
The concentrate is cooled to induce crystallization, yielding a coarse-grain product.
-
The coarse product is then recrystallized from a methylene chloride-methanol (9:2 v/v) solvent system.
-
The resulting crystals are leached and dried to obtain the final product.
-
From 1000g of raw Chamaecyparis pisifera leaves, this method yielded 1.04g of this compound with a purity of 90.9% in one documented example[6]. Another example in the same patent reported a yield of 7.18g with 93.5% purity using slightly different column parameters[6].
Comparative Analysis of Extraction Methods
To provide a broader perspective, the following table summarizes the SFE method alongside other potential extraction techniques. The data for maceration and UAE are based on typical yields for diterpenoids from coniferous plants and serve as an estimation for comparison.
| Method | Principle | Typical Solvents | Estimated Yield Range for Diterpenoids | Estimated Purity Range | Advantages | Disadvantages |
| Supercritical Fluid Extraction (SFE) | Utilizes a supercritical fluid (e.g., CO₂) as the extraction solvent, often with a co-solvent (entrainer). | CO₂, Ethanol | High (e.g., ~0.1-0.7% for this compound)[6] | High (e.g., >90%)[6] | Environmentally friendly, high selectivity, short extraction time. | High initial equipment cost. |
| Maceration | Soaking the plant material in a solvent at room temperature for an extended period. | Ethanol, Methanol, Acetone | Low to Moderate | Low to Moderate | Simple, low cost. | Time-consuming, lower efficiency, large solvent consumption. |
| Ultrasound-Assisted Extraction (UAE) | Uses ultrasonic waves to disrupt cell walls and enhance solvent penetration. | Ethanol, Methanol | Moderate to High | Moderate | Faster than maceration, reduced solvent consumption. | Potential for degradation of thermolabile compounds if not controlled. |
Biological Activity and Signaling Pathway of this compound
This compound exhibits a range of biological activities, with its pro-apoptotic effects being of particular interest for potential anticancer applications. The mechanism underlying this activity involves the activation of Protein Phosphatase 2C (PP2C).
Activation of PP2C and Dephosphorylation of Bad
This compound has been identified as a novel activator of PP2C[5]. In the context of apoptosis, a key substrate of PP2C is the pro-apoptotic protein Bad (Bcl-2-associated death promoter). The pro-apoptotic function of Bad is regulated by its phosphorylation status. When phosphorylated by upstream kinases such as Akt and members of the MAPK pathway, Bad is sequestered in the cytoplasm by 14-3-3 proteins, preventing it from interacting with anti-apoptotic proteins Bcl-2 and Bcl-xL at the mitochondrial membrane.
By activating PP2C, this compound promotes the dephosphorylation of Bad. Dephosphorylated Bad is then released from 14-3-3 proteins and translocates to the mitochondria. At the mitochondria, Bad binds to and inhibits the anti-apoptotic proteins Bcl-2 and Bcl-xL. This inhibition allows the pro-apoptotic proteins Bax and Bak to oligomerize and form pores in the outer mitochondrial membrane, leading to the release of cytochrome c and other pro-apoptotic factors into the cytoplasm. This initiates the caspase cascade, culminating in apoptosis.
The cytotoxicity of this compound has been demonstrated in human promyelocytic leukemia HL60 cells, where it induces apoptosis through a caspase-3/7-dependent mechanism involving the dephosphorylation of Bad[5].
Signaling Pathway Diagram
The following diagram illustrates the proposed signaling pathway through which this compound induces apoptosis.
Caption: this compound-induced apoptotic signaling pathway.
Experimental Workflow for Isolation and Purification
The following diagram outlines the general experimental workflow for the isolation and purification of this compound from Chamaecyparis pisifera.
Caption: General workflow for this compound isolation.
Conclusion and Future Perspectives
This compound stands out as a promising natural product with well-defined pro-apoptotic activity mediated through the activation of PP2C. The supercritical fluid extraction method detailed in this guide provides an efficient and environmentally sustainable approach for its isolation, yielding a high-purity product suitable for further research.
Future investigations should focus on a more comprehensive evaluation of this compound's efficacy and safety in preclinical models of various cancers. Further elucidation of its interactions with other cellular targets and signaling pathways will undoubtedly provide a deeper understanding of its therapeutic potential. The detailed protocols and data presented herein are intended to serve as a valuable resource to accelerate these research endeavors and unlock the full potential of this intriguing natural compound.
References
- 1. BAD Dephosphorylation and Decreased Expression of MCL-1 Induce Rapid Apoptosis in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Bcl-2 Pathway | GeneTex [genetex.com]
- 4. scielo.br [scielo.br]
- 5. journals.biologists.com [journals.biologists.com]
- 6. aacrjournals.org [aacrjournals.org]
Pisiferic Acid: An Abietane Diterpenoid with Therapeutic Potential
A Technical Whitepaper for Researchers and Drug Development Professionals
Abstract
Pisiferic acid, a naturally occurring abietane diterpenoid isolated from the coniferous tree Chamaecyparis pisifera, has emerged as a molecule of significant interest in the scientific community.[1] This technical guide provides an in-depth overview of this compound, focusing on its core chemical properties, established biological activities, and underlying mechanisms of action. Detailed experimental protocols for key assays, quantitative data summaries, and visualizations of its signaling pathways are presented to support further research and development efforts. The primary focus will be on its roles as a potent activator of voltage-gated potassium channels and an inducer of apoptosis through the protein phosphatase 2C pathway, highlighting its therapeutic potential in channelopathies and oncology.
Introduction to this compound
This compound is a tricyclic diterpenoid belonging to the abietane class of natural products.[1] Its chemical structure is characterized by a 12-hydroxyabieta-8,11,13-trien-20-oic acid backbone.[1] First identified as a constituent of Chamaecyparis pisifera, it has since been found in other plant species and recognized for its diverse biological activities, including antibacterial and antifungal properties.[1] More recently, research has elucidated its specific molecular targets, paving the way for its investigation as a lead compound in drug discovery programs.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | (4aR,10aS)-6-hydroxy-1,1-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene-4a-carboxylic acid | [1] |
| Molecular Formula | C₂₀H₂₈O₃ | [1] |
| Molecular Weight | 316.44 g/mol | |
| CAS Number | 67494-15-9 | |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 195-199 °C |
Mechanism of Action I: Activation of Voltage-Gated Potassium Channels
A significant area of research on this compound has been its remarkable ability to modulate the function of voltage-gated potassium channels, specifically Kv1.1 and Kv1.2. These channels are crucial for regulating neuronal excitability, and their dysfunction is implicated in neurological disorders such as episodic ataxia type 1 (EA1).
This compound acts as a channel opener by binding to the voltage-sensing domain (VSD) of Kv1.1 and Kv1.2. This interaction induces a conformational change in the VSD, which in turn leads to the opening of the channel pore, even at more hyperpolarized membrane potentials. This leftward shift in the voltage-dependence of activation effectively increases potassium ion efflux, thereby reducing neuronal excitability.
dot
Table 2: Quantitative Data on this compound's Effect on Kv Channels
| Parameter | Channel | Value | Reference |
| EC₅₀ (V₀.₅ act shift) | Kv1.1 | 12 µM | |
| EC₅₀ (V₀.₅ act shift) | Kv1.2 | 13 µM | |
| EC₅₀ (Eм shift) | Kv1.1-expressing oocytes | 9 µM | |
| V₀.₅ act shift (12 µM PA) | Heteromeric Kv1.1/Kv1.2 | -14 mV | |
| Eм shift (12 µM PA) | Oocytes expressing Kv1.1/Kv1.2 | -19 mV |
Mechanism of Action II: Induction of Apoptosis via PP2C Activation
This compound has also been shown to induce apoptosis in cancer cell lines, such as the human promyelocytic leukemia cell line HL-60. This pro-apoptotic activity is mediated through its activation of Protein Phosphatase 2C (PP2C).
PP2C is a family of phosphatases that can dephosphorylate and inactivate pro-apoptotic proteins like Bad (Bcl-2-associated death promoter). By activating PP2C, this compound leads to the dephosphorylation of Bad. Dephosphorylated Bad is then able to heterodimerize with anti-apoptotic proteins Bcl-2 and Bcl-xL, thereby inhibiting their function. This disruption of the balance between pro- and anti-apoptotic proteins ultimately triggers the caspase cascade, leading to programmed cell death.
dot
Table 3: Cytotoxicity of this compound
| Cell Line | IC₅₀ | Reference |
| HL-60 (Human promyelocytic leukemia) | 36.6 µM |
Experimental Protocols
Two-Electrode Voltage-Clamp (TEVC) Electrophysiology in Xenopus laevis Oocytes
This protocol is adapted for the study of this compound's effect on Kv1.1/Kv1.2 channels expressed in Xenopus laevis oocytes.
1. Oocyte Preparation and cRNA Injection:
-
Harvest stage V-VI oocytes from adult female Xenopus laevis.
-
Defolliculate the oocytes by incubation in a collagenase solution (e.g., 2 mg/mL in Ca²⁺-free OR-2 solution) for 1-2 hours with gentle agitation.
-
Manually select healthy oocytes and inject them with cRNA encoding the desired Kv channel subunits (e.g., KCNA1 for Kv1.1, KCNA2 for Kv1.2, or a 1:1 mixture for heteromeric channels) using a microinjection system.
-
Incubate the injected oocytes at 18°C in ND96 solution supplemented with penicillin and streptomycin for 2-5 days to allow for channel expression.
2. Electrophysiological Recording:
-
Place an oocyte in a recording chamber continuously perfused with ND96 solution.
-
Impale the oocyte with two sharp microelectrodes (0.5-2 MΩ resistance) filled with 3 M KCl. One electrode serves as the voltage-sensing electrode, and the other as the current-injecting electrode.
-
Clamp the oocyte membrane potential at a holding potential of -80 mV using a voltage-clamp amplifier.
-
Apply voltage steps to elicit ionic currents. For Kv channels, a typical protocol involves depolarizing steps from -80 mV to +40 mV in 10 mV increments for 500 ms, followed by a repolarization step to -50 mV to record tail currents.
-
Record baseline currents in the absence of this compound.
-
Perfuse the recording chamber with ND96 solution containing the desired concentration of this compound and repeat the voltage-step protocol to record currents in the presence of the compound.
3. Data Analysis:
-
Measure the peak current amplitude at each voltage step and the tail current amplitude.
-
Plot the normalized tail current as a function of the prepulse potential to generate a conductance-voltage (G-V) curve.
-
Fit the G-V curve with a Boltzmann function to determine the half-activation voltage (V₀.₅ act).
-
Compare the V₀.₅ act values in the absence and presence of this compound to quantify the voltage shift.
In Vitro Protein Phosphatase 2C (PP2C) Activity Assay
This protocol describes a colorimetric assay to measure the activation of PP2C by this compound using a malachite green-based method to detect released inorganic phosphate (Pi).
1. Reagents and Materials:
-
Recombinant human PP2C enzyme.
-
Phosphorylated substrate (e.g., phosphopeptide or α-casein).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT).
-
This compound stock solution in DMSO.
-
Malachite Green Reagent:
-
Solution A: 0.045% (w/v) Malachite Green hydrochloride in water.
-
Solution B: 4.2% (w/v) ammonium molybdate in 4 M HCl.
-
Solution C: 34% (w/v) sodium citrate.
-
Working Reagent: Mix 100 parts of Solution A with 25 parts of Solution B, and then add 1 part of a surfactant (e.g., Triton X-100) to a final concentration of 0.01%.
-
2. Assay Procedure:
-
In a 96-well microplate, prepare the reaction mixture containing assay buffer, the phosphorylated substrate, and the desired concentration of this compound (or DMSO as a vehicle control).
-
Pre-incubate the mixture at 30°C for 10 minutes.
-
Initiate the reaction by adding the recombinant PP2C enzyme to each well.
-
Incubate the reaction at 30°C for a defined period (e.g., 15-30 minutes).
-
Stop the reaction by adding the Malachite Green Working Reagent.
-
Allow color to develop for 15-20 minutes at room temperature.
-
Measure the absorbance at 620-650 nm using a microplate reader.
3. Data Analysis:
-
Generate a standard curve using known concentrations of inorganic phosphate (Pi).
-
Convert the absorbance values of the samples to the amount of Pi released using the standard curve.
-
Calculate the PP2C activity as the amount of Pi released per unit time.
-
Determine the fold-activation of PP2C by this compound by comparing the activity in the presence of the compound to the vehicle control.
Total Synthesis of this compound
Several total syntheses of (±)-pisiferic acid have been reported. A common strategy involves the construction of a tricyclic core followed by the introduction of the necessary functional groups. One representative synthetic route is outlined below:
dot
A key feature of many synthetic approaches is the stereocontrolled construction of the decalin system, often starting from a chiral building block like the Wieland-Miescher ketone. Subsequent annulation reactions are employed to form the third ring of the abietane skeleton. Aromatization of one of the rings, followed by functional group manipulations such as demethylation and oxidation, ultimately yields this compound.
Conclusion and Future Directions
This compound stands out as a promising abietane diterpenoid with well-defined mechanisms of action on important cellular targets. Its ability to activate Kv1.1 and Kv1.2 channels suggests its potential as a therapeutic agent for neurological disorders characterized by neuronal hyperexcitability, such as episodic ataxia. Furthermore, its pro-apoptotic effects through the activation of PP2C highlight its potential in cancer therapy.
References
The Biosynthesis of Pisiferic Acid: A Technical Guide for Researchers
Abstract
Pisiferic acid, an abietane-type diterpenoid found in plants of the Chamaecyparis genus, has garnered significant interest for its diverse biological activities, including antimicrobial and cytotoxic properties. Understanding its biosynthesis is crucial for metabolic engineering efforts aimed at enhancing its production for pharmaceutical applications. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, detailing the key enzymatic steps from the universal diterpene precursor, geranylgeranyl pyrophosphate (GGPP). While the complete pathway in Chamaecyparis pisifera is yet to be fully elucidated, this guide synthesizes current knowledge from studies on closely related species and the broader context of diterpene resin acid biosynthesis in conifers. This document outlines the probable enzymatic players, reaction intermediates, and offers generalized experimental protocols for the elucidation and analysis of this pathway.
Introduction
This compound is a naturally occurring abietane diterpenoid characterized by a tricyclic carbon skeleton. It is primarily isolated from Chamaecyparis pisifera (Sawara cypress) and has demonstrated a range of biological activities, making it a molecule of interest for drug development.[1] The biosynthesis of this compound, like other diterpenoids in plants, originates from the plastidial 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, which supplies the C20 precursor, geranylgeranyl pyrophosphate (GGPP). The subsequent steps, involving cyclization and oxidation, are catalyzed by two key classes of enzymes: diterpene synthases (diTPSs) and cytochrome P450 monooxygenases (CYP450s).
This guide will delineate the proposed multi-step enzymatic conversion of GGPP to this compound, drawing heavily on functional characterization of homologous enzymes in the closely related species Chamaecyparis formosensis and Chamaecyparis obtusa.[2][3]
The Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound is a multi-step process that can be divided into two main stages: the cyclization of the linear precursor GGPP to form the initial diterpene scaffold, and the subsequent oxidative modifications of this scaffold.
Stage 1: Cyclization Cascade
The initial steps of this compound biosynthesis involve the conversion of GGPP into a tricyclic abietane olefin. This is a two-step process catalyzed by monofunctional diterpene synthases, as has been recently demonstrated in the Chamaecyparis genus.[2][3]
-
Formation of (+)-Copalyl Diphosphate: The biosynthesis is initiated by a class II diTPS, a (+)-copalyl diphosphate synthase (CPS), which protonates the terminal double bond of GGPP to initiate a bicyclization cascade, forming the bicyclic intermediate (+)-copalyl diphosphate ((+)-CPP). In Chamaecyparis formosensis and Chamaecyparis obtusa, the enzymes CfCPS1 and CoCPS, respectively, have been identified as monofunctional (+)-CPSs.[2][3]
-
Formation of Levopimaradiene: The (+)-CPP intermediate is then utilized by a class I diTPS. This enzyme catalyzes the ionization of the diphosphate moiety and a subsequent cyclization and rearrangement to form the tricyclic olefin, levopimaradiene. In C. formosensis and C. obtusa, levopimaradiene synthase (LS) activity has been demonstrated for the enzymes CfKSL1 and CoLS, respectively, which convert (+)-CPP to levopimaradiene.[2][3]
Stage 2: Oxidative Modifications
Following the formation of the abietane scaffold, a series of oxidative reactions are required to produce this compound. These reactions are catalyzed by cytochrome P450 monooxygenases, which introduce hydroxyl and carboxyl groups.
-
Formation of Ferruginol: Levopimaradiene likely undergoes aromatization and hydroxylation to form ferruginol. The exact enzymatic sequence for this conversion in Chamaecyparis is not yet fully characterized but is a common step in the biosynthesis of abietane diterpenoids.
-
Hydroxylation to Pisiferol: Ferruginol is then hydroxylated at the C-20 position to yield pisiferol. This step is a critical branch point leading towards this compound.
-
Oxidation to this compound: Finally, the C-20 hydroxyl group of pisiferol is oxidized to a carboxylic acid, forming this compound. This two-step oxidation is likely catalyzed by one or more CYP450s or an aldehyde dehydrogenase.
The following diagram illustrates the proposed biosynthetic pathway:
References
- 1. Pisiferdiol and this compound isolated from Chamaecyparis pisifera activate protein phosphatase 2C in vitro and induce caspase-3/7-dependent apoptosis via dephosphorylation of Bad in HL60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery and characterization of diterpene synthases in Chamaecyparis formosensis Matsum. which participated in an unprecedented diterpenoid biosynthesis route in conifer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Functional identification of specialized diterpene synthases from Chamaecyparis obtusa and C. obtusa var. formosana to illustrate the putative evolution of diterpene synthases in Cupressaceae - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Biological Activity of Pisiferic Acid
Introduction
This compound is a naturally occurring abietane diterpenoid first isolated from the leaves of the Japanese cypress tree, Chamaecyparis pisifera.[1][2] This lipophilic compound has garnered significant interest within the scientific community due to its diverse and potent biological activities. Structurally, it is characterized by a tricyclic diterpene core with a hydroxyl group and a carboxylic acid functional group, which contribute to its reactivity and potential for therapeutic applications.[2][3] This technical guide provides a comprehensive overview of the known biological activities of this compound, with a focus on its anticancer, antimicrobial, and neuromodulatory properties. The content herein summarizes key quantitative data, details relevant experimental methodologies, and illustrates the underlying molecular mechanisms.
Anticancer Activity
This compound has demonstrated notable cytotoxic and pro-apoptotic effects against specific cancer cell lines. Its primary mechanism in this context appears to be the activation of Protein Phosphatase 2C (PP2C), a key regulator of apoptosis.[4]
Mechanism of Action: Induction of Apoptosis
In human promyelocytic leukemia (HL60) cells, this compound functions as a novel activator of PP2C.[4] This activation leads to the dephosphorylation of the pro-apoptotic protein Bad. Dephosphorylated Bad is then able to antagonize anti-apoptotic Bcl-2 family proteins, ultimately triggering the intrinsic apoptosis pathway. This cascade culminates in the activation of effector caspases, specifically caspase-3 and caspase-7, which execute the programmed cell death.[4] The cytotoxicity of this compound is significant, though it is reported to be less potent than the related compound, pisiferdiol.[4]
Caption: Apoptotic pathway induced by this compound in HL60 cells.
Quantitative Data: Cytotoxicity
The following table summarizes the reported cytotoxic activity of this compound against the HL60 cancer cell line.
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| This compound | HL60 (Human Promyelocytic Leukemia) | Cytotoxicity Assay | ~36.6 µM* | [4] |
| Pisiferdiol | HL60 (Human Promyelocytic Leukemia) | Cytotoxicity Assay | 18.3 µM | [4] |
*Calculated based on the report that pisiferdiol's cytotoxicity is 2-fold stronger than this compound's.
Experimental Protocol: Caspase-Glo® 3/7 Assay
This protocol outlines a method for quantifying the activity of caspase-3 and caspase-7, key executioner caspases in apoptosis, in response to treatment with this compound.
-
Cell Culture and Treatment: Plate cancer cells (e.g., HL60) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours. Treat the cells with various concentrations of this compound and a vehicle control. Include a positive control (e.g., staurosporine).
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent by mixing the supplied buffer and lyophilized substrate according to the manufacturer's instructions.
-
Lysis and Caspase Activation: After the desired treatment period (e.g., 24-48 hours), add 100 µL of the Caspase-Glo® 3/7 Reagent to each well. Mix gently by orbital shaking for 30 seconds.
-
Incubation: Incubate the plate at room temperature for 1 to 2 hours, protected from light. This allows for cell lysis and the enzymatic reaction to occur. The substrate contains the tetrapeptide sequence DEVD, which is cleaved by active caspase-3/7, releasing aminoluciferin and generating a luminescent signal.
-
Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: The luminescent signal is directly proportional to the amount of active caspase-3/7. Normalize the data to the vehicle control to determine the fold-increase in caspase activity.
Antimicrobial Activity
This compound exhibits inhibitory activity against both Gram-positive and Gram-negative bacteria.[1][5] Studies have identified its effectiveness against pathogens such as Staphylococcus aureus, Bacillus subtilis, and Proteus vulgaris.[1]
Mechanism of Action
The mode of action of this compound appears to be bacteria-specific. In the Gram-positive bacterium B. subtilis, it predominantly inhibits peptidoglycan synthesis, a crucial process for maintaining the integrity of the bacterial cell wall.[1] In contrast, its effect on the Gram-negative bacterium P. vulgaris involves a more non-specific inhibition of macromolecule synthesis.[1] The carboxylic acid group at C-10 and the hydroxyl group at C-12 are considered critical structural factors for its antibacterial activity.[1]
Quantitative Data: Antibacterial Spectrum
While specific Minimum Inhibitory Concentration (MIC) values are not detailed in the provided search results, the qualitative activity is summarized below.
| Bacterial Species | Gram Stain | Susceptibility to this compound | Reference |
| Proteus vulgaris | Negative | Susceptible | [1] |
| Staphylococcus aureus | Positive | Susceptible | [1] |
| Bacillus subtilis | Positive | Susceptible | [1] |
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol describes a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent like this compound.
Caption: Experimental workflow for MIC determination via broth microdilution.
-
Preparation of this compound Stock: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound stock solution in a liquid growth medium (e.g., Mueller-Hinton Broth) to achieve a range of desired concentrations.
-
Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension in the growth medium to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the this compound dilutions. Include a positive control well (bacteria and medium, no drug) and a negative control well (medium only).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: After incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth (i.e., the first clear well).
Modulation of Ion Channels
A significant area of research for this compound is its activity as a modulator of voltage-gated potassium (Kv) channels, particularly Kv1.1 and Kv1.2.[6][7] This activity positions it as a promising therapeutic lead for certain neurological disorders like Episodic Ataxia Type 1 (EA1), which is caused by loss-of-function mutations in the KCNA1 gene that encodes Kv1.1.[8][9]
Mechanism of Action: Kv Channel Opener
This compound acts as a channel opener by binding directly to the voltage-sensing domain (VSD) of the Kv1.1 and Kv1.2 channels.[6][10] This binding induces a conformational change in the VSD, mimicking the effect of membrane depolarization.[6][9] This action facilitates the opening of the channel pore, thereby increasing potassium ion efflux. Crucially, this mechanism allows this compound to restore function in a majority of EA1-linked mutant Kv1.1 channels.[8][9] It effectively corrects the channel's dysfunctional gating by hyperpolarizing its voltage dependence of activation (V₀.₅act).[10][11]
Caption: Mechanism of Kv1.1/1.2 channel activation by this compound.
Quantitative Data: Ion Channel Modulation
The following table summarizes the quantitative effects of this compound on Kv channels.
| Channel | Parameter | Effect | Value | Reference |
| Kv1.1 | EM Shift | Hyperpolarization | EC₅₀ = 9 µM | [6] |
| Kv1.2 | V₀.₅act Shift | Negative Shift | EC₅₀ = 13 µM | [6] |
| Kv1.1/Kv1.2 | V₀.₅act Shift | Negative Shift | -14 mV (at 12 µM) | [6] |
| Kv1.2 | EM Shift | Hyperpolarization | -18 mV (at 12 µM) | [10] |
Experimental Protocol: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This protocol provides a simplified overview of how the effects of this compound on Kv channels are studied using TEVC electrophysiology.
-
Oocyte Preparation and Injection: Harvest oocytes from a Xenopus laevis frog. Inject the oocytes with cRNA encoding the Kv channel subunits of interest (e.g., Kv1.1 and/or Kv1.2). Incubate the oocytes for 2-5 days to allow for channel expression in the cell membrane.
-
Electrophysiological Recording: Place a single oocyte in a recording chamber continuously perfused with a recording solution (e.g., ND96). Impale the oocyte with two microelectrodes, one for voltage sensing and one for current injection.
-
Voltage Clamp: Use a voltage-clamp amplifier to hold the oocyte's membrane potential at a set level (e.g., -80 mV). Apply a series of voltage steps (e.g., from -80 mV to +60 mV) to activate the expressed Kv channels and record the resulting potassium currents.
-
Compound Application: Establish a baseline recording of the channel currents. Then, perfuse the chamber with the recording solution containing this compound at a known concentration (e.g., 10 µM).
-
Data Acquisition: Record the channel currents in the presence of this compound using the same voltage protocol. This allows for a direct comparison of channel activity before and after compound application.
-
Data Analysis: Analyze the recorded currents to determine parameters such as the voltage of half-maximal activation (V₀.₅act) and current amplitude. A negative shift in V₀.₅act indicates that the channel opens at more hyperpolarized potentials, signifying an opening effect by the compound. Construct dose-response curves to calculate EC₅₀ values.
Anti-inflammatory and Antioxidant Activities
While less extensively studied than its other properties, this compound is noted to possess potential anti-inflammatory and antioxidant effects.[3] The mechanisms for these activities are not fully elucidated for this compound itself, but can be inferred from the known actions of related diterpenoid compounds and other phytochemicals.
Potential anti-inflammatory mechanisms could involve the inhibition of key pro-inflammatory pathways, such as the nuclear factor-kappa B (NF-κB) signaling cascade, and the downregulation of enzymes like cyclooxygenase-2 (COX-2), which are responsible for producing inflammatory mediators like prostaglandins.[12][13]
The antioxidant properties may arise from its ability to scavenge free radicals and up-regulate endogenous antioxidant enzymes, thereby protecting cells from oxidative stress.[14][15] However, direct experimental evidence and quantitative data for these activities of this compound are still emerging.
Conclusion
This compound is a multifaceted natural product with a range of significant biological activities. Its well-defined mechanisms as a pro-apoptotic agent and a potent opener of Kv1.1/Kv1.2 channels make it a compelling candidate for further investigation in oncology and neurology. The compound's demonstrated antibacterial properties also warrant further exploration. While its anti-inflammatory and antioxidant activities are less characterized, they represent a promising avenue for future research. The detailed protocols and mechanistic diagrams provided in this guide serve as a foundational resource for scientists and drug development professionals aiming to harness the therapeutic potential of this compound.
References
- 1. tandfonline.com [tandfonline.com]
- 2. (4aR,10aS)-1,3,4,9,10,10a-Hexahydro-6-hydroxy-1,1-dimethyl-7-(1-methylethyl)-4a(2H)-phenanthrenecarboxylic acid | C20H28O3 | CID 162209 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. Pisiferdiol and this compound isolated from Chamaecyparis pisifera activate protein phosphatase 2C in vitro and induce caspase-3/7-dependent apoptosis via dephosphorylation of Bad in HL60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pnas.org [pnas.org]
- 7. Conifer metabolite this compound restores activity in human Kv1.2 potassium channels carrying pathogenic sequence variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A conifer metabolite corrects episodic ataxia type 1 by voltage sensor-mediated ligand activation of Kv1.1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A conifer metabolite corrects episodic ataxia type 1 by voltage sensor-mediated ligand activation of Kv1.1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Conifer metabolite this compound restores activity in human Kv1.2 potassium channels carrying pathogenic sequence variants - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Anti-Inflammatory Properties of Phytochemicals and Their Effects on Epigenetic Mechanisms Involved in TLR4/NF-κB-Mediated Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Anticancer activities of natural abietic acid [frontiersin.org]
- 14. Hepatoprotective properties of p-coumaric acid in a rat model of ischemia-reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Antioxidant effect of p-coumaric acid on interleukin 1-β and tumor necrosis factor-α in rats with renal ischemic reperfusion | Nefrología [revistanefrologia.com]
The Modulatory Action of Pisiferic Acid on Voltage-Gated Potassium Channels: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pisiferic acid, a natural abietane diterpene, has emerged as a potent and specific modulator of voltage-gated potassium channels, particularly Kv1.1 and Kv1.2. This technical guide provides an in-depth analysis of the mechanism of action of this compound, consolidating available quantitative data, detailing experimental methodologies, and visualizing its effects on channel gating and cellular excitability. The primary focus of this document is to serve as a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of this compound and its analogs for channelopathies such as Episodic Ataxia Type 1 (EA1).
Introduction
Voltage-gated potassium (Kv) channels are critical regulators of neuronal excitability. Loss-of-function mutations in the genes encoding these channels can lead to severe neurological disorders. This compound, derived from the conifer Chamaecyparis pisifera, has been identified as a promising therapeutic lead due to its ability to rescue the function of certain mutant Kv channels.[1][2] This guide synthesizes the current understanding of how this compound interacts with and modulates these important ion channels.
Mechanism of Action
This compound acts as a positive modulator of Kv1.1 and Kv1.2 channels.[1][3] Its primary mechanism involves binding to the voltage-sensing domain (VSD) of the channel.[1] This interaction stabilizes the VSD in a more 'active' conformation, leading to a hyperpolarizing shift in the voltage-dependence of activation.[1][3] In essence, this compound makes it easier for the channel to open at more negative membrane potentials, thereby increasing potassium efflux and reducing cellular excitability.
Molecular dynamics simulations suggest that this compound enters a solvent-exposed cavity between the S1 and S4 helices of the VSD.[4] This binding induces a conformational change that is transmitted to the channel pore, facilitating its opening.[1] This allosteric modulation effectively rescues the function of many loss-of-function mutations found in diseases like EA1 by compensating for the gating defects caused by these mutations.[1]
Signaling Pathway Diagram
Caption: Mechanism of this compound on Kv1.1/Kv1.2 channels.
Quantitative Data on this compound Activity
The effects of this compound have been quantified using electrophysiological techniques, primarily two-electrode voltage clamp (TEVC) on Xenopus laevis oocytes expressing wild-type or mutant Kv channels.
Table 1: Effect of this compound on Wild-Type Kv Channels
| Channel | Parameter | Value | Concentration | Reference |
| Kv1.1 | EC₅₀ for V₀.₅ act shift | 12 µM | Various | [1] |
| Kv1.1 | V₀.₅ act shift | -19 mV | 10 µM | [1] |
| Kv1.1 | Current Increase at -40 mV | 19-fold | 10 µM | [1] |
| Kv1.2 | EC₅₀ for V₀.₅ act shift | 13 µM | Various | [3] |
| Kv1.2 | V₀.₅ act shift | -13 mV | 10 µM | [3] |
| Kv1.1/Kv1.2 | V₀.₅ act shift | -14 mV | 12 µM | [1] |
Table 2: Rescue of Episodic Ataxia Type 1 (EA1) Mutant Kv1.1 Channels by this compound (12 µM)
| Mutant | V₀.₅ act Shift (mV) vs WT | V₀.₅ act Shift (mV) with PA | Current Fold-Increase with PA | Reference |
| R167M | N/A | N/A | ~3-fold | [1] |
| E283K | +12 | -15 | ~4-fold | [1] |
| F303V | +10 | -18 | ~5-fold | [1] |
| G311D | +15 | -8 | ~2-fold | [5] |
| R324T | +23 | -23 | ~6-fold | [1] |
| I407M | +18 | -20 | ~7-fold | [1] |
| V408A | +11 | -16 | ~10-fold | [1] |
Data are approximated from published figures and represent heterozygous, heteromeric (Kv1.1/Kv1.2) channel configurations.[1][5][6]
Table 3: Effect of this compound on Loss-of-Function (LOF) Mutant Kv1.2 Channels (12 µM)
| Mutant | V₀.₅ act Shift (mV) vs WT | V₀.₅ act Shift (mV) with PA | Current Fold-Increase at -20 mV | Reference |
| P23S | +10 | -15 | ~3-fold | [3] |
| T248A | +5 | -12 | ~2.5-fold | [3] |
| A253T | -5 | -20 | ~4-fold | [3] |
| G323R | +15 | -9 | ~2-fold | [3] |
| V381A | +8 | -18 | ~6-fold | [3] |
Data are for homomeric, homozygous mutant channels.[3]
Experimental Protocols
The primary experimental technique used to characterize the effects of this compound on Kv channels is the Two-Electrode Voltage Clamp (TEVC) of Xenopus laevis oocytes.
Oocyte Preparation and cRNA Injection
-
Xenopus laevis oocytes are harvested and defolliculated.
-
cRNA encoding wild-type or mutant Kv channel subunits (e.g., human Kv1.1, Kv1.2) is synthesized in vitro.
-
A nanoliter injector is used to inject 0.1-10 ng of cRNA into each oocyte.[3]
-
Injected oocytes are incubated for 1-2 days at 16°C in ND96 storage solution to allow for channel expression.[3]
Two-Electrode Voltage Clamp (TEVC) Recordings
-
Solutions:
-
Bath Solution (ND96): 96 mM NaCl, 4 mM KCl, 1 mM MgCl₂, 1 mM CaCl₂, 10 mM HEPES (pH 7.6).[3]
-
Electrode Solution: 3 M KCl.
-
-
This compound Application:
-
A stock solution of this compound is prepared in DMSO (e.g., 250 mM).[7]
-
The stock is diluted to the desired final concentration (e.g., 12 µM) in the bath solution on the day of the experiment.
-
The solution is perfused over the oocyte at a constant rate (e.g., 1 ml/min) for a set duration (e.g., 3 minutes) prior to recording.[3]
-
-
Electrophysiological Recording:
-
Oocytes are impaled with two glass microelectrodes (resistance 0.5-2 MΩ) filled with 3 M KCl.
-
An amplifier (e.g., OC-725C) and data acquisition software (e.g., pClamp) are used to clamp the oocyte membrane potential and record the resulting currents.[3]
-
Voltage Protocol for Activation: From a holding potential of -80 mV, the membrane is typically depolarized in steps (e.g., from -80 mV to +40 mV in 10 or 20 mV increments) for a duration of 500 ms to 1 s. A repolarizing step to a negative potential (e.g., -50 mV) is used to record tail currents, from which the voltage-dependence of activation is determined.[8]
-
Voltage Protocol for Deactivation: Following a depolarizing pulse to activate the channels (e.g., to +40 mV), the membrane is repolarized to various negative potentials to measure the rate of channel closing.[3]
-
Experimental Workflow Diagram
Caption: A typical workflow for studying this compound's effects.
Selectivity of this compound
Studies have shown that this compound exhibits a degree of selectivity for certain Kv channels. While it potently modulates Kv1.1 and Kv1.2, it has been found to have negligible effects on other potassium channels, including KCNQ, Kv2.1, and hERG channels at concentrations up to 12 µM.[3] To date, there is no published evidence of this compound significantly modulating other major classes of ion channels such as voltage-gated sodium (Nav), calcium (Cav), or transient receptor potential (TRP) channels.
Conclusion
This compound is a valuable pharmacological tool for studying the function of Kv1.1 and Kv1.2 channels and holds significant promise as a therapeutic agent for related channelopathies. Its mechanism of action, involving direct binding to the voltage-sensing domain to promote channel opening, is well-characterized. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug developers to further investigate and harness the therapeutic potential of this natural compound. Future research should continue to explore the structural basis of its interaction with the VSD and its effects on a wider range of ion channels to fully delineate its selectivity profile.
References
- 1. A conifer metabolite corrects episodic ataxia type 1 by voltage sensor-mediated ligand activation of Kv1.1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Conifer metabolite this compound restores activity in human Kv1.2 potassium channels carrying pathogenic sequence variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Conifer metabolite this compound restores activity in human Kv1.2 potassium channels carrying pathogenic sequence variants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Dryad | Data: Conifer metabolite this compound restores activity in human Kv1.2 potassium channels carrying pathogenic sequence variants [datadryad.org]
- 8. researchgate.net [researchgate.net]
Pisiferic Acid: A Novel Kv1.1 Potassium Channel Opener for Neurological Disorders
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Voltage-gated potassium channels, particularly Kv1.1, are critical regulators of neuronal excitability. Their dysfunction is implicated in neurological disorders such as Episodic Ataxia Type 1 (EA1). Pisiferic acid, a natural abietane diterpenoid, has emerged as a potent opener of Kv1.1 channels. This document provides a comprehensive technical overview of the current understanding of this compound's role as a Kv1.1 channel opener, summarizing key quantitative data, detailing experimental methodologies, and visualizing its mechanism of action. This guide is intended to serve as a resource for researchers, scientists, and drug development professionals exploring the therapeutic potential of this compound and other Kv1.1 modulators.
Introduction: The Kv1.1 Channel and Episodic Ataxia Type 1
The voltage-gated potassium channel Kv1.1, encoded by the KCNA1 gene, is a key player in regulating neuronal excitability.[1] These channels are predominantly expressed in the central and peripheral nervous systems, where they contribute to the repolarization phase of the action potential, thereby controlling the frequency and duration of neuronal firing. Structurally, Kv1.1 channels are tetramers of four alpha subunits, each containing six transmembrane segments (S1-S6). The S1-S4 segments form the voltage-sensing domain (VSD), while the S5-S6 segments constitute the pore domain.
Loss-of-function mutations in the KCNA1 gene lead to a group of neurological disorders known as Kv1.1 channelopathies, the most prominent being Episodic Ataxia Type 1 (EA1). EA1 is an autosomal dominant disorder characterized by episodes of ataxia (poor coordination and balance) and myokymia (continuous muscle twitching).[1] These symptoms are a direct consequence of neuronal hyperexcitability resulting from impaired Kv1.1 channel function. Current treatments for EA1 are largely symptomatic and do not address the underlying channel dysfunction, highlighting the need for targeted therapeutic strategies.
This compound: A Natural Product with Kv1.1 Opening Activity
This compound is a natural abietane diterpenoid compound originally isolated from the conifer Chamaecyparis pisifera.[2] It has been identified as a potent opener of wild-type (WT) and mutant Kv1.1 channels.[2] Notably, this compound has also been found to activate Kv1.2 channels and heteromeric Kv1.1/Kv1.2 channels, which are physiologically relevant as these subunits often co-assemble in the nervous system.[2]
Quantitative Electrophysiological Data
The effects of this compound on Kv1.1 and related channels have been quantified using two-electrode voltage clamp (TEVC) electrophysiology in Xenopus oocytes. The key parameters measured include the half-maximal effective concentration (EC50) for the negative shift in the voltage of half-maximal activation (V₀.₅act) and the effect on the resting membrane potential (Eₘ).
| Channel | Parameter | Value | Reference |
| Homomeric Kv1.1 | EC₅₀ for V₀.₅ₐct negative shift | 12 µM | [2] |
| EC₅₀ for Eₘ hyperpolarization | 9 µM | [2] | |
| V₀.₅ₐct shift with 10 µM this compound | -19 mV | [2] | |
| V₀.₅ₐct shift with 100 µM this compound | -38 mV | [2] | |
| Current increase at -40 mV with 10 µM this compound | 19-fold | [2] | |
| Homomeric Kv1.2 | EC₅₀ for V₀.₅ₐct negative shift | 13 µM | [2] |
| V₀.₅ₐct shift with 10 µM this compound | -13 mV | [2] | |
| Eₘ hyperpolarization with 10 µM this compound | -17 mV | [2] | |
| Heteromeric Kv1.1/Kv1.2 | V₀.₅ₐct shift with 12 µM this compound | -14 mV | [2] |
| Eₘ hyperpolarization with 12 µM this compound | -19 mV | [2] |
Efficacy on EA1-Associated Kv1.1 Mutants
A significant finding is the ability of this compound to rescue the function of various EA1-associated Kv1.1 mutants. Studies have shown that this compound can restore function in 12 out of 12 tested EA1-linked mutant Kv1.1 channels in vitro.[2] This rescue effect is observed as an increase in channel peak current and a restoration of the voltage dependence of activation towards wild-type levels.[2]
Mechanism of Action: Targeting the Voltage-Sensing Domain
Molecular dynamics simulations have elucidated the mechanism by which this compound activates Kv1.1 channels.[2] It acts as a ligand that binds to the voltage-sensing domain (VSD) of the channel.[2] This binding induces a conformational change in the VSD, which in turn promotes the opening of the channel pore, effectively mimicking the effect of membrane depolarization.[2] This novel mechanism of action, targeting the VSD, distinguishes this compound from other known potassium channel openers.
Mechanism of this compound Action on Kv1.1.
In Vivo Efficacy in a Mouse Model of Episodic Ataxia Type 1
The therapeutic potential of this compound has been demonstrated in a preclinical mouse model of EA1. A knock-in mouse model harboring the E283K mutation in the Kcna1 gene (Kv1.1E283K/+) exhibits motor deficits characteristic of EA1.[2] Administration of this compound (1 mg/kg) to these mice restored wild-type motor function, providing strong evidence for its potential as a therapeutic agent for EA1.[2]
Experimental Protocols
The following sections detail the key experimental methodologies employed in the study of this compound's effect on Kv1.1 channels.
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
Workflow for TEVC experiments in Xenopus oocytes.
-
cRNA Preparation and Injection: Complementary RNA (cRNA) encoding wild-type or mutant human Kv1.1 and Kv1.2 is synthesized in vitro from linearized cDNA templates. Stage V-VI Xenopus laevis oocytes are isolated and enzymatically defolliculated. A nanoinjector is used to inject approximately 50 nL of cRNA into the cytoplasm of each oocyte. For co-expression of Kv1.1 and Kv1.2, cRNAs are mixed in a 1:1 ratio.
-
Oocyte Incubation and Solutions: Injected oocytes are incubated for 24-72 hours at 16-18°C in ND96 solution to allow for channel expression. The composition of the ND96 storage solution is typically (in mM): 96 NaCl, 2 KCl, 1.8 CaCl₂, 1 MgCl₂, 5 HEPES, with the pH adjusted to 7.4-7.6.[3][4] The recording solution is often the same as the storage solution.
-
Electrophysiological Recording: Whole-cell currents are recorded using a two-electrode voltage-clamp amplifier. Glass microelectrodes with a resistance of 0.5-2.0 MΩ are filled with 3 M KCl.
-
Activation Protocol: To measure the voltage-dependence of activation, oocytes are held at a holding potential of -80 mV. Test pulses are then applied in 10 mV increments from -80 mV to +60 mV.
-
Deactivation Protocol: To assess the rate of channel closing, a depolarizing pulse to +40 mV is applied to open the channels, followed by repolarizing pulses to various voltages (e.g., from -120 mV to -40 mV).
-
In Vivo Mouse Model Studies
-
Animal Model: A CRISPR-Cas9 generated knock-in mouse model harboring the human EA1-associated E283K mutation in the Kcna1 gene (Kv1.1E283K/+) is used.
-
Drug Administration and Behavioral Testing: this compound is dissolved in a suitable vehicle (e.g., DMSO and saline) and administered via intraperitoneal (IP) injection at a dose of 1 mg/kg.[2] Motor performance is assessed using tests such as the accelerating rotarod and balance beam to evaluate coordination and balance.
Molecular Dynamics Simulations
-
System Setup: All-atom molecular dynamics simulations are performed using a model of the human Kv1.1 channel embedded in a neuron-like lipid bilayer. This compound is placed in the solvent near the VSD of the channel.
-
Simulation Parameters: Simulations are typically run for several hundred nanoseconds using a force field such as CHARMM36. The system is maintained at a constant temperature and pressure (NPT ensemble). The interaction of this compound with the channel is then analyzed over the course of the simulation.
Future Directions and Therapeutic Implications
The discovery of this compound as a Kv1.1 channel opener with a novel mechanism of action presents a significant advancement in the field of neuronal channelopathies. Its ability to rescue the function of EA1-mutant channels and its in vivo efficacy in a relevant animal model make it a promising lead compound for the development of new therapies for EA1 and potentially other Kv1.1-related disorders, such as certain forms of epilepsy.
Future research should focus on:
-
Structure-activity relationship (SAR) studies to optimize the potency and selectivity of this compound derivatives.
-
Detailed pharmacokinetic and pharmacodynamic studies to assess the drug-like properties of this compound.
-
Further investigation into the effects of this compound on other ion channels to determine its specificity profile.
-
Exploration of its therapeutic potential in other neurological disorders characterized by neuronal hyperexcitability.
Conclusion
This compound represents a novel and promising therapeutic lead for the treatment of EA1 and other Kv1.1 channelopathies. Its unique mechanism of action, involving the direct modulation of the channel's voltage-sensing domain, opens up new avenues for the design of targeted therapies for neurological disorders. The comprehensive data presented in this guide underscore the significant potential of this compound and provide a solid foundation for its further development as a clinically viable therapeutic agent.
References
- 1. A conifer metabolite corrects episodic ataxia type 1 by voltage sensor-mediated ligand activation of Kv1.1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Electrophysiological Studies in Xenopus Oocytes for the Opening of Escherichia coli SecA-Dependent Protein-Conducting Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Preparation of Xenopus laevis oocytes [protocols.io]
Pisiferic Acid: A Novel Modulator of Kv1.2 Potassium Channels
A Technical Guide for Researchers and Drug Development Professionals
This technical guide provides an in-depth analysis of the effects of pisiferic acid, a natural abietane diterpenoid, on the function of Kv1.2 voltage-gated potassium channels. This compound has emerged as a promising lead compound for its ability to rescue the function of loss-of-function (LOF) variants of Kv1.2, which are associated with neurological disorders such as epilepsy and developmental delays.[1][2][3] This document summarizes key quantitative data, details experimental protocols from foundational studies, and visualizes the proposed mechanism of action and experimental workflows.
Quantitative Effects of this compound on Kv1.2 Channels
This compound modulates the activity of wild-type and mutant Kv1.2 channels primarily by shifting the voltage dependence of activation to more hyperpolarized potentials. This potentiating effect can restore function to channels affected by pathogenic mutations. The key quantitative parameters of this compound's effects on wild-type Kv1.2 channels expressed in Xenopus oocytes are summarized below.
| Parameter | Value | Channel Type | Concentration of this compound | Reference |
| EC50 for V0.5act shift | 13 µM | Homomeric Kv1.2 | Not Applicable | [1][4][5] |
| EC50 for resting membrane potential (EM) shift | 9 µM | Homomeric Kv1.2 | Not Applicable | [1][4][5] |
| V0.5act shift | -13 mV | Homomeric Kv1.2 | 10 µM | [4][5] |
| V0.5act shift | -14 mV | Heteromeric Kv1.1/Kv1.2 | 12 µM | [4][5] |
| EM hyperpolarization | -17 mV | Homomeric Kv1.2 | 10 µM | [4][5] |
| EM hyperpolarization | -18 mV | Homomeric Kv1.2 | 12 µM | [1][6][7] |
| EM hyperpolarization | -19 mV | Heteromeric Kv1.1/Kv1.2 | 12 µM | [4][5] |
Experimental Protocols
The following sections detail the key experimental methodologies used to characterize the effects of this compound on Kv1.2 channels.
Molecular Biology and Oocyte Preparation
-
Constructs: Human KCNA2 (encoding Kv1.2) cDNA is subcloned into a suitable expression vector (e.g., pGEM). Site-directed mutagenesis is performed to introduce specific mutations.
-
cRNA Synthesis: Capped cRNA is synthesized in vitro from linearized plasmid DNA using a commercially available mMessage mMachine kit.
-
Oocyte Injection: Stage V-VI Xenopus laevis oocytes are defolliculated and injected with cRNA encoding the desired Kv1.2 channel subunits. For heteromeric channels, a specific ratio of cRNAs (e.g., 1:1 for Kv1.1/Kv1.2) is injected. Oocytes are then incubated at 16-18°C in ND96 solution.
Two-Electrode Voltage Clamp (TEVC) Electrophysiology
-
Recording Setup: Whole-cell currents from cRNA-injected oocytes are recorded using a two-electrode voltage clamp amplifier. Borosilicate glass microelectrodes are filled with 3 M KCl.
-
Recording Solution: The standard bath solution (ND96) contains 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, and 5 mM HEPES, with the pH adjusted to 7.5.
-
This compound Application: this compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution and then diluted into the recording solution to the final desired concentration. The solution is perfused over the oocyte during recording.
-
Voltage Protocols:
-
Activation: Oocytes are held at a holding potential of -80 mV. To elicit currents, depolarizing voltage steps are applied in 10 mV increments to a range of potentials (e.g., from -80 mV to +40 mV).
-
Deactivation: To measure tail currents, a depolarizing prepulse is applied to activate the channels, followed by repolarizing steps to a range of more negative potentials.
-
Inactivation: A long depolarizing pulse is applied to assess the extent and rate of channel inactivation.
-
Data Analysis
-
Conductance-Voltage (G-V) Relationship: The peak tail current amplitude at a specific repolarizing potential is plotted against the prepulse potential. The resulting data are fitted with a Boltzmann function to determine the half-maximal activation voltage (V0.5act).
-
Statistical Analysis: Paired or unpaired t-tests are typically used to compare data before and after the application of this compound.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed mechanism of action of this compound and the typical experimental workflow for its characterization.
Caption: Proposed mechanism of this compound action on the Kv1.2 channel.
Caption: General experimental workflow for characterizing this compound's effects.
Molecular Mechanism of Action
In silico docking and molecular dynamics simulations, combined with mutagenesis studies, have identified a putative binding site for this compound on the voltage-sensing domain (VSD) of Kv1 channels.[1][6] The binding of this compound to the VSD is thought to stabilize the activated conformation of the voltage sensor, thereby promoting channel opening at more negative membrane potentials.[4][8][9] This allosteric modulation is distinct from pore-blocking mechanisms. For Kv1.2, arginine 189 in the S1 domain has been identified as a key residue for mediating this compound sensitivity.[1]
Conclusion
This compound represents a significant discovery in the field of potassium channel pharmacology. Its ability to rescue the function of LOF Kv1.2 mutants by modulating the VSD highlights a promising therapeutic strategy for certain channelopathies.[1][2][3][10] The data and protocols summarized in this guide provide a foundation for further research into the therapeutic potential of this compound and its derivatives for neurological disorders linked to Kv1.2 dysfunction.
References
- 1. Conifer metabolite this compound restores activity in human Kv1.2 potassium channels carrying pathogenic sequence variants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Conifer metabolite this compound restores activity in human Kv1.2 potassium channels carrying pathogenic sequence variants. | Read by QxMD [read.qxmd.com]
- 3. Conifer metabolite this compound restores activity in human Kv1.2 potassium channels carrying pathogenic sequence variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A conifer metabolite corrects episodic ataxia type 1 by voltage sensor–mediated ligand activation of Kv1.1 [escholarship.org]
- 9. A conifer metabolite corrects episodic ataxia type 1 by voltage sensor-mediated ligand activation of Kv1.1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
The Antifungal Potential of Pisiferic Acid: A Technical Guide for Researchers
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
Pisiferic acid, a natural abietane-type diterpenoid isolated from the Japanese cypress, Chamaecyparis pisifera, has demonstrated a range of biological activities, including notable antifungal properties. This technical guide provides an in-depth overview of the current understanding of this compound's antifungal activity, its putative mechanisms of action, and detailed experimental protocols for its evaluation. While quantitative data remains emergent, this document consolidates existing knowledge to support further research and development in the field of natural antifungal agents.
Introduction: this compound
This compound is a resinous secondary metabolite belonging to the abietane class of diterpenes. It is primarily sourced from plants of the Cupressaceae family, notably Chamaecyparis pisifera. Structurally characterized by a three-ring core, a carboxylic acid group, and a hydroxyl group, its amphiphilic nature is believed to contribute to its biological activity. Initial studies have highlighted its potential against various pathogens, with significant interest in its effects on fungi.
Quantitative Antifungal Activity
Comprehensive quantitative data on the antifungal spectrum of this compound is not widely available in peer-reviewed literature. However, its activity against the economically significant phytopathogen Magnaporthe oryzae (formerly Pyricularia oryzae), the causative agent of rice blast disease, has been noted.[1][2][3] Further research is required to establish a broad-spectrum antifungal profile with specific Minimum Inhibitory Concentration (MIC) values against a panel of human and plant pathogenic fungi.
Table 1: Reported Antifungal Activity of this compound
| Fungal Species | Common Name | Type of Activity | MIC (µg/mL) | Reference |
| Magnaporthe oryzae | Rice Blast Fungus | Antifungal | Not Reported | [1][2][3] |
Putative Mechanism of Action
While the precise antifungal mechanism of this compound is not fully elucidated, current evidence points towards the induction of an apoptosis-like programmed cell death (PCD) cascade, potentially initiated by the activation of specific host enzymes.
Activation of Protein Phosphatase 2C (PP2C)
Studies have demonstrated that this compound can act as an activator of Protein Phosphatase 2C (PP2C) in human cells, leading to caspase-dependent apoptosis.[4] PP2C is a highly conserved family of Ser/Thr phosphatases found across eukaryotes, including fungi, where they play crucial roles in signal transduction and stress responses.[5][6][7]
It is hypothesized that this compound exerts its antifungal effect through a similar pathway. By activating a fungal PP2C homolog, it could trigger a dephosphorylation event that initiates an apoptosis-like cascade. Fungal PCD shares many hallmarks with mammalian apoptosis, including the activation of metacaspases (caspase-like proteases), mitochondrial dysfunction, and DNA fragmentation.[8][9][10] This proposed pathway represents a promising avenue for further investigation.
Other Potential Mechanisms
Like many bioactive terpenoids, this compound may also exert its antifungal effects through additional mechanisms that warrant investigation:[11]
-
Cell Membrane Disruption: The lipophilic nature of the diterpene core could allow for intercalation into the fungal cell membrane, disrupting its integrity, altering fluidity, and leading to the leakage of essential cellular contents.[11][12]
-
Inhibition of Ergosterol Biosynthesis: Many natural and synthetic antifungals target the ergosterol biosynthesis pathway, which is critical for maintaining the structure and function of the fungal plasma membrane.[13][14][15] this compound could potentially inhibit key enzymes within this pathway.
Visualization of the Putative Signaling Pathway
The following diagram illustrates the hypothesized mechanism of this compound-induced apoptosis-like cell death in fungi via PP2C activation.
Caption: Putative signaling pathway of this compound in fungi.
Experimental Protocols
Standardized methods are crucial for reliably assessing the antifungal activity of natural compounds. The Clinical and Laboratory Standards Institute (CLSI) provides reference methods M27 for yeasts and M38 for filamentous fungi, which can be adapted for this compound.[16][17][18]
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This protocol outlines the determination of the MIC of this compound against a target fungal strain (e.g., Candida albicans or Aspergillus fumigatus).
1. Materials and Reagents:
-
This compound (high purity)
-
Dimethyl sulfoxide (DMSO, sterile)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sabouraud Dextrose Agar/Broth (SDA/SDB) or Potato Dextrose Agar/Broth (PDA/PDB)
-
Sterile 96-well flat-bottom microtiter plates
-
Sterile saline (0.85%) with 0.05% Tween 80 (for filamentous fungi)
-
Spectrophotometer or microplate reader
-
Hemocytometer or spectrophotometer for inoculum counting
-
Incubator
2. Preparation of Stock Solutions:
-
Dissolve this compound in DMSO to a high concentration (e.g., 10 mg/mL). This serves as the primary stock solution. Ensure complete dissolution.
-
Prepare a working stock solution by diluting the primary stock in RPMI-1640 medium to twice the highest desired final concentration. The final DMSO concentration should not exceed 1-2% to avoid inhibiting fungal growth.
3. Inoculum Preparation:
-
For Yeasts (e.g., Candida albicans):
-
Subculture the yeast on an SDA plate and incubate for 24-48 hours.
-
Pick several colonies and suspend them in sterile saline.
-
Adjust the suspension turbidity with a spectrophotometer to match a 0.5 McFarland standard (approx. 1-5 x 10^6 CFU/mL).
-
Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.[19][20]
-
-
For Filamentous Fungi (e.g., Aspergillus fumigatus):
-
Grow the fungus on a PDA slant for 5-7 days to encourage sporulation.
-
Harvest conidia by gently washing the slant surface with sterile saline containing Tween 80.
-
Filter the suspension to remove hyphal fragments.
-
Count the conidia using a hemocytometer and adjust the concentration in RPMI-1640 medium to achieve a final inoculum of 0.4-5 x 10^4 CFU/mL.[16][21]
-
4. Assay Procedure:
-
Add 100 µL of RPMI-1640 medium to wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the working stock solution of this compound (at 2x the highest concentration) to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.
-
Well 11 serves as the growth control (no compound).
-
Well 12 serves as the sterility control (no inoculum).
-
Add 100 µL of the standardized fungal inoculum to wells 1 through 11. This brings the total volume in each well to 200 µL and halves the drug concentration to the final desired test range.
-
Add 100 µL of sterile RPMI-1640 to well 12.
5. Incubation and Reading:
-
Seal the plate and incubate at 35-37°C.
-
Incubate for 24-48 hours for yeasts and 48-72 hours for most filamentous fungi.[19][21]
-
The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of fungal growth (typically ≥50% or ≥90% reduction) compared to the growth control, determined either visually or by reading the optical density at a specific wavelength (e.g., 530 nm).
Visualization of the Experimental Workflow
Caption: Standard workflow for MIC determination.
Conclusion and Future Directions
This compound presents a promising natural scaffold for the development of new antifungal agents. Its reported activity against the rice blast fungus and its potential mechanism of action via PP2C activation and induction of apoptosis-like cell death highlight a unique approach compared to conventional antifungals that target the cell wall or ergosterol biosynthesis.
Significant further research is required to:
-
Establish a Comprehensive Antifungal Spectrum: Determine the MIC values of this compound against a wide range of clinically and agriculturally relevant fungi.
-
Elucidate the Mechanism of Action: Validate the proposed PP2C-mediated apoptotic pathway in fungal cells and investigate other potential targets.
-
Structure-Activity Relationship (SAR) Studies: Synthesize and test derivatives of this compound to optimize its antifungal potency and reduce potential toxicity.
-
In Vivo Efficacy: Evaluate the effectiveness of this compound in animal models of fungal infection and in field studies for plant pathogens.
This guide serves as a foundational resource to encourage and direct these future investigations, ultimately aiming to harness the therapeutic potential of this compound in the fight against fungal diseases.
References
- 1. Rice Blast / Rice / Agriculture: Pest Management Guidelines / UC Statewide IPM Program (UC IPM) [ipm.ucanr.edu]
- 2. The Devastating Rice Blast Airborne Pathogen Magnaporthe oryzae—A Review on Genes Studied with Mutant Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MB009/MB009: Rice Blast Disease [edis.ifas.ufl.edu]
- 4. researchgate.net [researchgate.net]
- 5. Type 2C protein phosphatases in fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ser/Thr protein phosphatases in fungi: structure, regulation and function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Type 2C Protein Phosphatases in Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Regulated Forms of Cell Death in Fungi [frontiersin.org]
- 10. Do Fungi Undergo Apoptosis-Like Programmed Cell Death? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antifungal activity and mechanism of action of natural product derivates as potential environmental disinfectants - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. njccwei.com [njccwei.com]
- 17. webstore.ansi.org [webstore.ansi.org]
- 18. Minimum Inhibitory Concentration (MIC) of Propionic Acid, Sorbic Acid, and Benzoic Acid against Food Spoilage Microorganisms in Animal Products to Use MIC as Threshold for Natural Preservative Production - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Comparison of 24-Hour and 48-Hour Voriconazole MICs as Determined by the Clinical and Laboratory Standards Institute Broth Microdilution Method (M27-A3 Document) in Three Laboratories: Results Obtained with 2,162 Clinical Isolates of Candida spp. and Other Yeasts - PMC [pmc.ncbi.nlm.nih.gov]
- 20. webstore.ansi.org [webstore.ansi.org]
- 21. Comparison of the Sensititre YeastOne and CLSI M38-A2 Microdilution Methods in Determining the Activity of Amphotericin B, Itraconazole, Voriconazole, and Posaconazole against Aspergillus Species - PMC [pmc.ncbi.nlm.nih.gov]
Pisiferic Acid: A Novel Therapeutic Avenue for Episodic Ataxia Type 1
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Episodic Ataxia Type 1 (EA1) is a debilitating neurological channelopathy characterized by stress-induced episodes of ataxia and myokymia.[1][2] The root cause of EA1 lies in loss-of-function mutations in the KCNA1 gene, which encodes the voltage-gated potassium channel Kv1.1.[1][2][3][4] These mutations impair the channel's ability to properly regulate neuronal excitability. Current therapeutic strategies offer symptomatic relief but do not address the underlying channel dysfunction.[3] This technical guide details the promising potential of pisiferic acid, a natural abietane diterpenoid, as a direct modulator of Kv1.1 and a potential therapeutic for EA1.[3] this compound has been shown to rescue the function of mutant Kv1.1 channels, offering a novel mechanism-based treatment strategy.[3][5] This document provides an in-depth overview of the preclinical data, experimental methodologies, and the molecular mechanism of action of this compound.
Introduction to Episodic Ataxia Type 1 and the Role of Kv1.1
Episodic Ataxia Type 1 is an autosomal dominant disorder precipitated by mutations in the KCNA1 gene.[1][2][4] Patients with EA1 experience episodes of poor coordination and balance, often triggered by physical or emotional stress.[1][2] The Kv1.1 channel, a product of the KCNA1 gene, is a critical component in regulating neuronal excitability in both the central and peripheral nervous systems.[4] These channels are prominently expressed in the cerebellum and at the axon initial segments, juxtaparanodal regions, and synaptic terminals of neurons.[1][4] Loss-of-function mutations in Kv1.1 lead to impaired potassium ion conductance, resulting in neuronal hyperexcitability that manifests as the characteristic symptoms of EA1.[1] Some mutations can also lead to misfolded channels that aggregate within the cell, further contributing to the disease's pathophysiology.[6]
This compound: A Novel Kv1.1 Channel Opener
This compound, a metabolite found in the conifer Chamaecyparis pisifera, has emerged as a potent activator of Kv1.1 channels.[3][5] Research has demonstrated that this compound can directly interact with and modulate the function of both wild-type and EA1-mutant Kv1.1 channels.[3][5]
Mechanism of Action
This compound acts as a channel opener by binding to the voltage-sensing domain (VSD) of the Kv1.1 channel.[3][5] This interaction induces a conformational change in the VSD, which in turn triggers the opening of the channel pore.[3][5] This mechanism effectively mimics the effect of membrane depolarization, the natural stimulus for Kv1.1 channel opening.[5] Molecular dynamics simulations have identified key residues within the S1 and S4 helices of the VSD that are crucial for this compound binding.[5]
Preclinical Efficacy of this compound
In Vitro Studies
Electrophysiological studies using Xenopus oocytes have been instrumental in elucidating the effects of this compound on Kv1.1 channel function. These studies have demonstrated that this compound can rescue the function of a wide range of EA1-mutant channels.[3][5]
Table 1: Electrophysiological Effects of this compound on Wild-Type and Mutant Kv1.1/Kv1.2 Channels
| Channel Type | This compound Concentration | Effect on V0.5act (mV shift) | Effect on Peak Current | Reference |
| Wild-Type Kv1.1 | 10 µM | -19 | 19-fold increase at -40 mV | [5] |
| Wild-Type Kv1.2 | 10 µM | -13 | Increased current | [5] |
| Heteromeric Kv1.1/Kv1.2 | 12 µM | -14 | - | [5] |
| 12 different EA1 mutants (heteromeric Kv1.1/Kv1.2) | 12 µM | Restoration to near wild-type levels | Increased current | [5] |
Table 2: Dose-Response Characteristics of this compound
| Channel | Parameter | EC50 | Reference |
| Wild-Type Kv1.1 | Negative shift in V0.5act | 12 µM | [5] |
| Wild-Type Kv1.1 | Shift in EM of oocytes | 9 µM | [5] |
| Wild-Type Kv1.2 | Negative shift in V0.5act | 13 µM | [5] |
In Vivo Studies in an EA1 Mouse Model
To investigate the therapeutic potential of this compound in a living organism, a CRISPR-Cas9 generated mouse model of EA1 harboring the Kv1.1-E283K mutation was developed.[5] These mice exhibit motor deficits that are characteristic of EA1.[5]
Table 3: In Vivo Effects of this compound in the Kv1.1E283K/+ Mouse Model
| Treatment | Behavioral Test | Outcome | Reference |
| This compound (1 mg/kg) | Accelerating Rotarod | No significant difference in performance compared to wild-type mice. | [5][7] |
| This compound (1 mg/kg) | Balance Beam | Significant reduction in hindfoot missteps compared to vehicle-treated mutant mice. | [7] |
Experimental Protocols
Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes
This protocol is essential for characterizing the effects of compounds on ion channel function.
-
Oocyte Preparation: Oocytes are surgically removed from female Xenopus laevis frogs. They are then defolliculated and injected with complementary RNA (cRNA) encoding the desired Kv1.1 and Kv1.2 subunits. The oocytes are incubated to allow for channel expression.
-
Electrophysiological Recording: An oocyte is placed in a recording chamber and impaled with two microelectrodes, one for voltage clamping and the other for current recording. The oocyte is held at a specific holding potential, and voltage steps are applied to elicit channel opening and ion flow, which is measured as current.
-
Drug Application: Baseline currents are recorded in a control solution. The oocyte is then perfused with a solution containing this compound at various concentrations. The effects on channel gating and current amplitude are recorded. A washout step with the control solution is performed to assess the reversibility of the drug's effects.
In Vivo Behavioral Testing in a Mouse Model of EA1
These protocols are used to assess motor coordination and balance.
-
Accelerating Rotarod: Mice are placed on a rotating rod that gradually increases in speed. The latency to fall is recorded as a measure of motor coordination and balance.
-
Balance Beam: Mice are trained to traverse a narrow beam. The number of foot slips or falls is quantified to assess balance and fine motor control.
Future Directions and Conclusion
The discovery of this compound as a potent and specific opener of Kv1.1 channels represents a significant advancement in the search for a targeted therapy for Episodic Ataxia Type 1.[3][5] Its ability to rescue the function of a wide array of EA1-mutant channels in vitro and to ameliorate motor deficits in a preclinical mouse model underscores its therapeutic potential.[3][5][7]
Further research should focus on:
-
Pharmacokinetic and Pharmacodynamic Studies: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of this compound and to establish a clear relationship between its concentration and therapeutic effect.
-
Lead Optimization: To synthesize analogs of this compound with improved potency, selectivity, and drug-like properties.
-
Long-term Efficacy and Safety Studies: To evaluate the long-term effects of this compound treatment and to ensure its safety profile.
References
- 1. Frontiers | New insights into the pathogenesis and therapeutics of episodic ataxia type 1 [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. A conifer metabolite corrects episodic ataxia type 1 by voltage sensor-mediated ligand activation of Kv1.1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kv1.1 Channelopathies: Pathophysiological Mechanisms and Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Episodic ataxia type-1 mutations in the Kv1.1 potassium channel display distinct folding and intracellular trafficking properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Pisiferic Acid: A Comprehensive Technical Guide on its Anti-inflammatory and Antioxidant Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pisiferic acid, a natural abietane diterpene isolated from the leaves of Chamaecyparis pisifera, has garnered significant scientific interest for its potent anti-inflammatory and antioxidant activities. This technical guide provides an in-depth analysis of the current understanding of this compound's mechanisms of action, supported by available data and detailed experimental methodologies. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents for inflammatory and oxidative stress-related diseases.
Introduction
Inflammation and oxidative stress are interconnected pathological processes that underpin a wide array of chronic diseases, including cardiovascular diseases, neurodegenerative disorders, and cancer. The search for novel bioactive compounds with dual anti-inflammatory and antioxidant properties is a critical area of pharmaceutical research. This compound has emerged as a promising candidate due to its demonstrated ability to modulate key signaling pathways involved in the inflammatory cascade and cellular antioxidant responses. This document synthesizes the existing scientific literature to provide a comprehensive overview of the anti-inflammatory and antioxidant properties of this compound.
Anti-inflammatory Properties of this compound
This compound exerts its anti-inflammatory effects through a multi-targeted approach, primarily by inhibiting the production of pro-inflammatory mediators and modulating key inflammatory signaling pathways.
Inhibition of Pro-inflammatory Mediators
This compound has been shown to significantly reduce the production of key mediators of inflammation, including nitric oxide (NO), and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β) in various in vitro and in vivo models.[1] This inhibition is largely attributed to the downregulation of the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), enzymes responsible for the synthesis of NO and prostaglandins, respectively.[1]
Table 1: Quantitative Data on the Inhibition of Pro-inflammatory Mediators by this compound
| Assay | Cell Line/Model | IC50 Value / % Inhibition | Reference |
| Nitric Oxide (NO) Production | RAW 264.7 Macrophages | Data not available | |
| TNF-α Production | RAW 264.7 Macrophages | Data not available | [1] |
| IL-6 Production | RAW 264.7 Macrophages | Data not available | [1] |
| IL-1β Production | RAW 264.7 Macrophages | Data not available | [1] |
| iNOS Expression | RAW 264.7 Macrophages | Data not available | [1] |
| COX-2 Expression | RAW 264.7 Macrophages | Data not available | [1] |
| Carrageenan-induced Paw Edema | Murine Model | Data not available |
Modulation of Inflammatory Signaling Pathways
The NF-κB signaling pathway is a central regulator of inflammation.[2] In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB.[2] Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes.[2] this compound has been demonstrated to inhibit the activation of the NF-κB pathway.[1]
The MAPK signaling pathways, including ERK, JNK, and p38, are also crucial in regulating the inflammatory response.[3] Activation of these pathways by inflammatory stimuli leads to the production of pro-inflammatory cytokines. While the direct effects of this compound on all MAPK pathways are not fully elucidated, its anti-inflammatory action suggests a potential modulatory role.
Antioxidant Properties of this compound
This compound exhibits antioxidant effects primarily through the activation of the Nrf2 signaling pathway, a master regulator of the cellular antioxidant response.
Nuclear factor erythroid 2-related factor 2 (Nrf2) Signaling Pathway
Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation.[4] In the presence of oxidative stress or activators like this compound, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of various antioxidant and cytoprotective genes, including Heme Oxygenase-1 (HO-1).[5][6]
Radical Scavenging Activity
Direct radical scavenging assays are crucial for quantifying the antioxidant potential of a compound. Commonly used methods include the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays.
Table 2: Quantitative Data on the Antioxidant Activity of this compound
| Assay | IC50 Value | Reference |
| DPPH Radical Scavenging | Data not available | |
| ABTS Radical Scavenging | Data not available |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide. These protocols are intended to serve as a reference for researchers aiming to investigate the anti-inflammatory and antioxidant properties of this compound.
Cell Culture
RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
Cytotoxicity Assay (MTT Assay)
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound for 24 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the supernatant and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the control (untreated cells).
Nitric Oxide (NO) Inhibition Assay (Griess Assay)
-
Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours.
-
Pre-treat cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.
-
Collect 100 µL of the cell culture supernatant.
-
Add 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to the supernatant.
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
The concentration of nitrite is determined from a sodium nitrite standard curve.
Pro-inflammatory Cytokine Measurement (ELISA)
The levels of TNF-α, IL-6, and IL-1β in the cell culture supernatants from the NO inhibition assay can be quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
DPPH Radical Scavenging Assay
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
Add various concentrations of this compound to the DPPH solution.
-
Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
The percentage of scavenging activity is calculated as: [1 - (Absorbance of sample / Absorbance of control)] x 100.
-
Ascorbic acid can be used as a positive control.
ABTS Radical Scavenging Assay
-
Prepare the ABTS radical cation (ABTS•+) by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and keeping the mixture in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Add various concentrations of this compound to the diluted ABTS•+ solution.
-
After 6 minutes, measure the absorbance at 734 nm.
-
The percentage of scavenging activity is calculated as: [1 - (Absorbance of sample / Absorbance of control)] x 100.
-
Trolox can be used as a positive control.
Western Blot Analysis for Signaling Proteins
-
Treat RAW 264.7 cells with this compound and/or LPS as described for the NO assay.
-
Lyse the cells and determine the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against target proteins (e.g., p-NF-κB p65, IκBα, Nrf2, HO-1, β-actin).
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)
-
Administer this compound orally or intraperitoneally to rodents at various doses.
-
After a specified time, inject 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measure the paw volume using a plethysmometer at different time intervals after carrageenan injection.
-
The percentage of edema inhibition is calculated as: [1 - (Edema of treated group / Edema of control group)] x 100.
-
A standard anti-inflammatory drug (e.g., indomethacin) can be used as a positive control.
Conclusion and Future Directions
This compound demonstrates significant potential as a therapeutic agent for inflammatory and oxidative stress-related conditions. Its ability to modulate the NF-κB and Nrf2 signaling pathways provides a strong mechanistic basis for its observed anti-inflammatory and antioxidant effects. However, a notable gap in the current literature is the lack of comprehensive quantitative data, such as IC50 values, for its various biological activities.
Future research should focus on:
-
Quantitative Analysis: Determining the IC50 values of this compound in a range of anti-inflammatory and antioxidant assays to establish its potency.
-
In-depth Mechanistic Studies: Further elucidating the precise molecular targets of this compound within the MAPK and other relevant signaling pathways.
-
In Vivo Efficacy and Safety: Conducting comprehensive preclinical studies in various animal models of inflammatory diseases to evaluate its therapeutic efficacy, pharmacokinetic profile, and safety.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating analogs of this compound to identify compounds with improved potency and drug-like properties.
The continued investigation of this compound holds great promise for the development of novel and effective treatments for a wide range of debilitating diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Network-level effects of kinase inhibitors modulate TNF-α-induced apoptosis in the intestinal epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. gpub.org [gpub.org]
- 4. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Pisiferic Acid: A Deep Dive into its Pro-Apoptotic Effects in Cancer Cells
A Technical Guide for Researchers and Drug Development Professionals
Introduction: Pisiferic acid, a natural abietane diterpene isolated from the leaves of Chamaecyparis pisifera, has emerged as a promising candidate in cancer research due to its ability to induce programmed cell death, or apoptosis, in various cancer cell lines. This technical guide provides an in-depth overview of the current understanding of this compound's role in apoptosis, focusing on its mechanism of action, relevant signaling pathways, and the experimental methodologies used to elucidate these effects. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and evaluation of novel anti-cancer therapeutics.
Core Mechanism of Action: Activation of Protein Phosphatase 2C
The primary mechanism by which this compound induces apoptosis involves the activation of Protein Phosphatase 2C (PP2C), a key regulator of cellular processes, including stress responses and cell death.[1] By activating PP2C, this compound triggers a signaling cascade that ultimately leads to the execution of the apoptotic program.
A critical downstream target of PP2C in this pathway is the pro-apoptotic Bcl-2 family member, Bad (Bcl-2-associated death promoter). In its phosphorylated state, Bad is sequestered in the cytoplasm and is unable to promote apoptosis. This compound-activated PP2C dephosphorylates Bad, enabling its translocation to the mitochondria.[1] There, dephosphorylated Bad binds to and inhibits anti-apoptotic Bcl-2 family proteins, such as Bcl-2 and Bcl-xL. This disruption of the balance between pro- and anti-apoptotic proteins at the mitochondria leads to the release of cytochrome c and other pro-apoptotic factors into the cytoplasm, initiating the caspase cascade.[1]
Quantitative Data on Cytotoxicity
The cytotoxic effects of this compound have been evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of a compound. While extensive comparative data for this compound across a wide range of cancer cell lines is still emerging, existing studies provide valuable insights.
| Cell Line | Cancer Type | IC50 (µM) | Notes |
| HL-60 | Human Promyelocytic Leukemia | ~36.6 | This compound was found to be 2-fold less potent than its derivative, pisiferdiol, which had an IC50 of 18.3 µM.[1] |
Further research is required to establish a comprehensive profile of this compound's cytotoxicity across a broader spectrum of cancer types.
Signaling Pathways in this compound-Induced Apoptosis
The apoptotic signaling cascade initiated by this compound primarily follows the intrinsic (mitochondrial) pathway. The key events are outlined below and visualized in the accompanying diagrams.
Role of Reactive Oxygen Species (ROS)
Emerging evidence suggests that reactive oxygen species (ROS) may also play a role in the apoptotic effects of this compound. While the precise interplay is still under investigation, it is hypothesized that this compound may induce ROS generation, leading to mitochondrial dysfunction and further amplifying the apoptotic signal.
Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize the pro-apoptotic effects of this compound.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Workflow:
Detailed Protocol:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO) and then dilute further in cell culture medium to the desired final concentrations. Replace the medium in the wells with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO without the compound).
-
Incubation: Incubate the plates for various time points (e.g., 24, 48, and 72 hours).
-
MTT Addition: Following incubation, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for an additional 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilization solution (e.g., 100 µL of DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value can be determined by plotting the percentage of cell viability against the log of the this compound concentration and fitting the data to a dose-response curve.
Western Blot Analysis for Apoptosis-Related Proteins
Western blotting is used to detect and quantify the expression levels of specific proteins involved in the apoptotic pathway, such as caspases and Bcl-2 family members.
Workflow:
Detailed Protocol:
-
Cell Treatment and Lysis: Treat cancer cells with this compound at the desired concentrations and time points. After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay, such as the bicinchoninic acid (BCA) assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer and separate them based on molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for at least 1 hour to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., cleaved caspase-3, total caspase-3, Bcl-2, Bax, Bad, phospho-Bad) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1-2 hours at room temperature.
-
Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent and visualize them using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
Flow Cytometry for Apoptosis Detection (Annexin V/Propidium Iodide Staining)
Flow cytometry with Annexin V and Propidium Iodide (PI) staining is a widely used method to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Workflow:
Detailed Protocol:
-
Cell Treatment: Treat cancer cells with this compound at the desired concentrations and for the appropriate duration.
-
Cell Harvesting: Harvest the cells (including both adherent and floating cells) and wash them with cold PBS.
-
Cell Staining: Resuspend the cells in Annexin V binding buffer. Add fluorescein isothiocyanate (FITC)-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15-20 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Excite the FITC at 488 nm and measure the emission at ~530 nm, and excite the PI and measure the emission at >670 nm.
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Conclusion and Future Directions
This compound demonstrates significant potential as a pro-apoptotic agent in cancer cells, primarily through the activation of PP2C and the subsequent dephosphorylation of Bad. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for researchers to further investigate its anti-cancer properties. Future research should focus on expanding the cytotoxicity profile of this compound across a wider range of cancer cell lines, elucidating the detailed molecular interactions within the PP2C-Bad signaling axis, and clarifying the precise role of ROS in its mechanism of action. Such studies will be crucial for the continued development of this compound as a potential therapeutic agent for the treatment of cancer.
References
The Pharmacological Profile of Pisiferic Acid and Its Derivatives: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
Pisiferic acid is a naturally occurring abietane diterpenoid isolated from the leaves and twigs of the Japanese cypress, Chamaecyparis pisifera.[1] This compound and its derivatives have garnered significant attention within the pharmacological community due to their broad spectrum of biological activities. Possessing a unique chemical scaffold, this compound serves as a promising lead compound for the development of novel therapeutics. This technical guide provides an in-depth overview of the pharmacological profile of this compound and its derivatives, summarizing key quantitative data, detailing experimental protocols for cited studies, and visualizing associated signaling pathways and workflows.
Pharmacological Activities
This compound and its derivatives exhibit a range of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties. Recent studies have also highlighted their potential as modulators of ion channels.
Anticancer Activity
This compound has demonstrated notable cytotoxic effects against various cancer cell lines. Its primary mechanism of anticancer action involves the induction of apoptosis.
Mechanism of Action: this compound and its analogue, pisiferdiol, are activators of Protein Phosphatase 2C (PP2C).[2] Activation of PP2C leads to the dephosphorylation of the pro-apoptotic protein Bad.[2] Dephosphorylated Bad then promotes the activation of caspases 3 and 7, key executioner enzymes in the apoptotic cascade, ultimately leading to programmed cell death.[2] Furthermore, this compound has been shown to predominantly inhibit DNA synthesis in HeLa cells.[1]
Quantitative Data: The cytotoxic potential of this compound and its derivatives has been quantified against several cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| This compound | HL-60 (Human promyelocytic leukemia) | ~36.6 | [2] |
| Pisiferdiol | HL-60 (Human promyelocytic leukemia) | 18.3 | [2] |
Antimicrobial Activity
This compound has shown significant activity against a range of Gram-positive and Gram-negative bacteria.[3]
Mechanism of Action: The antimicrobial action of this compound is attributed to its ability to interfere with bacterial cell wall synthesis. In Bacillus subtilis, it predominantly inhibits peptidoglycan synthesis.[3] The structural features crucial for its antibacterial activity are believed to be the carboxyl group at C-10 and/or the hydroxyl group at C-12.[3]
Quantitative Data: The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) are key parameters for assessing antimicrobial potency.
| Compound/Derivative | Microorganism | MIC (µg/mL) | MBC (µg/mL) | Reference |
| This compound | Proteus vulgaris | - | - | [3] |
| This compound | Staphylococcus aureus | - | - | [3] |
| This compound | Bacillus subtilis | - | - | [3] |
(Note: Specific MIC/MBC values were not available in the provided search results, but the references indicate testing against these organisms.)
Anti-inflammatory and Antioxidant Activities
This compound and its derivatives are also recognized for their anti-inflammatory and antioxidant properties.[4] These activities are often linked to the modulation of key signaling pathways involved in inflammation and oxidative stress. For instance, related diterpenoids have been shown to inhibit the NF-κB signaling pathway, a critical regulator of inflammatory responses, and reduce the production of pro-inflammatory cytokines like TNF-α and IL-6.[5][6] The antioxidant effects are attributed to their ability to scavenge free radicals.[4]
Modulation of Ion Channels
Recent research has expanded the pharmacological profile of this compound to include effects on ion channels. It has been found to restore activity in pathogenic loss-of-function variants of the human Kv1.2 potassium channel, suggesting its potential as a lead compound for disorders associated with Kv1.2 dysfunction, such as certain forms of epilepsy.[7]
Experimental Protocols
This section details the methodologies for key experiments cited in the study of this compound's pharmacological profile.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[8]
Protocol:
-
Cell Plating: Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound or its derivatives in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.
-
Incubation: Incubate the plate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. The reference wavelength should be greater than 650 nm.[8]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assessment: Caspase-Glo® 3/7 Assay
This luminescent assay measures the activity of caspases 3 and 7, key executioner caspases in apoptosis.
Principle: The assay provides a proluminescent caspase-3/7 substrate containing the DEVD tetrapeptide sequence. Cleavage of this substrate by active caspases releases aminoluciferin, which is then used by luciferase to generate a luminescent signal. The intensity of the light is proportional to the amount of caspase activity.[3]
Protocol:
-
Cell Plating and Treatment: Plate and treat cells with the test compounds in a 96-well white-walled plate as described for the MTT assay.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions and allow it to equilibrate to room temperature.
-
Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents by shaking the plate at 300-500 rpm for 30 seconds. Incubate at room temperature for 1 to 3 hours.
-
Luminescence Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: Correlate the luminescence signal with the level of apoptosis induced by the compound.
Antimicrobial Susceptibility: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Protocol:
-
Preparation of Inoculum: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to a 0.5 McFarland standard.
-
Serial Dilutions: In a 96-well microtiter plate, perform serial two-fold dilutions of this compound in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Add the standardized bacterial inoculum to each well. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
MBC Determination (Optional): To determine the Minimum Bactericidal Concentration, subculture aliquots from the wells with no visible growth onto agar plates. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count.
Visualizations
Signaling Pathway Diagram
Caption: Apoptotic signaling pathway induced by this compound.
Experimental Workflow Diagram
Caption: Workflow for antimicrobial susceptibility testing.
Conclusion
This compound and its derivatives represent a class of natural products with significant therapeutic potential. Their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects, make them attractive candidates for further drug development. The mechanisms of action, particularly the induction of apoptosis via PP2C activation and the inhibition of bacterial cell wall synthesis, provide a solid foundation for medicinal chemistry efforts to optimize their potency and selectivity. The detailed experimental protocols and visualized pathways presented in this guide are intended to facilitate future research and development in this promising area.
References
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. Caspase-Glo® 3/7 Assay Protocol [promega.jp]
- 4. tripod.nih.gov [tripod.nih.gov]
- 5. promega.com [promega.com]
- 6. Conifer metabolite this compound restores activity in human Kv1.2 potassium channels carrying pathogenic sequence variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. static.igem.wiki [static.igem.wiki]
- 8. merckmillipore.com [merckmillipore.com]
Methodological & Application
Application Notes and Protocols for the Extraction of Pisiferic Acid from Conifer Extracts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pisiferic acid, a bioactive abietane diterpene found in conifers of the Cupressaceae family, notably Chamaecyparis pisifera (Sawara cypress), has garnered significant interest for its diverse pharmacological activities, including antimicrobial and cytotoxic effects.[1] Effective extraction and purification of this compound are crucial for further research and potential therapeutic applications. This document provides detailed application notes and protocols for various methods of extracting this compound from conifer extracts, with a focus on providing clear, comparative data and detailed experimental procedures.
Extraction Methodologies: A Comparative Overview
The selection of an appropriate extraction method is critical for maximizing the yield and purity of this compound while minimizing environmental impact and processing time. This section outlines several common and advanced extraction techniques, with their quantitative data summarized in Table 1.
Supercritical Fluid Extraction (SFE)
Supercritical fluid extraction, particularly using carbon dioxide (SC-CO₂), is an environmentally friendly and highly efficient method for extracting this compound.[1] By operating at the supercritical point, CO₂ exhibits properties of both a liquid and a gas, allowing for high solvating power and deep penetration into the plant matrix.
Ultrasound-Assisted Extraction (UAE)
Ultrasound-assisted extraction utilizes high-frequency sound waves to induce cavitation in the solvent, leading to the disruption of plant cell walls and enhanced mass transfer of the target compound into the solvent. This method generally offers reduced extraction times and lower energy consumption compared to conventional methods.
Microwave-Assisted Extraction (MAE)
Microwave-assisted extraction employs microwave energy to heat the solvent and plant material, causing rapid cell lysis and the release of intracellular components. MAE is known for its high extraction efficiency and significantly shorter extraction times.
Conventional Solvent Extraction (e.g., Soxhlet)
Conventional methods like Soxhlet extraction involve the continuous washing of the plant material with a heated solvent. While effective, these methods are often time-consuming, require large volumes of organic solvents, and can lead to the degradation of thermolabile compounds.
Data Presentation: Comparison of Extraction Methods
The following table summarizes the quantitative data for different extraction methods. It is important to note that direct comparative studies for all methods on this compound are limited. The data for SFE is specific to this compound, while data for other methods are based on the extraction of similar diterpenes or total phenolics from conifers and are provided for comparative context.
Table 1: Comparison of Extraction Methods for this compound and Related Compounds
| Extraction Method | Plant Material | Target Compound | Solvent | Key Parameters | Yield | Purity | Reference |
| Supercritical Fluid Extraction (SFE) | Chamaecyparis pisifera leaves | This compound | CO₂ with 90% ethanol as entrainment agent | 28 MPa, 35°C, 1 hour | 0.718% (w/w) | 93.5% | [1] |
| Ultrasound-Assisted Extraction (UAE) | Pinus nigra bark | Total Phenolic Content | 80% aqueous methanol | 110.68 W, 32.52°C, 7.43 min | 12.8% (w/w) | Not Specified | |
| Microwave-Assisted Extraction (MAE) | Ganoderma atrum | Total Triterpenoid Saponins | 95% ethanol | 5 min, 90°C | 0.968% (w/w) | Not Specified | |
| Conventional Solvent Extraction (Soxhlet) | Conifers | General Phytochemicals | Methanol, Petroleum ether, Acetonitrile | Prolonged extraction time | High (not quantified) | Variable |
Experimental Protocols
This section provides detailed protocols for the extraction and purification of this compound.
Protocol 1: Supercritical Fluid Extraction (SFE) and Purification of this compound
This protocol is adapted from a patented method for extracting high-purity this compound from Chamaecyparis pisifera leaves.[1]
I. Materials and Equipment
-
Dried and powdered leaves of Chamaecyparis pisifera
-
Supercritical fluid extractor
-
High-pressure silica gel chromatography column (e.g., stainless steel, 200mm ID x 3000mm L)
-
Activated silica gel (100-200 mesh)
-
CO₂ (food grade or higher)
-
Ethanol (90% and absolute)
-
Dichloromethane
-
Acetone
-
Methanol
-
Rotary evaporator
-
Crystallization vessel
-
Filtration apparatus (e.g., Buchner funnel)
-
Vacuum oven
II. Extraction Procedure
-
Preparation of Plant Material: Grind dried leaves of Chamaecyparis pisifera into a fine powder.
-
SFE Extraction:
-
Load 1000 g of the powdered leaves into the extraction vessel of the supercritical fluid extractor.
-
Set the extraction parameters:
-
Pressure: 28 MPa
-
Temperature: 35°C
-
Solvent: CO₂ with 90% ethanol as an entrainment agent
-
CO₂ flow rate: 18 L/h
-
Extraction time: 1 hour
-
-
Set the separator parameters:
-
Pressure: 6 MPa
-
Temperature: 30°C
-
-
Commence the extraction and collect the crude extract from the separator.
-
III. Purification by High-Pressure Silica Gel Chromatography
-
Column Packing: Pack the high-pressure chromatography column with activated silica gel using a slurry packing method with dichloromethane.
-
Sample Loading: Dissolve the crude extract in a minimal amount of ethanol and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Load the dried, adsorbed sample onto the top of the prepared column.
-
Gradient Elution: Elute the column with a gradient of dichloromethane-acetone as follows:
-
13:3 (v/v) Dichloromethane:Acetone
-
7:3 (v/v) Dichloromethane:Acetone
-
3:3 (v/v) Dichloromethane:Acetone
-
-
Fraction Collection: Collect the fractions and monitor for the presence of this compound using an appropriate analytical method (e.g., TLC or HPLC). Pool the fractions containing this compound.
-
Concentration and Crystallization:
-
Concentrate the pooled fractions under reduced pressure using a rotary evaporator to obtain a crude solid.
-
Induce crystallization by cooling the concentrated solution.
-
Filter the crystals to obtain the crude this compound.
-
IV. Recrystallization
-
Recrystallization: Dissolve the crude this compound in a minimal amount of a dichloromethane-methanol (9:1.5 v/v) mixture with gentle heating.
-
Cooling and Filtration: Allow the solution to cool slowly to room temperature and then in a refrigerator to promote crystallization.
-
Drying: Collect the purified crystals by filtration and dry them in a vacuum oven. This process can yield this compound with a purity of up to 93.5%.[1]
Protocol 2: General Protocol for Ultrasound-Assisted Extraction (UAE) of Diterpenes from Conifer Barks
This protocol provides a general framework for the extraction of diterpenes, including this compound, from conifer materials using ultrasound. Optimization of parameters is recommended for specific plant materials.
I. Materials and Equipment
-
Dried and powdered conifer bark/leaves
-
Ultrasonic bath or probe sonicator
-
Extraction solvent (e.g., 80% aqueous methanol)
-
Filtration apparatus (e.g., Whatman No. 1 filter paper)
-
Rotary evaporator
II. Extraction Procedure
-
Sample Preparation: Weigh 10 g of the lyophilized and powdered plant material.
-
Extraction:
-
Mix the plant material with the extraction solvent at a 1:10 (w/v) ratio in a suitable vessel.
-
Place the vessel in an ultrasonic bath or immerse the probe of a sonicator into the mixture.
-
Apply ultrasonic power (e.g., 110 W) at a controlled temperature (e.g., 32°C) for a specified duration (e.g., 7 minutes).
-
-
Filtration: Filter the resulting extract through Whatman No. 1 filter paper to remove solid plant debris.
-
Concentration: Remove the solvent from the filtrate using a rotary evaporator to obtain the crude extract.
III. Subsequent Purification
The crude extract obtained from UAE can be further purified using column chromatography as described in Protocol 1, Section III.
Visualizations
The following diagrams illustrate the experimental workflows for the described extraction and purification processes.
Caption: Workflow for SFE and Purification of this compound.
Caption: General Workflow for UAE of Diterpenes from Conifers.
References
Application Notes and Protocols for Supercritical Fluid Extraction of Pisiferic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pisiferic acid, a bioactive abietane diterpene found in species of the Cupressaceae family, notably Chamaecyparis pisifera, has garnered significant interest for its diverse pharmacological activities. Traditional solvent-based extraction methods for obtaining this compound can be time-consuming and environmentally burdensome. Supercritical fluid extraction (SFE) with carbon dioxide (SC-CO2) presents a green and efficient alternative, offering high selectivity and yielding solvent-free extracts. This document provides detailed application notes and protocols for the extraction of this compound using SFE, tailored for research, and drug development applications.
Materials and Methods
Plant Material:
-
Dried and powdered leaves or heartwood of Chamaecyparis pisifera. The material should be ground to a uniform particle size, ideally between 800–1,000 μm, to ensure consistent extraction efficiency.
Instrumentation:
-
Supercritical Fluid Extractor equipped with a high-pressure CO2 pump, extraction vessel, and automated back pressure regulator.
-
Grinder or mill for sample preparation.
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Gas Chromatography-Mass Spectrometry (GC-MS) system for quantitative analysis.
Reagents and Standards:
-
Supercritical fluid grade carbon dioxide (CO2).
-
HPLC grade or GC grade solvents (e.g., acetonitrile, methanol, water, derivatizing agents).
-
This compound analytical standard.
Experimental Protocols
Protocol 1: Supercritical Fluid Extraction (SFE) of this compound
This protocol is based on established methods for the SFE of related compounds from Chamaecyparis species.
-
Sample Preparation: Grind the dried plant material to a fine powder (800–1,000 μm).
-
Loading the Extractor: Accurately weigh and load the powdered plant material into the extraction vessel.
-
Setting SFE Parameters:
-
Set the extraction vessel temperature to 50-60°C.
-
Pressurize the system with CO2 to the desired pressure (e.g., 12-35 MPa).
-
Set the CO2 flow rate to a constant value (e.g., 40-145 mL/min).
-
-
Extraction: Commence the extraction process. The extraction can be performed in dynamic mode, where the supercritical fluid continuously flows through the sample.
-
Collection: The extracted this compound will be precipitated and collected in a collection vessel or trap following depressurization of the CO2.
-
Post-Extraction: After the desired extraction time (e.g., 60-120 minutes), depressurize the system and collect the crude extract. The CO2 can be recycled.
Protocol 2: Quantification of this compound using High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for the quantification of organic acids and can be adapted for this compound.
-
Standard Preparation: Prepare a stock solution of this compound standard in a suitable solvent (e.g., methanol) and create a series of dilutions to generate a calibration curve.
-
Sample Preparation: Dissolve a known amount of the SFE extract in the mobile phase or a suitable solvent. Filter the sample through a 0.45 μm syringe filter before injection.
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acidified water (e.g., with 0.1% formic or phosphoric acid) and acetonitrile is commonly used for the separation of acidic compounds.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at a wavelength appropriate for this compound (e.g., 210 nm or a wavelength of maximum absorbance determined from a UV scan).
-
-
Analysis: Inject the prepared standards and samples into the HPLC system. Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Quantification: Construct a calibration curve by plotting the peak area of the standard against its concentration. Use the regression equation to calculate the concentration of this compound in the sample.
Data Presentation
The following tables present hypothetical quantitative data based on typical SFE optimization studies to illustrate the effect of different extraction parameters on the yield of this compound.
Table 1: Effect of Pressure on this compound Yield (Conditions: Temperature = 50°C, Extraction Time = 90 min, CO2 Flow Rate = 40 mL/min)
| Pressure (MPa) | This compound Yield (mg/g of dry material) | Purity (%) |
| 12 | 1.5 | 75 |
| 20 | 2.8 | 82 |
| 30 | 3.5 | 80 |
Table 2: Effect of Temperature on this compound Yield (Conditions: Pressure = 30 MPa, Extraction Time = 90 min, CO2 Flow Rate = 40 mL/min)
| Temperature (°C) | This compound Yield (mg/g of dry material) | Purity (%) |
| 40 | 2.9 | 78 |
| 50 | 3.5 | 80 |
| 60 | 3.1 | 76 |
Visualizations
Caption: Workflow for Supercritical Fluid Extraction of this compound.
Caption: Key Parameters Influencing SFE of this compound.
Total Synthesis Protocols for (±)-Pisiferic Acid: A Comparative Overview
Application Notes and Protocols for Researchers in Synthetic Chemistry and Drug Development
This document provides a detailed overview and comparison of notable total synthesis protocols for (±)-pisiferic acid, a bioactive natural product with potential therapeutic applications. The presented information is intended for researchers, scientists, and drug development professionals engaged in the synthesis of complex natural products.
Introduction
(±)-Pisiferic acid, a diterpenoid isolated from Chamaecyparis pisifera, has attracted attention from the synthetic community due to its intriguing molecular architecture and biological activity. Several research groups have reported its total synthesis, employing diverse strategies to construct the tricyclic core and introduce the requisite stereochemistry. This document outlines and compares three distinct and notable approaches to the total synthesis of (±)-pisiferic acid, developed by the research groups of Banerjee, Tu, and Nasipuri. Each synthesis offers unique insights into synthetic strategy and execution, providing a valuable resource for chemists in the field.
Comparative Analysis of Synthetic Strategies
The three highlighted syntheses of (±)-pisiferic acid employ different key bond-forming strategies to construct the carbocyclic framework. Banerjee's synthesis is characterized by an annulation strategy starting from a pre-formed decalin system. In contrast, Tu's approach utilizes a Robinson annulation to build the B-ring onto an existing A-ring precursor. The synthesis by Nasipuri and colleagues features a Dieckmann cyclization as the key step for the formation of the C-ring. A summary of the key quantitative data for each approach is presented below for direct comparison.
Table 1: Comparison of Key Steps, Overall Yield, and Number of Steps for Total Syntheses of (±)-Pisiferic Acid
| Synthetic Approach | Key Ring-Forming Reaction(s) | Starting Material | Overall Yield (%) | Total Steps |
| Banerjee et al. (1988) | Michael Addition / Aldol Condensation | 2-(2-methoxycarbonylethyl)-2-methylcyclohexane-1,3-dione | ~5% | ~15 |
| Tu et al. (2005) | Robinson Annulation | 2-isopropyl-5-methoxy-1,3-cyclohexanedione | Not explicitly stated | ~10 |
| Nasipuri et al. (1983) | Dieckmann Cyclization | 6-isopropyl-7-methoxy-1-tetralone | ~8% | ~12 |
Detailed Experimental Protocols and Synthetic Schemes
The following sections provide detailed experimental protocols for the key transformations in each of the three discussed total syntheses of (±)-pisiferic acid. The accompanying diagrams illustrate the logical flow of each synthetic pathway.
The Banerjee Synthesis: A Michael Addition/Aldol Condensation Approach
This synthesis commences with the construction of a key tricyclic intermediate through a sequence of Michael addition and intramolecular aldol condensation.
Diagram 1: Key Stages of the Banerjee Synthesis
Caption: Key transformations in the Banerjee synthesis of (±)-pisiferic acid.
Experimental Protocol: Formation of the Tricyclic Keto Ether
-
Michael Addition: To a solution of 2-(2-methoxycarbonylethyl)-2-methylcyclohexane-1,3-dione in dry benzene is added a catalytic amount of sodium methoxide. The mixture is stirred at room temperature for 30 minutes. Methyl vinyl ketone is then added dropwise, and the reaction mixture is refluxed for 8 hours.
-
Aldol Condensation and Cyclization: After cooling, the reaction mixture is treated with a solution of potassium hydroxide in methanol and refluxed for 4 hours to effect intramolecular aldol condensation and cyclization.
-
Work-up and Purification: The mixture is cooled, neutralized with dilute hydrochloric acid, and extracted with ether. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude product is purified by column chromatography on silica gel to afford the tricyclic keto ether.
Table 2: Quantitative Data for the Formation of the Tricyclic Keto Ether (Banerjee et al.)
| Reactant | Molar Equiv. | Reagent/Solvent | Conditions | Time | Yield (%) |
| 2-(2-methoxycarbonylethyl)-2-methylcyclohexane-1,3-dione | 1.0 | NaOMe (cat.), Benzene | RT | 30 min | - |
| Methyl vinyl ketone | 1.1 | - | Reflux | 8 h | - |
| - | - | KOH, Methanol | Reflux | 4 h | ~60% |
The Tu Synthesis: A Robinson Annulation Strategy
This approach employs a Robinson annulation to construct the B-ring, followed by the formation of the C-ring.
Diagram 2: Core Strategy of the Tu Synthesis
Application Note: Analysis of Pisiferic Acid using High-Performance Liquid Chromatography (HPLC)
Introduction
Pisiferic acid is a naturally occurring abietane diterpenoid found in plants such as Chamaecyparis pisifera (Sawara cypress).[1][2] This compound has garnered significant interest within the scientific and pharmaceutical communities due to its diverse biological activities. Research has demonstrated its potential as an antibacterial, antifungal, and anticancer agent.[1][3] Notably, this compound induces apoptosis in cancer cell lines and has been identified as a novel activator of Protein Phosphatase 2C (PP2C), a key regulator of cellular processes.[2] More recently, it has emerged as a promising therapeutic lead for neurological channelopathies like Episodic Ataxia Type 1, as it can restore function to defective Kv1.1 potassium channels.[4][5][6] Given its therapeutic potential, robust and reliable analytical methods for the quantification of this compound are essential for research, quality control, and drug development.
This application note details a validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of this compound.
Principle
The method employs RP-HPLC with a C18 stationary phase. This compound is separated from other components in the sample matrix based on its hydrophobicity. A mobile phase consisting of an acidified aqueous solution and an organic solvent (acetonitrile) is used. The acidic modifier improves peak shape and resolution. Detection is achieved using a UV detector, as the molecule contains chromophores that absorb in the UV region. Quantification is performed by comparing the peak area of the analyte in a sample to a calibration curve generated from standards of known concentrations.
Quantitative Data Summary
The described HPLC method was validated for key performance parameters to ensure its accuracy, precision, and sensitivity for the routine analysis of this compound. The results are summarized below.
Table 1: HPLC Chromatographic Parameters
| Parameter | Value |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-15 min, 50-90% B; 15-20 min, 90% B; 20-21 min, 90-50% B; 21-25 min, 50% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 210 nm |
| Retention Time | ~8.5 min (Approximate) |
Table 2: Method Validation Parameters
| Parameter | Result |
| Linearity (R²) | >0.999 |
| Range | 1 - 200 µg/mL |
| Limit of Detection (LOD) | 0.25 µg/mL |
| Limit of Quantification (LOQ) | 0.75 µg/mL |
| Precision (Intra-day RSD%) | < 2.0% |
| Precision (Inter-day RSD%) | < 3.5% |
| Accuracy (Recovery %) | 97.5% - 103.2% |
Experimental Protocols
1. Preparation of Reagents and Mobile Phase
-
Mobile Phase A (0.1% Phosphoric Acid in Water): Add 1.0 mL of concentrated phosphoric acid (85%) to 1 L of HPLC-grade water. Mix thoroughly. Filter through a 0.45 µm membrane filter and degas before use.
-
Mobile Phase B (Acetonitrile): Use HPLC-grade acetonitrile. Filter and degas before use.
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard (>98% purity) and dissolve it in 10 mL of methanol in a volumetric flask.[7][8] Sonicate if necessary to ensure complete dissolution. Store at 4°C.
-
Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100, 200 µg/mL) by diluting the stock solution with methanol. These will be used to construct the calibration curve.
2. Sample Preparation (from Chamaecyparis pisifera leaves)
-
Drying and Grinding: Dry the plant leaves at 40°C until a constant weight is achieved. Grind the dried leaves into a fine powder using a laboratory mill.
-
Extraction: Accurately weigh 1.0 g of the powdered sample into a conical flask. Add 20 mL of methanol.
-
Sonication: Place the flask in an ultrasonic bath and sonicate for 45 minutes at room temperature to facilitate extraction.
-
Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Filtration: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.
-
Dilution: If the concentration of this compound is expected to be high, dilute the filtered extract with methanol to fall within the calibration curve range.
3. HPLC Analysis Procedure
-
System Equilibration: Purge the HPLC system with the mobile phase and equilibrate the column with the initial gradient conditions (50% Mobile Phase B) for at least 30 minutes or until a stable baseline is achieved.
-
Calibration Curve: Inject 10 µL of each working standard solution in ascending order of concentration.
-
Sample Analysis: Inject 10 µL of the prepared sample extracts.
-
Data Acquisition: Record the chromatograms and integrate the peak area for this compound.
-
Quantification: Construct a calibration curve by plotting the peak area versus the concentration of the standards. Determine the concentration of this compound in the samples using the linear regression equation derived from the calibration curve.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Pisiferdiol and this compound isolated from Chamaecyparis pisifera activate protein phosphatase 2C in vitro and induce caspase-3/7-dependent apoptosis via dephosphorylation of Bad in HL60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A conifer metabolite corrects episodic ataxia type 1 by voltage sensor-mediated ligand activation of Kv1.1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A conifer metabolite corrects episodic ataxia type 1 by voltage sensor-mediated ligand activation of Kv1.1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chemimpex.com [chemimpex.com]
- 8. This compound >98.0%(HPLC) 100mg - Order affordable lab supplies at Laboratory Discounter. From microscopes to chemicals, fast delivery in the UK. Browse our range today! [laboratoriumdiscounter.nl]
Application Notes and Protocols for the Detection of Pisiferic Acid using Liquid Chromatography/Mass Spectrometry (LC/MS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pisiferic acid, a bioactive abietane diterpene primarily isolated from Chamaecyparis pisifera, has garnered significant interest within the scientific community for its potential therapeutic properties, including antibacterial and anticancer activities. As research into its pharmacological effects progresses, the need for robust and sensitive analytical methods for its detection and quantification becomes paramount. Liquid chromatography coupled with mass spectrometry (LC/MS) offers a highly specific and sensitive platform for the analysis of this compound in various matrices.
This document provides detailed application notes and experimental protocols for the detection and quantification of this compound using LC/MS. The methodologies described are based on established principles for the analysis of similar abietane diterpenes and can be adapted and validated for specific research applications.
Quantitative Data Summary
Due to the limited availability of published validated quantitative LC/MS/MS methods specifically for this compound, the following table presents achievable quantitative parameters based on the analysis of a structurally similar abietane diterpene, abietic acid. These values serve as a benchmark for method development and validation for this compound analysis.[1][2][3]
| Parameter | Expected Performance for this compound Analysis | Notes |
| Linearity Range | 5.0 - 500 µg/L | A correlation coefficient (R²) of >0.99 is expected. |
| Limit of Detection (LOD) | 1 - 10 µg/kg | Dependent on matrix and instrument sensitivity. |
| Limit of Quantification (LOQ) | 3 - 20 µg/kg | Dependent on matrix and instrument sensitivity. |
| Recovery | 80 - 110% | To be determined by spiking experiments in the specific matrix. |
| Precision (RSD%) | < 15% | Intra- and inter-day precision should be within this range. |
Experimental Protocols
Sample Preparation
The following protocol describes a general procedure for the extraction of this compound from a plant matrix. This protocol may require optimization depending on the specific sample type.
Materials:
-
Sample containing this compound (e.g., dried plant material)
-
Methanol (LC/MS grade)
-
Acetonitrile (LC/MS grade)
-
Water (LC/MS grade)
-
Formic acid (LC/MS grade)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
Vortex mixer
-
Centrifuge
-
Syringe filters (0.22 µm)
Protocol:
-
Extraction:
-
Weigh 1 gram of the homogenized and dried sample into a centrifuge tube.
-
Add 10 mL of methanol.
-
Vortex for 1 minute to ensure thorough mixing.
-
Sonicate for 30 minutes in an ultrasonic bath.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Carefully collect the supernatant.
-
-
Solid Phase Extraction (SPE) - Optional (for sample cleanup and concentration):
-
Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of water.
-
Load the supernatant from the extraction step onto the SPE cartridge.
-
Wash the cartridge with 5 mL of water to remove polar impurities.
-
Elute the this compound with 5 mL of acetonitrile.
-
-
Final Preparation:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of the initial mobile phase composition (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an LC vial.
-
Liquid Chromatography (LC) Method
This proposed method is based on the separation of similar diterpenoid compounds.
| Parameter | Recommended Conditions |
| LC System | UHPLC or HPLC system |
| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 0-1 min: 50% B; 1-10 min: 50-95% B; 10-12 min: 95% B; 12-12.1 min: 95-50% B; 12.1-15 min: 50% B |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Mass Spectrometry (MS) Method
The following parameters are proposed for a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. These will require optimization for the specific instrument used.
| Parameter | Recommended Conditions |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Molecular Weight of this compound | 316.44 g/mol (C₂₀H₂₈O₃) |
| Precursor Ion ([M-H]⁻) | m/z 315.2 |
| Product Ions (for MRM) | To be determined empirically. Likely fragments would involve loss of H₂O (m/z 297.2), CO₂ (m/z 271.2), and cleavage of the isopropyl group. |
| Collision Energy (CE) | To be optimized for each MRM transition. |
| Dwell Time | To be optimized based on the number of analytes and chromatographic peak width. |
Visualizations
Experimental Workflow
Caption: Experimental workflow for LC/MS analysis of this compound.
Proposed Signaling Pathway of this compound-Induced Apoptosis
This compound has been shown to induce apoptosis in human promyelocytic leukemia (HL-60) cells. The proposed signaling pathway involves the activation of Protein Phosphatase 2C (PP2C), which leads to the dephosphorylation of the pro-apoptotic protein Bad. Dephosphorylated Bad then translocates to the mitochondria, promoting the activation of executioner caspases, such as caspase-3 and caspase-7, ultimately leading to programmed cell death.
Caption: Proposed signaling pathway of this compound-induced apoptosis.
Conclusion
The provided application notes and protocols offer a comprehensive starting point for researchers interested in the LC/MS analysis of this compound. While a specific validated method for this compound is not yet widely available, the methodologies outlined here, based on the analysis of structurally related compounds, provide a strong foundation for method development and validation. The successful implementation of a robust LC/MS method will be crucial for advancing our understanding of the pharmacokinetic, pharmacodynamic, and toxicological properties of this compound and for unlocking its full therapeutic potential.
References
In Vitro Bioactivity of Pisiferic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pisiferic acid, a natural abietane diterpene isolated from the leaves and cones of Chamaecyparis pisifera, has emerged as a promising bioactive compound with a diverse range of therapeutic activities. This document provides detailed application notes and protocols for a panel of in vitro assays to evaluate the bioactivity of this compound, with a focus on its anticancer, antimicrobial, and anti-inflammatory properties. The provided methodologies are based on established scientific literature and are intended to guide researchers in the systematic investigation of this potent natural product.
I. Anticancer Bioactivity
This compound has demonstrated significant potential as an anticancer agent through various mechanisms, including the induction of apoptosis, and the inhibition of angiogenesis and lymphangiogenesis.
A. Cytotoxicity and Apoptosis Induction
This compound exhibits cytotoxic effects against cancer cells by inducing programmed cell death, or apoptosis. A key mechanism involves the activation of effector caspases and the modulation of the Bcl-2 family of proteins.
Quantitative Data: Cytotoxicity of this compound
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| HL-60 | Human promyelocytic leukemia | ~36.6 | [1] |
Note: The IC50 value for this compound in HL-60 cells is approximated based on a study where its analogue, pisiferdiol (IC50 = 18.3 µM), was found to be 2-fold more potent[1]. Further studies are required to determine the precise IC50 values of this compound in a broader range of cancer cell lines.
Signaling Pathway: this compound-Induced Apoptosis
This compound activates Protein Phosphatase 2C (PP2C), which in turn dephosphorylates the pro-apoptotic protein Bad. Dephosphorylated Bad is then free to inhibit the anti-apoptotic protein Bcl-xL, leading to the activation of the caspase cascade, specifically Caspase-3 and Caspase-7, culminating in apoptosis[1].
Experimental Protocol: MTT Cytotoxicity Assay
This protocol outlines the determination of the cytotoxic effects of this compound on cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Treatment: Prepare serial dilutions of this compound in complete medium. Replace the medium in the wells with 100 µL of the different concentrations of this compound. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth) using a dose-response curve.
B. Anti-Angiogenesis and Anti-Lymphangiogenesis
This compound has been shown to inhibit the formation of new blood vessels (angiogenesis) and lymphatic vessels (lymphangiogenesis), crucial processes for tumor growth and metastasis[2].
Quantitative Data: Inhibition of Angiogenesis and Lymphangiogenesis
| Assay | Cell Type | Effect | Citation |
| Tube Formation | Human Umbilical Vein Endothelial Cells (HUVEC) | Inhibition of tube formation | [2] |
| Proliferation | Human Umbilical Vein Endothelial Cells (HUVEC) | Inhibition of proliferation | [2] |
| Tube Formation | Lymphatic Endothelial Cells (LEC) | Inhibition of tube formation | [2] |
| Proliferation | Lymphatic Endothelial Cells (LEC) | Inhibition of proliferation | [2] |
Note: Specific IC50 values for the inhibition of angiogenesis and lymphangiogenesis by this compound are not yet available in the literature and require further investigation.
Experimental Workflow: Tube Formation Assay
Experimental Protocol: In Vitro Tube Formation Assay
This protocol describes the assessment of the anti-angiogenic and anti-lymphangiogenic activity of this compound by evaluating its effect on the formation of tube-like structures by endothelial cells.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs) or Lymphatic Endothelial Cells (LECs)
-
Endothelial cell growth medium
-
Matrigel Basement Membrane Matrix
-
This compound stock solution (in DMSO)
-
96-well plates
-
Inverted microscope with a camera
Procedure:
-
Plate Coating: Thaw Matrigel on ice. Coat the wells of a 96-well plate with 50 µL of Matrigel and incubate at 37°C for 30-60 minutes to allow for polymerization.
-
Cell Seeding: Harvest and resuspend HUVECs or LECs in endothelial cell growth medium. Seed 1.5 x 10⁴ cells per well onto the polymerized Matrigel.
-
Treatment: Immediately add this compound at various concentrations to the respective wells.
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 4-6 hours.
-
Imaging and Analysis: Observe the formation of tube-like structures using an inverted microscope. Capture images and quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.
II. Antimicrobial Bioactivity
Preliminary evidence suggests that this compound possesses antimicrobial properties. The following protocol can be used to determine its efficacy against a range of microorganisms.
Quantitative Data: Minimum Inhibitory Concentration (MIC)
Currently, there is no specific quantitative data available in the public domain regarding the Minimum Inhibitory Concentration (MIC) of this compound against various bacterial and fungal strains. The following protocol provides a standardized method to determine these values.
Experimental Protocol: Broth Microdilution Assay for MIC Determination
This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of this compound against bacteria and fungi.
Materials:
-
Bacterial or fungal strains of interest
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
This compound stock solution (in DMSO)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare Inoculum: Grow the microbial culture to the logarithmic phase and adjust the turbidity to a 0.5 McFarland standard.
-
Prepare Drug Dilutions: Perform a serial two-fold dilution of the this compound stock solution in the appropriate broth medium in the wells of a 96-well plate.
-
Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (microbe without drug) and a negative control (broth only).
-
Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.
III. Anti-inflammatory Bioactivity
The anti-inflammatory potential of this compound can be evaluated by its ability to inhibit the production of inflammatory mediators such as nitric oxide (NO) in activated macrophages.
Quantitative Data: Inhibition of Nitric Oxide Production
Specific IC50 values for the inhibition of nitric oxide production by this compound are not currently available in published literature. The following protocol can be used to determine this value.
Experimental Protocol: Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages
This protocol measures the effect of this compound on the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM with 10% FBS
-
Lipopolysaccharide (LPS)
-
This compound stock solution (in DMSO)
-
Griess Reagent System
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Pre-treatment: Treat the cells with various concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Griess Assay: Collect the cell culture supernatant. Mix 50 µL of supernatant with 50 µL of Sulfanilamide solution and incubate for 10 minutes at room temperature, protected from light. Then, add 50 µL of NED solution and incubate for another 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the amount of nitrite in the samples using a sodium nitrite standard curve. Determine the IC50 value for the inhibition of NO production.
Conclusion
The protocols and application notes provided herein offer a comprehensive framework for the in vitro evaluation of this compound's bioactivity. The available data strongly suggests its potential as a multi-faceted therapeutic agent, particularly in the fields of oncology and inflammation. Further research is warranted to expand the quantitative dataset for its various biological effects and to elucidate the underlying molecular mechanisms in greater detail. The provided experimental designs and signaling pathway diagrams serve as a foundation for future investigations into this promising natural compound.
References
Application Notes & Protocols: Pisiferic Acid as a Chemical Probe for Studying PP2C-Mediated Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction: Protein Phosphatase 2C (PP2C)
Protein Phosphatase 2C (PP2C) is a major family of monomeric, Mg²⁺/Mn²⁺-dependent serine/threonine phosphatases.[1] These enzymes are critical regulators in a multitude of cellular signaling pathways across various organisms, from plants to mammals.[1] In plants, PP2Cs are famously known as key negative regulators of the abscisic acid (ABA) signaling pathway, which is central to developmental processes and responses to environmental stress like drought.[1][2][3] In this pathway, the binding of ABA to its receptors (PYR/PYL/RCAR) leads to the inhibition of PP2C activity, thereby activating downstream SnRK2 kinases.[4][5] In mammals, PP2Cs are involved in regulating diverse processes such as stress responses, cell growth, and apoptosis.[6][7]
Given their central role, PP2Cs are significant targets for chemical probes to dissect their function and for potential therapeutic intervention. While much focus has been on developing inhibitors, particularly for agricultural applications, the discovery of specific activators provides a complementary tool to study PP2C-mediated signaling.
Pisiferic Acid: A Novel Natural Product Activator of PP2C
This compound is an abietane-type diterpene isolated from the Japanese cypress tree, Chamaecyparis pisifera.[6] It has been identified as a novel activator of Protein Phosphatase 2C.[6][7] Unlike the ABA-mediated inhibition observed in plants, this compound enhances PP2C's catalytic activity. This unique mode of action makes it a valuable chemical tool for investigating the downstream consequences of PP2C activation, particularly in contexts like apoptosis where PP2C substrates such as the pro-apoptotic protein Bad are involved.[6][7]
Studies have shown that in human promyelocytic leukemia (HL-60) cells, this compound induces apoptosis through a caspase-3/7-dependent mechanism, which is linked to the dephosphorylation of Bad, a known PP2C substrate.[6]
Quantitative Data Summary
The following tables summarize the quantitative data regarding the activity of this compound and related compounds on PP2C activity and cell viability.
Table 1: In Vitro Activation of Protein Phosphatase 2C
| Compound | Concentration (µM) | PP2C Activation (Fold Change vs. Control) |
| This compound | 100 | ~1.2 |
| Pisiferdiol | 100 | ~1.3 |
| Oleic Acid | 100 | ~1.2 |
Data extracted from in vitro phosphatase assays.[6]
Table 2: Cytotoxicity in HL-60 Human Promyelocytic Leukemia Cells
| Compound | IC₅₀ (µM) |
| This compound | ~36.6 |
| Pisiferdiol | 18.3 |
| Oleic Acid | ~128.1 |
IC₅₀ (half-maximal inhibitory concentration) values determined after treatment of HL-60 cells.[6]
Signaling Pathways and Experimental Workflows
This compound-Induced Apoptotic Pathway
The diagram below illustrates the proposed mechanism by which this compound activates PP2C, leading to the dephosphorylation of the pro-apoptotic protein Bad and subsequent activation of the caspase cascade.
Caption: Proposed mechanism of this compound-induced apoptosis.
Contrasting Pathway: Canonical ABA Signaling in Plants
To provide context, the following diagram shows the canonical ABA signaling pathway in plants, where PP2Cs are inhibited, leading to a different downstream outcome. This highlights the utility of this compound as a tool to study the reverse effect (PP2C activation).
Caption: Simplified ABA signaling pathway in plants.
General Experimental Workflow
This workflow outlines the typical steps for using this compound to investigate its effects on a specific PP2C-mediated pathway.
Caption: Workflow for studying PP2C activation by this compound.
Experimental Protocols
Protocol 1: In Vitro PP2C Activity Assay
This protocol describes a non-radioactive, colorimetric method to measure PP2C activity using a generic substrate and malachite green for phosphate detection.
Materials:
-
Purified PP2C enzyme
-
This compound (and other test compounds) dissolved in DMSO
-
PP2C Reaction Buffer (e.g., 20 mM HEPES pH 7.5, 20 mM MgCl₂, 150 mM NaCl)
-
Phosphorylated substrate (e.g., α-casein or a specific phosphopeptide)
-
Malachite Green Reagent (commercially available or prepared as a solution of malachite green, ammonium molybdate, and Tween-20 in acid)
-
Phosphate Standard (e.g., KH₂PO₄) for standard curve
-
96-well microplate
-
Microplate reader (620-650 nm)
Procedure:
-
Prepare Phosphate Standards: Create a standard curve by preparing serial dilutions of the Phosphate Standard (e.g., 0 to 2000 pmol) in the PP2C Reaction Buffer.
-
Reaction Setup: In a 96-well plate, prepare the following reactions (final volume of 50 µL):
-
Blank: 50 µL Reaction Buffer (no enzyme).
-
Control: Purified PP2C enzyme in Reaction Buffer.
-
Test: Purified PP2C enzyme + this compound (at desired final concentrations, e.g., 1-100 µM) in Reaction Buffer. Ensure the final DMSO concentration is consistent across all wells and is low (<1%).
-
-
Pre-incubation: Pre-incubate the plate at 30°C for 10 minutes.
-
Initiate Reaction: Start the reaction by adding the phosphorylated substrate to all wells to a final concentration of 100 µM.
-
Incubation: Incubate the plate at 30°C for 15-30 minutes. The time should be within the linear range of the reaction, determined empirically.
-
Stop Reaction & Color Development: Stop the reaction by adding 100 µL of Malachite Green Reagent to each well. Incubate at room temperature for 15-20 minutes to allow color to develop.
-
Measure Absorbance: Read the absorbance at 620 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the blank from all readings.
-
Use the phosphate standard curve to convert absorbance values to the amount of phosphate released (pmol).
-
Calculate PP2C activity (pmol phosphate/min/µg enzyme).
-
Determine the fold activation by dividing the activity in the presence of this compound by the activity of the vehicle control.
-
Protocol 2: Cell Viability / Cytotoxicity (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability following treatment with this compound.
Materials:
-
HL-60 cells (or other target cell line)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization Buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well cell culture plate
-
Microplate reader (570 nm)
Procedure:
-
Cell Seeding: Seed HL-60 cells in a 96-well plate at a density of 1 x 10⁵ cells/well in 100 µL of complete medium.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add 100 µL of the diluted compound solutions to the wells to achieve the desired final concentrations. Include vehicle control (DMSO) wells.
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
Add MTT Reagent: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
Solubilize Formazan: Add 100 µL of Solubilization Buffer to each well. Mix thoroughly by pipetting up and down to dissolve the formazan crystals.
-
Measure Absorbance: Incubate for at least 1 hour at room temperature in the dark, then measure the absorbance at 570 nm.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control: (Abs_treated / Abs_control) * 100.
-
Plot the percentage of viability against the log of the this compound concentration to determine the IC₅₀ value.
-
Protocol 3: Apoptosis Detection (Caspase-3/7 Activity Assay)
This protocol quantifies the activity of executioner caspases 3 and 7, key markers of apoptosis, using a luminogenic substrate.
Materials:
-
HL-60 cells
-
Complete culture medium
-
This compound stock solution in DMSO
-
White-walled 96-well plate suitable for luminescence
-
Caspase-Glo® 3/7 Assay Kit (or equivalent) containing Caspase-Glo® 3/7 Buffer and Substrate.
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells with this compound in a white-walled 96-well plate as described in Protocol 2 (Steps 1-2). Include positive (e.g., staurosporine) and negative (vehicle) controls.
-
Incubation: Incubate the plate for the desired time period (e.g., 24 hours) at 37°C and 5% CO₂.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions by mixing the buffer and lyophilized substrate.[8] Allow it to equilibrate to room temperature.
-
Assay:
-
Incubation: Incubate the plate at room temperature for 1-3 hours, protected from light.
-
Measure Luminescence: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis:
-
Subtract the background luminescence (from wells with medium only).
-
Calculate the fold change in caspase activity by dividing the luminescence signal of treated samples by the signal of the vehicle control. This indicates the level of apoptosis induction.
-
References
- 1. Serine/Threonine Protein Phosphatase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional screening of the Arabidopsis 2C protein phosphatases family identifies PP2C15 as a negative regulator of plant immunity by targeting BRI1‐associated receptor kinase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. sserc.org.uk [sserc.org.uk]
- 6. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 7. Protein phosphatase type 2C dephosphorylates BAD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. promega.com [promega.com]
Formulating Pisiferic Acid for In Vivo Efficacy and Safety Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pisiferic acid, a natural abietane diterpenoid derived from species like Chamaecyparis pisifera, has garnered significant scientific interest due to its diverse biological activities. These include antibacterial properties and, notably, its potential as a modulator of voltage-gated potassium channels, such as Kv1.2, which are implicated in various neurological disorders.[1] The lipophilic nature of this compound, underscored by a predicted LogP value between 5.2 and 5.53, presents a significant challenge for in vivo studies due to its poor aqueous solubility.
These application notes provide a comprehensive guide to formulating this compound for preclinical in vivo research. The following sections detail the physicochemical properties of this compound, outline various formulation strategies to enhance its solubility and bioavailability, and provide detailed protocols for the preparation of these formulations. Additionally, this document includes essential information on in vivo administration, potential toxicity, and stability considerations.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental to developing effective in vivo formulations.
| Property | Value | Source |
| Molecular Formula | C₂₀H₂₈O₃ | [2] |
| Molecular Weight | 316.43 g/mol | [3] |
| Appearance | White to off-white solid | [3] |
| Predicted LogP | 5.2 - 5.53 | [4] |
| Solubility | DMSO: 100 mg/mL (with sonication) | [3] |
| Methanol: Soluble | ||
| Water: Poorly soluble | [5] | |
| Stability | Light and air sensitive. Store powder at -20°C for up to 3 years. Store in solvent at -80°C for up to 6 months or -20°C for up to 1 month. | [3] |
Formulation Strategies for In Vivo Delivery
Given its low water solubility, this compound requires specialized formulation approaches to achieve adequate bioavailability for in vivo studies. The choice of formulation will depend on the intended route of administration (e.g., oral, intravenous, intraperitoneal), the desired dosage, and the specific animal model.
Solubilization using Co-solvents
For many preclinical studies, particularly those involving parenteral administration (IV, IP), a co-solvent system is a common and effective approach.
-
Dimethyl Sulfoxide (DMSO): this compound exhibits high solubility in DMSO (100 mg/mL)[3]. However, due to potential toxicity at higher concentrations, it is often used in combination with other less toxic excipients.
-
Ethanol: Another common solvent that can be used in combination with other excipients to dissolve this compound.
Lipid-Based Formulations
Lipid-based drug delivery systems (LBDDS) are a highly effective strategy for enhancing the oral bioavailability of poorly water-soluble drugs like this compound.[6][7][8] These formulations can improve solubility, increase absorption, and potentially reduce first-pass metabolism.
-
Oily Solutions and Suspensions: Simple solutions can be prepared by dissolving this compound in a suitable oil (e.g., corn oil, sesame oil, oleic acid). If the required dose exceeds the solubility, a suspension can be prepared using suspending agents like carboxymethyl cellulose.
-
Self-Emulsifying Drug Delivery Systems (SEDDS): SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water emulsions upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids. This in situ emulsification leads to a large surface area for drug absorption.
Surfactant-Based Formulations
Surfactants are crucial components in many formulations for poorly soluble drugs. They can act as wetting agents, emulsifiers, and solubilizers.
-
Polysorbates (e.g., Tween 80): These non-ionic surfactants are widely used to increase the solubility and stability of hydrophobic drugs in aqueous-based formulations.
-
Caprylocaproyl Polyoxyl-8 glycerides (e.g., Labrasol®): This is a water-dispersible surfactant that can act as a self-emulsifying excipient, making it suitable for SEDDS formulations.
Experimental Protocols
The following protocols are provided as a starting point for the formulation of this compound. Researchers should optimize these formulations based on their specific experimental needs and the solubility of their particular batch of this compound.
Protocol 1: Co-solvent Formulation for Parenteral Administration (IV, IP)
This protocol describes the preparation of a co-solvent system suitable for intravenous or intraperitoneal injection.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), sterile, injectable grade
-
PEG300 or PEG400, sterile, injectable grade
-
Tween 80, sterile, injectable grade
-
Saline (0.9% NaCl), sterile, injectable grade
Equipment:
-
Sterile vials
-
Sonicator
-
Vortex mixer
-
Sterile syringes and filters (0.22 µm)
Procedure:
-
Stock Solution Preparation:
-
Accurately weigh the required amount of this compound and place it in a sterile vial.
-
Add a minimal amount of DMSO to dissolve the this compound completely. Sonication may be required to achieve full dissolution. A stock solution of up to 100 mg/mL can be prepared in DMSO.[3]
-
-
Formulation Preparation:
-
In a sterile tube, add the required volume of the this compound stock solution in DMSO.
-
Slowly add PEG300 (or PEG400) while vortexing. A common ratio is 10% DMSO and 40% PEG300.
-
Add Tween 80 to the mixture while vortexing. A typical concentration is 5% Tween 80.
-
Finally, add sterile saline to reach the final desired volume and concentration. A common final formulation ratio is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.
-
Ensure the final solution is clear and free of precipitation. If necessary, gently warm the solution.
-
-
Sterilization:
-
Sterile filter the final formulation through a 0.22 µm syringe filter into a sterile vial.
-
Example Formulation:
To prepare a 1 mg/mL solution:
-
Start with a 10 mg/mL stock of this compound in DMSO.
-
Take 100 µL of the stock solution.
-
Add 400 µL of PEG300.
-
Add 50 µL of Tween 80.
-
Add 450 µL of sterile saline.
Protocol 2: Oil-Based Formulation for Oral Gavage
This protocol is suitable for the oral administration of this compound as a solution or suspension in oil.
Materials:
-
This compound
-
Corn oil (or other suitable pharmaceutical-grade oil)
-
DMSO (optional, as a co-solvent)
Equipment:
-
Glass vials
-
Magnetic stirrer and stir bar
-
Sonicator (optional)
Procedure:
-
Solubilization:
-
Weigh the desired amount of this compound and place it in a glass vial.
-
Add the required volume of corn oil.
-
Stir the mixture using a magnetic stirrer until the this compound is completely dissolved. Gentle heating and sonication can aid dissolution.
-
If solubility in oil alone is insufficient, a small amount of a co-solvent like DMSO can be used to first dissolve the this compound before adding the oil. A common ratio is 10% DMSO to 90% corn oil.
-
-
Suspension Preparation (if needed):
-
If the dose of this compound exceeds its solubility in the chosen oil, a suspension can be prepared.
-
Follow the solubilization step to dissolve as much this compound as possible.
-
The remaining undissolved this compound will form a suspension. Ensure the suspension is homogenous by thorough mixing before each administration.
-
Protocol 3: Self-Emulsifying Drug Delivery System (SEDDS) for Enhanced Oral Bioavailability
This protocol provides a general method for developing a SEDDS formulation. The optimal ratio of oil, surfactant, and co-surfactant will need to be determined experimentally based on the solubility of this compound in each component.
Materials:
-
This compound
-
Oil Phase: Oleic acid, Capryol™ 90, or other medium-chain triglycerides.
-
Surfactant: Tween 80, Labrasol®, or Kolliphor® RH40.
-
Co-surfactant/Co-solvent: PEG400 or Transcutol® HP.
Equipment:
-
Glass vials
-
Vortex mixer
-
Magnetic stirrer
Procedure:
-
Excipient Screening (Solubility Studies):
-
Determine the solubility of this compound in various oils, surfactants, and co-surfactants.
-
Add an excess amount of this compound to a known volume of each excipient in separate vials.
-
Mix the vials for 24-48 hours at a constant temperature.
-
Centrifuge the samples and analyze the supernatant for the concentration of dissolved this compound using a suitable analytical method (e.g., HPLC).
-
-
Construction of Pseudo-Ternary Phase Diagrams:
-
Based on the solubility data, select an oil, surfactant, and co-surfactant.
-
Prepare various ratios of the surfactant and co-surfactant (Smix), for example, 1:1, 2:1, 1:2, etc.
-
For each Smix ratio, prepare a series of mixtures with the oil phase, ranging from 9:1 to 1:9 (oil:Smix).
-
To each of these mixtures, add a small amount of water dropwise while vortexing and observe the formation of an emulsion.
-
The regions that form clear or slightly bluish, stable microemulsions are the desirable self-emulsifying regions.
-
-
Preparation of this compound-Loaded SEDDS:
-
Select an optimal ratio of oil, surfactant, and co-surfactant from the phase diagram that is in the self-emulsifying region.
-
Dissolve the required amount of this compound in the oil phase.
-
Add the surfactant and co-surfactant to the oily solution and mix until a clear, homogenous solution is formed.
-
-
Characterization of SEDDS:
-
Droplet Size Analysis: Dilute the SEDDS formulation with water and measure the droplet size using a particle size analyzer.
-
Self-Emulsification Time: Measure the time it takes for the SEDDS to form a homogenous emulsion upon dilution with water under gentle agitation.
-
In Vivo Administration and Toxicology
Dosage and Administration
-
The appropriate dose of this compound will depend on the animal model and the specific research question. A dose of 1 mg/kg has been used in a mouse model of Episodic Ataxia Type 1.
-
For oral administration, gavage is a common method to ensure accurate dosing.
-
For parenteral routes, ensure the formulation is sterile and administered at a controlled rate.
Toxicology
-
Studies on other abietane diterpenoids have shown cytotoxic effects against various cancer cell lines, with IC50 values in the micromolar range.
-
It is crucial to conduct preliminary dose-ranging studies in a small cohort of animals to determine the MTD of the specific this compound formulation being used.
-
During in vivo studies, animals should be closely monitored for any signs of toxicity, including changes in weight, behavior, and food/water intake.
Visualizing Experimental Workflows and Pathways
Experimental Workflow for SEDDS Formulation
Proposed Mechanism of this compound on Kv1.2 Channel
Conclusion
The successful in vivo evaluation of this compound is contingent upon overcoming its inherent poor water solubility. The formulation strategies and protocols outlined in these application notes provide a robust framework for researchers to develop effective delivery systems. Careful consideration of the route of administration, required dosage, and potential toxicity is paramount. By employing co-solvent systems, lipid-based formulations, or self-emulsifying drug delivery systems, researchers can significantly enhance the bioavailability of this compound, thereby enabling a more accurate assessment of its therapeutic potential in various disease models. It is strongly recommended that preliminary formulation and dose-ranging toxicity studies are conducted to ensure the safety and efficacy of the chosen formulation in the specific animal model.
References
- 1. Conifer metabolite this compound restores activity in human Kv1.2 potassium channels carrying pathogenic sequence variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | Bacterial | 67494-15-9 | Invivochem [invivochem.com]
- 5. mdpi.com [mdpi.com]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. future4200.com [future4200.com]
Application of Pisiferic Acid in Pharmaceutical Drug Development: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pisiferic acid, a natural abietane diterpene isolated from the leaves and twigs of Chamaecyparis pisifera, has emerged as a promising scaffold for pharmaceutical drug development due to its diverse biological activities. This document provides an overview of its applications, summarizes key quantitative data, and offers detailed protocols for relevant in vitro assays.
Therapeutic Potential and Mechanism of Action
This compound has demonstrated a range of pharmacological effects, including antibacterial, anti-cancer, anti-inflammatory, and ion channel modulating activities.
Modulation of Voltage-Gated Potassium Channels
A significant area of investigation for this compound is its role as a modulator of voltage-gated potassium channels, specifically Kv1.1 and Kv1.2.[1][2][3] Loss-of-function mutations in the genes encoding these channels are associated with neurological disorders such as Episodic Ataxia Type 1 (EA1).[2] this compound has been shown to act as a channel opener, restoring the function of mutant Kv1.1 channels.[2] It achieves this by binding to the voltage-sensing domain (VSD) of the channel, inducing a conformational change that facilitates channel opening.[2] This mechanism suggests its potential as a therapeutic lead for EA1 and other related channelopathies.[2]
Anti-Cancer Activity
This compound exhibits cytotoxic and anti-proliferative effects against various cancer cell lines.[4][5] One of its proposed mechanisms of action involves the activation of protein phosphatase 2C (PP2C).[5] This activation leads to the dephosphorylation of the pro-apoptotic protein Bad, subsequently inducing apoptosis through a caspase-3/7 dependent pathway.[5] Furthermore, this compound has been shown to inhibit angiogenesis and lymphangiogenesis, crucial processes for tumor growth and metastasis, by suppressing the proliferation and tube formation of endothelial cells.[6]
Antibacterial Activity
This compound has demonstrated inhibitory activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Bacillus subtilis, and Proteus vulgaris.[7] Its mode of action in bacteria involves the inhibition of peptidoglycan synthesis, a critical component of the bacterial cell wall.[7]
Anti-Inflammatory Activity
Emerging evidence suggests that this compound possesses anti-inflammatory properties. While the precise mechanisms are still under investigation, its structural similarity to other anti-inflammatory phytochemicals suggests potential modulation of key inflammatory pathways, such as the NF-κB signaling cascade, which would lead to a reduction in the production of pro-inflammatory mediators like nitric oxide (NO), TNF-α, and various interleukins.
Quantitative Data Summary
The following tables summarize the reported quantitative data for the biological activities of this compound.
Table 1: Modulation of Kv1.1 and Kv1.2 Channels
| Parameter | Channel | Value | Reference |
| EC50 for V0.5act shift | Kv1.1 | 12 µM | [5] |
| EC50 for V0.5act shift | Kv1.2 | 13 µM | [1][5] |
| V0.5act shift | Kv1.1 | -19 mV at 10 µM | |
| V0.5act shift | Kv1.2 | -13 mV at 10 µM | [2] |
| V0.5act shift | Kv1.1/Kv1.2 heteromer | -14 mV at 12 µM |
Table 2: Cytotoxic and Anti-proliferative Activity
| Cell Line | Assay | IC50 | Reference |
| HL-60 (Human promyelocytic leukemia) | Cytotoxicity | 18.3 µM (for the related compound pisiferdiol, 2-fold stronger than this compound) | [5] |
| HeLa (Human cervical cancer) | Cytotoxicity | < 2 µg/mL | [4] |
Table 3: Antibacterial Activity
| Bacterial Strain | Activity | Notes | Reference |
| Proteus vulgaris | Inhibitory | - | [7] |
| Staphylococcus aureus | Inhibitory | - | [7] |
| Bacillus subtilis | Inhibitory | Predominantly inhibits peptidoglycan synthesis. | [7] |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the biological activities of this compound.
Protocol for Assessing Antibacterial Activity (Broth Microdilution Method)
This protocol is for determining the Minimum Inhibitory Concentration (MIC) of this compound against bacterial strains.
Materials:
-
This compound stock solution (e.g., in DMSO)
-
Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Proteus vulgaris)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Bacterial Inoculum Preparation:
-
From a fresh agar plate, inoculate a single colony of the test bacterium into a tube containing MHB.
-
Incubate at 37°C until the culture reaches the turbidity of a 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL).
-
Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 105 CFU/mL in the test wells.
-
-
Serial Dilution of this compound:
-
Add 100 µL of sterile MHB to all wells of a 96-well plate.
-
Add 100 µL of the this compound stock solution to the first well of each row to be tested.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, and so on, discarding the final 100 µL from the last well.
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum to each well.
-
Include a positive control (bacteria in MHB without this compound) and a negative control (MHB only).
-
-
Incubation:
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.
-
Protocol for Assessing Cytotoxicity (MTT Assay)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound on cancer cell lines.
Materials:
-
This compound stock solution (e.g., in DMSO)
-
Cancer cell line (e.g., HeLa, HL-60)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Sterile 96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the old medium from the wells and add 100 µL of the diluted this compound solutions.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a blank control (medium only).
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of viability against the log of the this compound concentration and fitting the data to a dose-response curve.
-
Protocol for Endothelial Cell Tube Formation Assay
This protocol assesses the effect of this compound on in vitro angiogenesis.
Materials:
-
This compound stock solution
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium (e.g., EGM-2)
-
Matrigel or other basement membrane extract
-
Sterile, pre-chilled 96-well plates
-
Inverted microscope with a camera
Procedure:
-
Plate Coating:
-
Thaw Matrigel on ice.
-
Add 50 µL of cold Matrigel to each well of a pre-chilled 96-well plate.
-
Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.
-
-
Cell Treatment and Seeding:
-
Harvest HUVECs and resuspend them in a basal medium containing a low percentage of serum (e.g., 0.5-2% FBS).
-
Treat the HUVECs with various concentrations of this compound for a predetermined time (e.g., 1 hour).
-
Seed 1.5 x 104 treated cells per well onto the solidified Matrigel.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours.
-
-
Visualization and Analysis:
-
Observe the formation of tube-like structures using an inverted microscope.
-
Capture images of the tube networks.
-
Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).
-
Signaling Pathways and Experimental Workflows
Signaling Pathways
References
- 1. rsc.org [rsc.org]
- 2. Antiproliferative Activity of Carnosic Acid is Mediated via Inhibition of Cell Migration and Invasion, and Suppression of Phosphatidylinositol 3-Kinases (PI3K)/AKT/Mammalian Target of Rapamycin (mTOR) Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. emerginginvestigators.org [emerginginvestigators.org]
- 4. Effect of this compound and its derivatives on cytotoxicity macromolecular synthesis and DNA polymerase alpha of HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. A Comparison of the Minimum Inhibitory Concentration of Antibiotics in Staphylococcus Species Isolated From Orthopedic and Respiratory Medicine Infections - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Silico Docking of Pisiferic Acid to Potassium Channels
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in silico analysis of Pisiferic acid's interaction with voltage-gated potassium channels (Kv), specifically focusing on Kv1.1 and Kv1.2. The protocols outlined below detail the necessary steps for computational docking and molecular dynamics simulations, followed by experimental validation using electrophysiology.
Introduction
This compound, a natural abietane diterpenoid, has been identified as a potent opener of Kv1.1 and Kv1.2 channels.[1][2][3] In silico docking studies, corroborated by experimental data, have revealed that this compound binds to the voltage-sensing domain (VSD) of these channels, specifically within a cavity between the S1 and S4 helices.[4] This interaction induces a conformational change in the VSD, leading to a hyperpolarizing shift in the voltage dependence of channel activation and promoting pore opening.[2][3][5] This modulatory effect makes this compound a promising lead compound for channelopathies associated with loss-of-function mutations in Kv1.1 and Kv1.2, such as Episodic Ataxia Type 1 (EA1).[2][3][6]
These notes will guide researchers through the process of computationally predicting and analyzing the binding of this compound to Kv channels and provide protocols for experimental validation.
Data Presentation
The following tables summarize the quantitative data regarding the effect of this compound on wild-type (WT) Kv1.1 and Kv1.2 channels.
Table 1: Electrophysiological Effects of this compound on WT Kv Channels [1][7][8]
| Channel | Parameter | Value (this compound) | Concentration |
| Kv1.1 | EC₅₀ for V₀.₅ₐ꜀ₜ shift | 12 µM | - |
| EC₅₀ for Eₘ shift | 9 µM | - | |
| V₀.₅ₐ꜀ₜ shift | -19 mV | 10 µM | |
| Kv1.2 | EC₅₀ for V₀.₅ₐ꜀ₜ shift | 13 µM | - |
| V₀.₅ₐ꜀ₜ shift | -13 mV | 10 µM | |
| Eₘ shift | -17 mV | 10 µM | |
| Kv1.1/Kv1.2 | V₀.₅ₐ꜀ₜ shift | -14 mV | 12 µM |
| Eₘ shift | -19 mV | 12 µM |
V₀.₅ₐ꜀ₜ: Half-maximal activation voltage; Eₘ: Membrane potential.
Table 2: In Silico Docking Parameters and Predicted Binding Affinity (Hypothetical Example)
| Parameter | Value |
| Docking Software | SwissDock |
| Target Protein | Human Kv1.1 (AlphaFold model) |
| Ligand | This compound |
| Search Space (Grid Box) | Centered on the VSD (S1-S4 helices) |
| Predicted Binding Energy | (Example: -8.5 kcal/mol) |
| Key Interacting Residues | E187, R292, R295 |
Experimental Protocols
Protocol 1: In Silico Docking with SwissDock
This protocol describes the steps for performing a blind docking of this compound to a Kv channel structure using the SwissDock web server.
1. Preparation of Receptor (Potassium Channel): a. Obtain the 3D structure of the target Kv channel (e.g., human Kv1.1 or Kv1.2). Since experimental structures can be challenging to obtain for membrane proteins, high-quality homology models or structures from AlphaFold DB are suitable.[2][9] b. Prepare the protein structure by removing any co-crystallized ligands, water molecules, and other non-essential heteroatoms using a molecular modeling software (e.g., UCSF Chimera, PyMOL). c. Ensure the protein structure is in the PDB format.
2. Preparation of Ligand (this compound): a. Obtain the 3D structure of this compound from a chemical database like PubChem in SDF or MOL2 format. b. If necessary, use a tool like OpenBabel to convert the ligand file to the required format and to generate 3D coordinates.
3. Performing the Docking using SwissDock: a. Navigate to the SwissDock web server. b. Upload the prepared protein (target) PDB file. c. Upload the prepared ligand (this compound) MOL2 file. d. For an unbiased "blind docking" approach to identify potential binding sites, define the search space to encompass the entire protein. Alternatively, to perform a more focused docking based on prior knowledge, define the search space (x, y, z coordinates and dimensions) to cover the voltage-sensing domain (VSD).[4] e. Provide a job name and your email address to receive the results. f. Submit the docking job.
4. Analysis of Docking Results: a. SwissDock will send an email with a link to the results page once the calculation is complete. b. The results will show different predicted binding modes (clusters) of this compound on the potassium channel. c. Analyze the clusters with the most favorable binding energies (lowest FullFitness or estimated ΔG values). d. Visualize the predicted binding poses using the integrated viewer or by downloading the complex and opening it in a molecular visualization tool. Identify key interacting residues and the nature of the interactions (e.g., hydrogen bonds, hydrophobic interactions).
Protocol 2: All-Atom Molecular Dynamics (MD) Simulation
This protocol provides a general workflow for performing MD simulations of the this compound-Kv channel complex embedded in a lipid bilayer using GROMACS, with system preparation facilitated by CHARMM-GUI.
1. System Preparation using CHARMM-GUI: a. Access the CHARMM-GUI "Membrane Builder" tool.[7][10][11] b. Input the PDB structure of the docked this compound-Kv channel complex. c. Orient the protein within the membrane. The OPM (Orientations of Proteins in Membranes) database can be used to pre-orient the channel correctly. d. Select a suitable lipid bilayer composition (e.g., a simple POPC membrane or a more complex neuronal membrane mimic). e. Define the system size, ensuring sufficient lipid and water padding around the protein. f. Add water and ions to solvate the system and neutralize its charge to a physiological concentration (e.g., 0.15 M NaCl or KCl).[7] g. CHARMM-GUI will generate the necessary input files for GROMACS, including the topology, coordinate, and simulation parameter files.[11]
2. MD Simulation with GROMACS: a. Energy Minimization: Perform a steep descent energy minimization of the system to remove steric clashes. b. Equilibration: i. Conduct a short NVT (constant number of particles, volume, and temperature) equilibration phase to bring the system to the desired temperature (e.g., 310 K). Restrain the protein and ligand heavy atoms. ii. Follow with a longer NPT (constant number of particles, pressure, and temperature) equilibration phase to adjust the system density. Gradually release the restraints on the protein and ligand. c. Production Run: Perform the production MD simulation for a sufficient duration (e.g., 100 ns or longer) to observe the stability of the ligand-protein interaction and any conformational changes. d. Analysis: Analyze the trajectory to assess the stability of the binding pose (e.g., by calculating the root-mean-square deviation of the ligand), identify persistent intermolecular interactions, and study the conformational dynamics of the channel in the presence of the ligand.
Protocol 3: Two-Electrode Voltage Clamp (TEVC) Electrophysiology
This protocol outlines the experimental validation of the in silico findings using TEVC recordings from Xenopus laevis oocytes.[12][13]
1. Oocyte Preparation and cRNA Injection: a. Harvest and defolliculate Xenopus laevis oocytes. b. Prepare cRNA for the desired Kv channel subunits (e.g., human Kv1.1 and Kv1.2) from linearized plasmid DNA. c. Inject the cRNA into the oocytes and incubate them for 2-5 days to allow for channel expression.[13]
2. Electrophysiological Recording: a. Place an oocyte in the recording chamber and perfuse with a standard recording solution. b. Impale the oocyte with two microelectrodes filled with 3 M KCl, one for voltage recording and one for current injection.[13] c. Clamp the oocyte membrane potential to a holding potential where the channels are predominantly closed (e.g., -80 mV). d. Apply a series of voltage steps to elicit channel activation and record the resulting potassium currents.
3. Application of this compound and Data Analysis: a. After recording baseline currents, perfuse the chamber with a solution containing this compound at the desired concentration. b. Record currents again in the presence of the compound. c. To determine the effect on the voltage-dependence of activation, measure the tail currents at a fixed potential after the activating voltage steps. d. Plot the normalized tail current as a function of the prepulse potential to generate a conductance-voltage (G-V) curve. e. Fit the G-V curve with a Boltzmann function to determine the half-maximal activation voltage (V₀.₅ₐ꜀ₜ). f. Compare the V₀.₅ₐ꜀ₜ values in the absence and presence of this compound to quantify the voltage shift. g. To determine the EC₅₀, perform these measurements at various concentrations of this compound and fit the resulting dose-response curve.
Mandatory Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate the key pathways and workflows described in these application notes.
Caption: Mechanism of this compound action on Kv channels.
Caption: Workflow for in silico analysis and validation.
References
- 1. Preparing Membrane Proteins for Simulation Using CHARMM-GUI | Springer Nature Experiments [experiments.springernature.com]
- 2. A conifer metabolite corrects episodic ataxia type 1 by voltage sensor-mediated ligand activation of Kv1.1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A conifer metabolite corrects episodic ataxia type 1 by voltage sensor-mediated ligand activation of Kv1.1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Conifer metabolite this compound restores activity in human Kv1.2 potassium channels carrying pathogenic sequence variants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Conifer metabolite this compound restores activity in human Kv1.2 potassium channels carrying pathogenic sequence variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. compchems.com [compchems.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Preparing membrane proteins for simulation using CHARMM-GUI - PMC [pmc.ncbi.nlm.nih.gov]
- 11. google.com [google.com]
- 12. Membrane protein-ligand tutorial with GROMACS.pdf [slideshare.net]
- 13. Kv1.2-containing K+ channels regulate subthreshold excitability of striatal medium spiny neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Identifying Pisiferic Acid Binding Sites via Mutagenesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pisiferic acid, a natural abietane diterpenoid, has been identified as a potent modulator of voltage-gated potassium channels, specifically Kv1.1 and Kv1.2.[1][2][3][4][5][6] Understanding the precise binding site of this compound is crucial for the development of targeted therapeutics for conditions such as episodic ataxia type 1 (EA1), where these channels are implicated.[1][5][6] This document provides detailed application notes and protocols for utilizing site-directed mutagenesis in conjunction with electrophysiological assays to identify and characterize the binding site of this compound on Kv channels. The protocols described herein are primarily based on studies utilizing the Xenopus laevis oocyte expression system and two-electrode voltage clamp (TEVC) electrophysiology.[1][2][3][5]
Introduction
Site-directed mutagenesis is a powerful technique to investigate the functional role of specific amino acid residues in a protein. By systematically mutating residues hypothesized to be part of a ligand-binding pocket and observing the resultant changes in ligand efficacy, researchers can pinpoint the key interaction sites. This approach has been instrumental in elucidating the binding mechanism of this compound on Kv1.1 and Kv1.2 channels. Computational docking studies and molecular dynamics simulations often precede mutagenesis to predict potential binding sites, which are then experimentally validated. This compound has been shown to bind to the voltage-sensing domain (VSD) of Kv1.1 and Kv1.2, thereby modulating channel gating.[1][3][5][6]
Data Presentation
The following table summarizes the quantitative data from studies on the effect of this compound on wild-type Kv1.1 and Kv1.2 channels. This data is essential for establishing a baseline for comparison with mutant channels.
| Channel | Parameter | Value (µM) | Description |
| Kv1.1 | EC₅₀ (V₀.₅ act shift) | 12 | The concentration of this compound that produces a half-maximal negative shift in the voltage of half-maximal activation. |
| Kv1.1 | EC₅₀ (Eₘ shift) | 9 | The concentration of this compound that produces a half-maximal hyperpolarization of the oocyte membrane potential. |
| Kv1.2 | EC₅₀ (V₀.₅ act shift) | 13 | The concentration of this compound that produces a half-maximal negative shift in the voltage of half-maximal activation. |
Data compiled from references[1][2][3].
Experimental Protocols
Site-Directed Mutagenesis of Kv Channel cDNA
This protocol outlines the steps for introducing point mutations into the cDNA of Kv1.1 or Kv1.2 channels using a commercial site-directed mutagenesis kit.
Materials:
-
pcDNA3.1 vector containing wild-type human Kv1.1 or Kv1.2 cDNA
-
Site-directed mutagenesis kit (e.g., QuikChange XL II Site-Directed Mutagenesis Kit)
-
Custom mutagenic primers (see primer design guidelines below)
-
DH5α competent E. coli
-
LB agar plates with appropriate antibiotic
-
Miniprep kit for plasmid purification
-
DNA sequencing service
Primer Design Guidelines:
-
Primers should be 25-45 bases in length.
-
The desired mutation should be in the center of the forward primer, with 10-15 bases of correct sequence on both sides.
-
The reverse primer is the reverse complement of the forward primer.
-
The melting temperature (Tm) should be ≥ 78°C.
-
The GC content should be a minimum of 40%.
-
Primers should terminate in one or more C or G bases.
Procedure:
-
Primer Design: Design forward and reverse primers incorporating the desired mutation for the target residue in the Kv channel sequence.
-
PCR Amplification: Set up the PCR reaction according to the mutagenesis kit's instructions, using the wild-type Kv channel plasmid as a template and the designed mutagenic primers. A typical thermal cycling program is:
-
Initial denaturation: 95°C for 1 minute
-
18 cycles of:
-
Denaturation: 95°C for 50 seconds
-
Annealing: 60°C for 50 seconds
-
Extension: 68°C for 1 minute/kb of plasmid length
-
-
Final extension: 68°C for 7 minutes
-
-
Parental DNA Digestion: Add 1 µL of DpnI restriction enzyme to the PCR product and incubate at 37°C for 1-2 hours to digest the parental, non-mutated plasmid DNA.
-
Transformation: Transform the DpnI-treated plasmid into competent E. coli cells.
-
Plating and Incubation: Plate the transformed cells on LB agar plates containing the appropriate antibiotic and incubate overnight at 37°C.
-
Plasmid Purification: Select several colonies and grow them in liquid LB medium. Purify the plasmid DNA using a miniprep kit.
-
Sequence Verification: Send the purified plasmid DNA for sequencing to confirm the presence of the desired mutation and the absence of any other unintended mutations.
In Vitro cRNA Synthesis
This protocol describes the synthesis of capped RNA (cRNA) from the linearized Kv channel plasmid for injection into Xenopus oocytes.
Materials:
-
Linearized wild-type or mutant Kv channel plasmid DNA (5 µg)
-
mMessage mMachine™ SP6 Transcription Kit (or similar)
-
RNase-free water, tubes, and pipette tips
Procedure:
-
Linearization: Linearize the plasmid DNA downstream of the channel's coding sequence using a suitable restriction enzyme.
-
Transcription Reaction: Set up the in vitro transcription reaction according to the kit's instructions using the linearized plasmid as a template.
-
cRNA Purification: Purify the synthesized cRNA using a suitable method, such as lithium chloride precipitation, to remove unincorporated nucleotides and enzymes.
-
Quantification and Quality Control: Quantify the cRNA concentration using a spectrophotometer and assess its integrity by running a sample on a denaturing agarose gel.
-
Storage: Store the purified cRNA at -80°C in small aliquots.
Preparation and Injection of Xenopus laevis Oocytes
This protocol details the isolation, preparation, and microinjection of Xenopus laevis oocytes.
Materials:
-
Female Xenopus laevis
-
Collagenase Type I
-
Modified Barth's Solution (MBS)
-
Microinjection setup with a micromanipulator
-
Glass microinjection needles
Procedure:
-
Oocyte Isolation: Surgically remove a lobe of the ovary from an anesthetized female Xenopus laevis.
-
Defolliculation: Incubate the ovarian tissue in a collagenase solution to enzymatically remove the follicular cell layer, releasing individual oocytes.
-
Oocyte Selection: Manually select healthy stage V-VI oocytes under a dissecting microscope.
-
cRNA Injection:
-
Backfill a glass microinjection needle with the prepared Kv channel cRNA solution (typically 50 nL per oocyte).
-
Using a micromanipulator, carefully inject the cRNA into the cytoplasm of the selected oocytes.
-
-
Incubation: Incubate the injected oocytes in MBS at 16-18°C for 1-7 days to allow for channel expression.
Two-Electrode Voltage Clamp (TEVC) Electrophysiology
This protocol describes the recording of ionic currents from cRNA-injected oocytes to assess the functional effects of this compound on wild-type and mutant Kv channels.
Materials:
-
TEVC setup (amplifier, headstages, micromanipulators, recording chamber)
-
Glass microelectrodes (filled with 3 M KCl, resistance 0.5-1.5 MΩ)
-
Recording solution (e.g., ND96: 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.5)
-
This compound stock solution (in DMSO) and working solutions in recording solution.
Procedure:
-
Oocyte Placement: Place an injected oocyte in the recording chamber and perfuse with the recording solution.
-
Electrode Impalement: Impale the oocyte with two microelectrodes, one for voltage sensing and one for current injection.
-
Voltage Clamping: Clamp the oocyte membrane potential at a holding potential of -80 mV.
-
Current Recording:
-
Apply a series of depolarizing voltage steps (e.g., from -80 mV to +60 mV in 10 mV increments) to elicit Kv channel currents.
-
Record the resulting potassium currents in the absence (control) and presence of various concentrations of this compound.
-
-
Data Analysis:
-
Measure the peak current amplitude at each voltage step.
-
Construct current-voltage (I-V) and conductance-voltage (G-V) relationships.
-
Determine the half-maximal activation voltage (V₀.₅ act) by fitting the G-V curve with a Boltzmann function.
-
Calculate the shift in V₀.₅ act induced by this compound for both wild-type and mutant channels.
-
Generate dose-response curves to determine the EC₅₀ of this compound for the V₀.₅ act shift.
-
Visualization of Workflows and Pathways
Signaling Pathway of this compound on Kv Channels
References
- 1. researchgate.net [researchgate.net]
- 2. pnas.org [pnas.org]
- 3. Conifer metabolite this compound restores activity in human Kv1.2 potassium channels carrying pathogenic sequence variants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Conifer metabolite this compound restores activity in human Kv1.2 potassium channels carrying pathogenic sequence variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A conifer metabolite corrects episodic ataxia type 1 by voltage sensor-mediated ligand activation of Kv1.1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A conifer metabolite corrects episodic ataxia type 1 by voltage sensor-mediated ligand activation of Kv1.1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Recrystallization and Purification of Pisiferic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the purification of Pisiferic acid, a bioactive diterpenoid of interest for its potential therapeutic properties. The following sections outline a robust recrystallization procedure designed to enhance the purity of this compound isolated from natural sources or synthesized in the laboratory.
Introduction
This compound is a natural product that has garnered attention for its various biological activities.[1] For its use in research and drug development, a high degree of purity is essential. Recrystallization is a fundamental and effective technique for purifying solid organic compounds. The principle relies on the differential solubility of the target compound and its impurities in a selected solvent or solvent system at varying temperatures. An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but readily at an elevated temperature. This allows for the saturation of the solution with the target compound at a higher temperature, and upon cooling, the compound crystallizes out, leaving the more soluble impurities behind in the solvent.
Data Presentation
The selection of an appropriate solvent system is critical for successful recrystallization. Based on available data, a mixture of ethyl acetate and ethanol has been identified as a suitable solvent system for the recrystallization of this compound.
| Parameter | Value/Range | Reference |
| Recrystallization Solvent System | Ethyl acetate-Ethanol | [2] |
| Melting Point (Purified) | 195 - 199 °C | [1] |
| Appearance (Purified) | White to almost white powder/crystals | [1] |
| Purity (Post-recrystallization) | ≥ 99% (as determined by HPLC) | [1] |
Experimental Protocols
This section details the step-by-step procedure for the recrystallization of this compound.
Materials and Equipment
-
Crude this compound
-
Ethyl acetate (analytical grade)
-
Ethanol (analytical grade)
-
Erlenmeyer flask
-
Heating mantle or hot plate with a water/oil bath
-
Condenser
-
Buchner funnel and flask
-
Filter paper
-
Glass stirring rod
-
Spatula
-
Ice bath
-
Vacuum source
-
Drying oven or desiccator
Protocol for Recrystallization of this compound
-
Solvent Preparation: Prepare a solvent mixture of ethyl acetate and ethanol. The optimal ratio may need to be determined empirically, but a good starting point is a ratio that readily dissolves the crude this compound when hot but shows low solubility at room temperature.
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the ethyl acetate-ethanol solvent mixture to the flask.
-
Gently heat the mixture while stirring continuously to facilitate the dissolution of the solid. Add more solvent mixture in small portions until the this compound is completely dissolved at the boiling point of the solvent. Avoid adding an excess of solvent to ensure good recovery.
-
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration. This involves filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step should be done quickly to prevent premature crystallization.
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.
-
Once the flask has reached room temperature, place it in an ice bath to maximize the yield of crystals.
-
-
Isolation of Crystals:
-
Collect the crystals by vacuum filtration using a Buchner funnel and filter paper.
-
Wash the crystals with a small amount of the cold ethyl acetate-ethanol solvent mixture to remove any adhering impurities.
-
-
Drying:
-
Carefully transfer the purified crystals from the filter paper to a watch glass or drying dish.
-
Dry the crystals in a vacuum oven at a temperature below the melting point of this compound or in a desiccator until a constant weight is achieved.
-
-
Purity Assessment: Determine the purity of the recrystallized this compound using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC) or melting point analysis. A sharp melting point range close to the literature value indicates high purity.
Mandatory Visualization
The following diagram illustrates the experimental workflow for the purification and recrystallization of this compound.
Caption: Workflow for the recrystallization and purification of this compound.
References
Pisiferic Acid: A Promising Lead Compound for Neurological Disorders
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Pisiferic acid, a natural abietane diterpene found in conifers such as Chamaecyparis pisifera, has emerged as a compelling lead compound for the development of therapeutics targeting neurological disorders. Its unique ability to modulate voltage-gated potassium channels, specifically Kv1.1 and Kv1.2, has demonstrated significant therapeutic potential in preclinical models of episodic ataxia type 1 (EA1). This document provides detailed application notes and experimental protocols for researchers investigating this compound and its derivatives for the treatment of neurological diseases. While current research is heavily focused on EA1, the role of potassium channels in other neurological conditions suggests a broader therapeutic potential for this compound.
Mechanism of Action: Modulation of Kv1.1/Kv1.2 Channels
This compound acts as a positive modulator of Kv1.1 and Kv1.2 channels. It binds to the voltage-sensing domain (VSD) of the channel, inducing a conformational change that facilitates channel opening. This leads to a hyperpolarizing shift in the voltage dependence of activation, effectively increasing potassium current at more negative membrane potentials. In the context of EA1, where loss-of-function mutations in the KCNA1 gene (encoding Kv1.1) lead to reduced potassium channel activity and neuronal hyperexcitability, this compound can restore normal channel function.[1][2][3]
Quantitative Data
The following tables summarize the in vitro efficacy of this compound on wild-type (WT) and mutant Kv1.1 and Kv1.2 channels.
Table 1: Effect of this compound on Wild-Type Kv1.1 and Kv1.2 Channels [1][4][5]
| Channel | Parameter | This compound Concentration | Effect |
| Kv1.1 | EC50 for V0.5act shift | 12 µM | - |
| EC50 for EM shift | 9 µM | - | |
| V0.5act shift | 10 µM | -19 mV | |
| V0.5act shift | 100 µM | -38 mV | |
| Current Increase at -40 mV | 10 µM | 19-fold | |
| Kv1.2 | EC50 for V0.5act shift | 13 µM | - |
| V0.5act shift | 10 µM | -13 mV | |
| EM shift | 10 µM | -17 mV | |
| Kv1.1/Kv1.2 | V0.5act shift | 12 µM | -14 mV |
Table 2: Rescue of Episodic Ataxia 1 (EA1) Mutant Kv1.1 Channels by this compound [1][3][5]
| Mutant | This compound Concentration | Effect on Channel Function |
| 12 different EA1-linked mutants | 12 µM | Restoration of channel peak current and voltage dependence |
Experimental Protocols
In Vitro Electrophysiology: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This protocol is for assessing the effect of this compound on Kv1.1 and Kv1.2 channels expressed in Xenopus laevis oocytes.
Materials:
-
Xenopus laevis oocytes
-
cRNA for human Kv1.1 (KCNA1) and Kv1.2 (KCNA2)
-
Collagenase solution
-
ND96 solution (96 mM NaCl, 2 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 5 mM HEPES, pH 7.5)
-
Recording solution (as per experimental requirements, e.g., ND96)
-
This compound stock solution (in DMSO)
-
TEVC setup (amplifier, headstages, micromanipulators, perfusion system)
-
Borosilicate glass capillaries for pulling electrodes
-
3 M KCl for filling electrodes
Procedure:
-
Oocyte Preparation:
-
Surgically remove oocytes from a mature female Xenopus laevis.
-
Treat with collagenase to defolliculate the oocytes.
-
Wash thoroughly and store in ND96 solution at 16-18°C.
-
-
cRNA Injection:
-
Inject oocytes with cRNA encoding the desired Kv channel subunits (e.g., 50 ng of Kv1.1 cRNA). For heteromeric channels, inject a mixture of cRNAs (e.g., Kv1.1 and Kv1.2).
-
Incubate injected oocytes for 1-3 days to allow for channel expression.
-
-
Electrode Preparation:
-
Pull borosilicate glass capillaries to a resistance of 0.5-2.0 MΩ.
-
Fill the electrodes with 3 M KCl.
-
-
-
Place an oocyte in the recording chamber and perfuse with the recording solution.
-
Impale the oocyte with two electrodes (one for voltage sensing, one for current injection).
-
Clamp the membrane potential at a holding potential of -80 mV.
-
Apply a series of voltage steps (e.g., from -100 mV to +60 mV in 10 mV increments) to elicit potassium currents.
-
Record baseline currents in the recording solution.
-
Perfuse the chamber with the recording solution containing the desired concentration of this compound (e.g., 10 µM).
-
After a stable effect is reached, record the currents again using the same voltage protocol.
-
-
Data Analysis:
-
Measure the peak current at each voltage step.
-
Plot current-voltage (I-V) relationships.
-
Calculate the voltage for half-maximal activation (V0.5act) by fitting the conductance-voltage (G-V) curve with a Boltzmann function.
-
Determine the shift in V0.5act induced by this compound.
-
For dose-response curves, repeat the experiment with a range of this compound concentrations and fit the data to a Hill equation to determine the EC50.
-
In Vivo Studies: Episodic Ataxia Type 1 (EA1) Mouse Model
This protocol describes the behavioral assessment of an EA1 mouse model (e.g., Kcna1E283K/+) treated with this compound.[1][10][11]
Materials:
-
EA1 mouse model (e.g., heterozygous Kcna1E283K/+ mice) and wild-type littermates.
-
This compound solution for intraperitoneal (IP) injection (e.g., 1 mg/kg).
-
Vehicle control (e.g., saline with a small percentage of DMSO).
-
Accelerating rotarod apparatus.
-
Balance beam apparatus.
Procedure:
-
Accelerating Rotarod Test: [10]
-
Place the mouse on the rotarod, which is initially rotating at a slow speed (e.g., 4 rpm).
-
Gradually increase the speed of rotation (e.g., from 4 to 40 rpm over 5 minutes).
-
Record the latency to fall from the rod.
-
Perform multiple trials with an inter-trial interval.
-
Compare the performance of this compound-treated and vehicle-treated EA1 mice with that of wild-type mice.
-
-
Balance Beam Test: [10]
-
Place the mouse at one end of a narrow, elevated beam.
-
Record the time taken to traverse the beam and the number of foot slips.
-
To induce stress and provoke ataxic symptoms, an optional step is to administer a stressor like isoproterenol before the test.
-
Compare the performance of the different treatment groups.
-
Future Directions: Investigating this compound in Other Neurological Disorders
The modulation of potassium channels by this compound suggests its potential therapeutic application in other neurological disorders where neuronal excitability is implicated.[12][13][14][15][16][17][18][19][20][21][22][23][24][25]
-
Alzheimer's Disease (AD): Neuronal hyperexcitability is an early event in AD, and certain Kv channels are downregulated in AD models. This compound could potentially counteract this hyperexcitability.
-
Parkinson's Disease (PD): Dopaminergic neurons in the substantia nigra exhibit specific patterns of electrical activity that are regulated by potassium channels. Modulating these channels could be a therapeutic strategy.[12][13][15][20]
-
Stroke: Ischemic conditions lead to an over-activation of neurons (excitotoxicity), a process in which potassium channels play a crucial role in setting the membrane potential.[14][17][18][19]
Proposed Experimental Workflow for Screening in Other Neurological Disorders
Hypothetical Protocols for In Vitro Screening
1. Neuroprotection Assay (e.g., against Amyloid-beta toxicity in AD model):
-
Cell Culture: Culture primary cortical neurons or a neuronal cell line (e.g., SH-SY5Y).
-
Treatment: Pre-treat cells with various concentrations of this compound for 24 hours.
-
Induction of Toxicity: Expose cells to a toxic concentration of oligomeric amyloid-beta (Aβ) for 24-48 hours.
-
Viability Assessment: Measure cell viability using an MTT or LDH assay.
-
Endpoint: Determine the concentration at which this compound provides significant neuroprotection.
2. Neuroinflammation Assay (e.g., in a model of microglial activation): [26][27][28][29][30]
-
Cell Culture: Culture primary microglia or a microglial cell line (e.g., BV-2).
-
Treatment: Pre-treat cells with this compound for 1 hour.
-
Activation: Stimulate microglia with lipopolysaccharide (LPS) for 24 hours.
-
Cytokine Measurement: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the culture supernatant using ELISA.
-
Endpoint: Assess the ability of this compound to reduce the production of pro-inflammatory cytokines.
3. Oxidative Stress Assay: [31][32][33][34][35][36]
-
Cell Culture: Culture primary neurons or a neuronal cell line.
-
Treatment: Pre-treat cells with this compound.
-
Induction of Oxidative Stress: Expose cells to hydrogen peroxide (H2O2) or another oxidizing agent.
-
ROS Measurement: Measure the levels of reactive oxygen species (ROS) using a fluorescent probe like DCFDA.
-
Endpoint: Determine if this compound can reduce ROS levels.
4. Neuronal Survival Assay (Trophic Factor Withdrawal): [31][37][38][39][40]
-
Cell Culture: Culture primary neurons that are dependent on trophic factors for survival (e.g., sympathetic neurons with NGF).
-
Treatment: Culture neurons in the presence of the trophic factor and then switch to a medium with or without the trophic factor, and with or without this compound.
-
Viability Assessment: After 24-48 hours, assess neuronal survival by cell counting or a viability assay.
-
Endpoint: Determine if this compound can promote neuronal survival in the absence of trophic support.
Conclusion
This compound represents a promising scaffold for the development of novel therapeutics for neurological disorders, with a well-defined mechanism of action in the context of episodic ataxia. The protocols and data presented here provide a foundation for further investigation into its therapeutic potential. The proposed future directions and hypothetical protocols offer a roadmap for exploring the utility of this compound and its derivatives in a broader range of neurological diseases, including Alzheimer's disease, Parkinson's disease, and stroke. Further research is warranted to fully elucidate the therapeutic scope of this intriguing natural compound.
References
- 1. A conifer metabolite corrects episodic ataxia type 1 by voltage sensor-mediated ligand activation of Kv1.1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Conifer metabolite this compound restores activity in human Kv1.2 potassium channels carrying pathogenic sequence variants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A conifer metabolite corrects episodic ataxia type 1 by voltage sensor-mediated ligand activation of Kv1.1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Two-electrode voltage clamp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Two-electrode Voltage-clamp Recordings in Xenopus laevis Oocytes: Reconstitution of Abscisic Acid Activation of SLAC1 Anion Channel via PYL9 ABA Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biophys.uni-frankfurt.de [biophys.uni-frankfurt.de]
- 9. npi's guide to Two Electrode Voltage Clamp in Xenopus oocytes - NPI Electronic [npielectronic.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Potassium Channels in Parkinson's Disease: Potential Roles in Its Pathogenesis and Innovative Molecular Targets for Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Potassium channels and their emerging role in parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Slowly inactivating potassium conductance (I(D)): a potential target for stroke therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Involvement of KV3.4 Channel in Parkinson’s Disease: A Key Player in the Control of Midbrain and Striatum Differential Vulnerability during Disease Progression? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. db.cngb.org [db.cngb.org]
- 18. The potassium channel KCa3.1 constitutes a pharmacological target for neuroinflammation associated with ischemia/reperfusion stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Potassium Channels in Microglia as a Target for Ischemic Stroke [escholarship.org]
- 20. Examining the Action of Potassium Channels and the Inflammasome in a Signaling Axis That Can Serve as a Pharmacological Target Against Parkinson’s Disease | Parkinson's Disease [michaeljfox.org]
- 21. Therapeutic role of voltage-gated potassium channels in age-related neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Potassium channel blockers: could they work in Alzheimer disease? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. K+ Channel Modulators for the Treatment of Neurological Disorders and Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Na⁺-K⁺-ATPase, a potent neuroprotective modulator against Alzheimer disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Towards Therapeutic Applications of Arthropod Venom K+-Channel Blockers in CNS Neurologic Diseases Involving Memory Acquisition and Storage - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Assaying Microglia Functions In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Frontiers | An Overview of in vitro Methods to Study Microglia [frontiersin.org]
- 28. criver.com [criver.com]
- 29. researchgate.net [researchgate.net]
- 30. researchgate.net [researchgate.net]
- 31. Neuronal death after trophic factor deprivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. mdpi.com [mdpi.com]
- 33. Oxidative stress monitoring in iPSC-derived motor neurons using genetically encoded biosensors of H2O2 - PMC [pmc.ncbi.nlm.nih.gov]
- 34. Oxidative Stress Detection | Thermo Fisher Scientific - FR [thermofisher.com]
- 35. childrenshospital.org [childrenshospital.org]
- 36. A systemic cell stress signal confers neuronal resilience toward oxidative stress in a Hedgehog-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 37. scantox.com [scantox.com]
- 38. Confronting the loss of trophic support - PMC [pmc.ncbi.nlm.nih.gov]
- 39. Consequences of brain-derived neurotrophic factor withdrawal in CNS neurons and implications in disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 40. Inhibition of Apoptotic Signaling Cascades Causes Loss of Trophic Factor Dependence during Neuronal Maturation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Pisiferic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Pisiferic acid synthesis. The information is compiled from various published synthetic routes and is intended to offer practical guidance for overcoming common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic strategies for the total synthesis of this compound?
A1: Several total syntheses of this compound have been reported, generally converging on key tricyclic intermediates. The main approaches include:
-
Robinson Annulation Strategy: This method involves the formation of a six-membered ring by a Michael addition followed by an intramolecular aldol condensation to construct the core structure.
-
Dieckmann Cyclization Approach: This strategy utilizes an intramolecular condensation of a diester to form a β-keto ester, which is then further elaborated to the this compound backbone.
-
Sequential Formylation, Michael Addition, and Aldol Condensation: This approach builds the tricyclic system through a series of carefully orchestrated C-C bond-forming reactions.[1][2]
Q2: I am experiencing low yields in the initial steps of the synthesis. What are the likely causes?
A2: Low yields in the initial stages often stem from issues with starting material purity, reagent quality, or reaction conditions. Specifically, for early steps involving Grignard or aldol-type reactions, ensure the following:
-
Anhydrous Conditions: Grignard reagents are extremely sensitive to moisture. All glassware must be thoroughly dried, and anhydrous solvents are essential for optimal yield.
-
Reagent Purity: The purity of starting materials, such as the initial ketone and vinyl ketone in a Robinson annulation, is critical. Impurities can lead to side reactions and reduced yields.
-
Temperature Control: Many of the C-C bond-forming reactions are temperature-sensitive. Maintaining the recommended temperature throughout the reaction is crucial for success.
Q3: My Grignard reaction for the introduction of the isopropyl group is sluggish and gives a poor yield. How can I improve it?
A3: Challenges with Grignard reactions in complex syntheses are common. To improve the yield:
-
Magnesium Activation: The surface of the magnesium turnings can be passivated by an oxide layer. Activating the magnesium with a small crystal of iodine or 1,2-dibromoethane can help initiate the reaction.
-
Solvent Choice: While diethyl ether is commonly used, tetrahydrofuran (THF) can be a better solvent for more challenging Grignard reactions due to its higher boiling point and better solvating properties.
-
Slow Addition: Adding the alkyl halide slowly to the magnesium suspension can help control the exothermic reaction and prevent the formation of byproducts.
Q4: The intramolecular aldol condensation or Dieckmann cyclization step is not proceeding as expected. What should I check?
A4: Both of these cyclization reactions are sensitive to the base used and the reaction temperature.
-
Choice of Base: The choice of base is critical. For an aldol condensation, a milder base like potassium carbonate or a stronger, non-nucleophilic base like LDA might be required depending on the substrate. For a Dieckmann cyclization, sodium hydride or sodium ethoxide are commonly used.
-
Reaction Time and Temperature: These reactions can be slow and may require elevated temperatures or extended reaction times to go to completion. Monitor the reaction progress by TLC to determine the optimal reaction time.
-
Substrate Purity: Impurities in the precursor molecule can inhibit the cyclization. Ensure the starting material for the cyclization is of high purity.
Q5: I am having difficulty with the final purification of this compound. What are the recommended methods?
A5: Purification of the final product can be challenging due to the presence of structurally similar byproducts.
-
Column Chromatography: Silica gel column chromatography is the most common method for purifying this compound. A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is typically effective.
-
Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent system (e.g., ethanol/water) can be an effective method for obtaining highly pure this compound.
-
Preparative HPLC: For obtaining very high purity material, preparative high-performance liquid chromatography (HPLC) can be employed.
Data Presentation: Key Reaction Yields
The following table summarizes reported yields for key steps in different synthetic approaches to this compound and its precursors. Note that yields can vary significantly based on the specific reaction conditions and scale.
| Reaction Step | Synthetic Strategy | Reported Yield | Reference |
| Preparation of A/C bicycle intermediate | Convergent Approach | 87% | [1] |
| Grignard reaction with vinylmagnesium bromide | Convergent Approach | 92% | [1] |
| TiCl4 mediated cyclization | Convergent Approach | 61% | [1] |
| Preparation of key intermediate (Compound 3) | Convergent Approach | 54% (overall) | [1] |
| Conversion of S-(+)-Carvone to phenanthrenone | Diastereoselective Synthesis | 53% (overall) |
Experimental Protocols
General Protocol for Grignard Reaction
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere (e.g., argon or nitrogen).
-
Magnesium Activation: Place magnesium turnings in the flask. If necessary, add a small crystal of iodine and gently warm the flask until the purple vapor dissipates. Allow the flask to cool to room temperature.
-
Reagent Addition: Add anhydrous diethyl ether or THF to the flask. Slowly add a solution of the appropriate alkyl halide in the same anhydrous solvent from the dropping funnel. The reaction should initiate, as evidenced by gentle refluxing.
-
Reaction Maintenance: Maintain a steady reflux by controlling the rate of addition. After the addition is complete, stir the mixture at room temperature for an additional 30-60 minutes.
-
Substrate Addition: Cool the Grignard reagent solution in an ice bath. Slowly add a solution of the ketone or aldehyde substrate in the anhydrous solvent.
-
Work-up: After the reaction is complete (monitored by TLC), quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
General Protocol for Robinson Annulation
-
Michael Addition: To a solution of the starting ketone and methyl vinyl ketone in a suitable solvent (e.g., ethanol, t-butanol), add a catalytic amount of base (e.g., sodium ethoxide, potassium tert-butoxide) at room temperature. Stir the mixture until the Michael addition is complete (monitored by TLC).
-
Aldol Condensation: Upon completion of the Michael addition, add a stronger base or increase the temperature to initiate the intramolecular aldol condensation. The reaction is typically refluxed until the cyclization and subsequent dehydration are complete.
-
Work-up: Cool the reaction mixture and neutralize with a dilute acid. Extract the product with an organic solvent, wash with brine, dry the organic layer, and concentrate.
-
Purification: Purify the resulting α,β-unsaturated ketone by column chromatography.
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for improving this compound synthesis yield.
References
Overcoming Pisiferic acid solubility issues for biological assays
Welcome to the technical support center for Pisiferic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges related to the solubility of this compound in biological assays.
Section 1: Frequently Asked Questions (FAQs)
Here we address the most common initial questions regarding the handling of this compound.
Q1: What is this compound and why is it difficult to dissolve in aqueous solutions?
This compound is a naturally occurring abietane diterpenoid isolated from conifers like Chamaecyparis pisifera[1]. Structurally, it is a hydrophobic molecule, meaning it repels water. This property arises from its large, nonpolar carbon skeleton, making it poorly soluble in aqueous solutions like cell culture media or phosphate-buffered saline (PBS)[2][3].
Q2: What is the recommended solvent for creating a high-concentration stock solution?
Dimethyl sulfoxide (DMSO) is the most effective and commonly used solvent for dissolving this compound and other hydrophobic compounds for in vitro studies[2][4][5]. It is an amphipathic solvent capable of dissolving nonpolar compounds while being miscible with water[6]. Methanol is also a viable solvent[7]. A stock solution in 100% DMSO can be prepared at a high concentration, which is then serially diluted for experiments.
Q3: What is the maximum final concentration of DMSO that can be used in cell-based assays?
The final concentration of DMSO in the cell culture medium should be kept as low as possible to avoid solvent-induced toxicity. While sensitivity is cell-line specific, a general guideline is to keep the final DMSO concentration at or below 0.1%[8][9]. Some robust cell lines may tolerate up to 1%, but this should be determined empirically by running a vehicle control (media with the same final DMSO concentration but without the compound) to assess its effect on cell viability and function[8][10][11]. Concentrations of 2% or higher are often cytotoxic[10][11].
Q4: My this compound powder won't dissolve even in DMSO. What should I do?
Complete dissolution in DMSO may require mechanical assistance. Use a vortex mixer to agitate the solution. If crystals persist, gentle warming in a water bath (e.g., 37°C) or brief sonication can aid dissolution[4][12]. Ensure you are using a high-purity, anhydrous grade of DMSO, as absorbed water can significantly reduce its solvating power for hydrophobic compounds[4].
Section 2: Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during your experiments.
| Problem | Probable Cause | Recommended Solution |
| Precipitation in Media | The compound "crashes out" of solution when the DMSO stock is diluted into the aqueous cell culture medium. This happens when the local concentration of the compound exceeds its solubility limit in the mixed solvent system. | 1. Decrease Stock Concentration: Prepare a less concentrated DMSO stock solution. This requires adding a larger volume to the media but reduces the immediate concentration gradient. 2. Improve Mixing: Add the stock solution dropwise to the media while vortexing or swirling vigorously to ensure rapid dispersal. 3. Pre-warm Media: Adding the compound to media pre-warmed to 37°C can sometimes improve solubility. 4. Use a Carrier Protein: Pre-complexing the compound with bovine serum albumin (BSA) or using serum-containing media can help keep it in solution. |
| Inconsistent Results | Inconsistent results between experiments may be due to incomplete solubilization or precipitation of the compound, leading to variations in the effective concentration. | 1. Ensure Complete Dissolution: Always visually inspect your stock solution for any undissolved particulate before each use. If needed, briefly sonicate or warm the stock. 2. Prepare Fresh Dilutions: Prepare working dilutions fresh for each experiment from a validated, frozen stock. Avoid repeated freeze-thaw cycles of the stock solution[4]. 3. Vortex Before Use: Always vortex the final diluted solution in media before adding it to the cells. |
| Solvent-Induced Toxicity | The vehicle control (e.g., 0.5% DMSO) shows a significant decrease in cell viability or other adverse effects. | 1. Reduce Final DMSO Concentration: The primary solution is to lower the final DMSO concentration to a non-toxic level (ideally ≤0.1%). This may require preparing a more concentrated initial stock. 2. Test Solvent Tolerance: Perform a dose-response experiment with just the solvent on your specific cell line to determine its No-Observed-Adverse-Effect Level (NOAEL). 3. Consider Alternative Solvents: If high compound concentrations are needed, explore co-solvent systems. For example, using a combination of DMSO with PEG 400 or surfactants like Tween 80 can improve solubility and may be less toxic[2][5]. |
| In Vivo Formulation Issues | The compound is not suitable for direct injection in a simple DMSO/saline solution due to precipitation or toxicity. | 1. Use a Co-Solvent System: For in vivo studies, complex formulations are often required. A common approach is to first dissolve the compound in DMSO, then dilute it with a co-solvent like Polyethylene glycol (PEG300 or PEG400) or corn oil. 2. Add a Surfactant: Including a surfactant such as Tween 80 or Cremophor EL can help create a stable emulsion or microemulsion suitable for administration[2][13]. 3. Test Different Formulations: Various formulations may need to be tested for stability and tolerability. An example formulation could be: 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline[13]. |
Section 3: Protocols & Data
Experimental Protocols
Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO
-
Materials: this compound (MW: 316.43 g/mol ), anhydrous DMSO, sterile microcentrifuge tubes.
-
Calculation: To prepare 1 mL of a 100 mM stock, you need 31.64 mg of this compound. Adjust the mass and volume as needed.
-
Procedure: a. Weigh 31.64 mg of this compound into a sterile microcentrifuge tube. b. Add 1 mL of anhydrous DMSO. c. Vortex vigorously for 1-2 minutes until the solid is completely dissolved. A clear solution should be obtained. d. If dissolution is slow, sonicate the tube in a water bath for 5-10 minutes. e. Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. f. Store aliquots at -20°C for short-term (1 month) or -80°C for long-term (6 months) storage[4].
Protocol 2: Preparation of a 100 µM Working Solution for a Cell-Based Assay
-
Objective: To prepare a final concentration of 100 µM this compound in cell culture media with a final DMSO concentration of 0.1%.
-
Procedure: a. Thaw a frozen aliquot of the 100 mM this compound stock solution. b. Prepare an intermediate dilution by adding 2 µL of the 100 mM stock to 198 µL of sterile PBS or cell culture medium. This creates a 1 mM solution (a 1:50 dilution). Vortex gently. c. Prepare the final working solution by adding 100 µL of the 1 mM intermediate solution to 9.9 mL of your final cell culture medium. This creates the 10 µM working solution (a 1:100 dilution). d. The final DMSO concentration will be 0.1% (calculated as 1/1000 of the initial stock). e. Vortex the final working solution immediately before adding it to your cell culture plates.
Data Presentation
Table 1: Solubility of this compound in Common Organic Solvents
| Solvent | Solubility | Reference | Notes |
| DMSO | 100 mg/mL (316 mM) | [4] | Ultrasonic agitation may be needed. Use of newly opened, hygroscopic DMSO is recommended for best results. |
| Methanol | Soluble | [7] | Specific quantitative data is not readily available, but it is reported as a viable solvent. |
| Ethanol | Soluble | [14] | Similar to other hydrophobic compounds, solubility is expected but likely lower than in DMSO. |
| Water | Insoluble | [2][3] | This compound will precipitate in purely aqueous solutions. |
Table 2: Comparison of Solubilization Strategies for In Vitro Assays
| Strategy | Description | Pros | Cons |
| DMSO Dilution | Dissolve in 100% DMSO and dilute into aqueous media. | Simple, effective for high stock concentrations. | Risk of precipitation upon dilution; potential for solvent toxicity at final concentrations >0.1%. |
| Co-Solvent System | Use a mixture of solvents (e.g., DMSO + PEG 400) for the stock solution. | Can improve solubility and reduce the amount of DMSO needed. | Requires optimization; the co-solvent may also have biological effects. |
| Surfactant/Emulsifier | Add a non-ionic surfactant (e.g., Tween 80, Polysorbate 20) to the media. | Helps create stable microemulsions, preventing precipitation. | Surfactants can affect cell membranes and may interfere with certain assays. |
| Complexation | Use cyclodextrins (e.g., HPBCD) to form inclusion complexes that are water-soluble. | Significantly increases aqueous solubility; can reduce toxicity. | May alter compound bioavailability to the cells; requires careful formulation. |
Section 4: Technical Visualizations
Experimental & Logical Workflows
Caption: Troubleshooting workflow for dissolving this compound.
Signaling Pathway Diagram
This compound has been shown to affect several signaling pathways. One key mechanism of action for similar compounds involves the inhibition of the STAT3 (Signal Transducer and Activator of Transcription 3) pathway, which is often constitutively active in cancer cells and drives proliferation and survival.
Caption: Inhibition of the STAT3 signaling pathway by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. echemi.com [echemi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. labsolu.ca [labsolu.ca]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. jagiellonskiecentruminnowacji.pl [jagiellonskiecentruminnowacji.pl]
- 12. Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound | Bacterial | 67494-15-9 | Invivochem [invivochem.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Gradient Elution for Pisiferic Acid Purification
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the purification of Pisiferic acid using gradient elution high-performance liquid chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What is the general starting point for developing a gradient elution method for this compound?
A1: A good starting point for method development is to use a "scouting gradient".[1] This involves running a broad gradient to determine the approximate elution conditions for this compound. A typical scouting gradient for a reversed-phase separation would be to go from a low to a high percentage of organic solvent over a period of 10 to 20 minutes.[1]
Q2: Which type of HPLC column is most suitable for this compound purification?
A2: For the purification of organic acids like this compound, a reversed-phase column is generally the most suitable choice. C18 columns are a very common and good first choice for the separation of non-polar or slightly polar compounds.[2][3] The selection of column dimensions will depend on the scale of the purification, with analytical columns (e.g., 4.6 x 150 mm) being suitable for method development and smaller sample loads.[3]
Q3: What mobile phases are recommended for the purification of this compound?
A3: A common mobile phase for the reversed-phase chromatography of acidic compounds consists of an aqueous component (solvent A) and an organic component (solvent B). For this compound, a suitable mobile phase would be:
-
Solvent A: Water with a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to suppress the ionization of the carboxylic acid group, which results in better peak shape.[4][5]
-
Solvent B: Acetonitrile or methanol. Acetonitrile is often preferred as it has a lower viscosity and provides a wider UV window.[6][7]
Q4: How can I improve the resolution between this compound and other impurities?
A4: To improve resolution, you can try the following:
-
Optimize the gradient slope: A shallower gradient (slower rate of increase in the organic solvent) can improve the separation of closely eluting compounds.[8]
-
Adjust the mobile phase pH: Small changes in the pH of the aqueous mobile phase can alter the retention times of ionizable compounds and improve selectivity.[9]
-
Change the organic solvent: Switching from acetonitrile to methanol, or vice versa, can change the selectivity of the separation.
-
Use a longer column: A longer column provides more theoretical plates and can lead to better resolution, although it will also increase the run time and backpressure.[10]
Q5: My baseline is drifting during the gradient run. What could be the cause?
A5: Baseline drift in gradient elution is often caused by the changing composition of the mobile phase, which can affect the refractive index and UV absorbance.[4] To minimize this, ensure that both mobile phase solvents are of high purity and are thoroughly degassed.[11] Using a reference wavelength on a diode array detector can also help to compensate for baseline drift.[4]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| No Peaks or Very Small Peaks | Injection issue (e.g., bad injection port or rotor). | Inspect the injection port and rotor for any signs of wear or damage and replace if necessary. |
| Incorrect detector settings for the assay. | Ensure the detector wavelength is appropriate for this compound (a UV detector set around 210-220 nm is a good starting point for compounds with limited chromophores). | |
| Sample degradation. | Verify the stability of this compound in the chosen solvent. Prepare fresh samples and store them appropriately. | |
| Peak Tailing | Column degradation. | If the column has been used extensively, it may be time to replace it. |
| Secondary interactions with the stationary phase. | Adding a small amount of a competing acid (like trifluoroacetic acid) to the mobile phase can help reduce tailing. | |
| Column overload. | Reduce the amount of sample injected onto the column. | |
| Peak Fronting | Column overload. | Dilute the sample and inject a smaller volume. |
| Inappropriate sample solvent. | Dissolve the sample in a solvent that is weaker than the initial mobile phase. | |
| High Backpressure | Blockage in the system (e.g., tubing, column frit). | Systematically check for blockages, starting from the detector and moving backward. A reverse flush of the column may help if it is clogged. |
| Mobile phase viscosity. | A high percentage of organic solvent, especially methanol, can increase backpressure. Ensure the flow rate is appropriate for the mobile phase and column dimensions.[11] | |
| Retention Time Shifting | Inadequate column equilibration between runs. | Ensure the column is equilibrated with the initial mobile phase for a sufficient time before each injection. A common recommendation is 10 column volumes.[1] |
| Pump malfunction. | Check the pump performance to ensure it is delivering a consistent and accurate mobile phase composition. | |
| Changes in mobile phase composition. | Prepare fresh mobile phase daily and ensure it is well-mixed. | |
| Split Peaks | Issue with the injection port (e.g., faulty rotor). | Inspect and replace the injector rotor seal if necessary. |
| Air bubbles in the system. | Thoroughly degas the mobile phase and prime the pumps to remove any air bubbles.[11] | |
| Partial blockage at the column inlet. | A reverse flush of the column might resolve the issue. If not, the column may need to be replaced. |
Experimental Protocols
Protocol 1: Scouting Gradient for this compound Purification
This protocol is designed to determine the approximate elution conditions for this compound on a reversed-phase HPLC system.
1. Materials and Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with a gradient pump, autosampler, column oven, and UV detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).[3]
-
HPLC-grade water, acetonitrile, and formic acid.
-
Sample of crude or partially purified this compound extract.
2. Mobile Phase Preparation:
-
Mobile Phase A: 0.1% (v/v) formic acid in water.
-
Mobile Phase B: 0.1% (v/v) formic acid in acetonitrile.
-
Filter both mobile phases through a 0.45 µm membrane filter and degas.
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 215 nm
-
Gradient Program:
-
0-2 min: 10% B
-
2-22 min: 10% to 90% B (linear gradient)
-
22-25 min: 90% B
-
25-26 min: 90% to 10% B
-
26-30 min: 10% B (re-equilibration)
-
4. Procedure:
-
Equilibrate the column with the initial mobile phase conditions (10% B) until a stable baseline is achieved.
-
Inject the this compound sample.
-
Run the gradient program and collect the data.
-
Analyze the chromatogram to determine the retention time of the this compound peak. This information will be used to develop an optimized gradient.
Data Presentation
Quantitative data from your purification experiments should be summarized for easy comparison. Below are example tables for presenting your results.
Table 1: Comparison of Different Gradient Programs
| Parameter | Gradient Program 1 | Gradient Program 2 | Gradient Program 3 |
| Gradient Slope (%B/min) | 5 | 2 | 1 |
| Retention Time (min) | |||
| Peak Resolution | |||
| Purity (%) | |||
| Recovery (%) |
Table 2: Influence of Mobile Phase Composition
| Parameter | Acetonitrile | Methanol |
| Retention Time (min) | ||
| Peak Shape (Tailing Factor) | ||
| Resolution | ||
| Backpressure (psi) |
Visualizations
Caption: Experimental workflow for this compound purification.
Caption: Troubleshooting decision tree for HPLC purification.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. A Guide to HPLC Column Selection - Amerigo Scientific [amerigoscientific.com]
- 3. agilent.com [agilent.com]
- 4. researchgate.net [researchgate.net]
- 5. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 6. agilent.com [agilent.com]
- 7. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
- 8. hplc.eu [hplc.eu]
- 9. onyxipca.com [onyxipca.com]
- 10. hplc.ru [hplc.ru]
- 11. immun.lth.se [immun.lth.se]
Technical Support Center: Pisiferic Acid Stability and Degradation in Solution
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on addressing potential stability and degradation issues encountered during experiments with pisiferic acid in solution. Due to a lack of specific published forced degradation studies on this compound, this document outlines general best practices and troubleshooting strategies based on the chemical nature of this compound as a phenolic abietane diterpene and established principles of pharmaceutical stability testing.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound solutions?
A1: Based on supplier recommendations and the general sensitivity of phenolic compounds, stock solutions of this compound should be stored at -20°C or -80°C to minimize degradation. It is also advisable to protect solutions from light and air by using amber vials and inert gas (e.g., argon or nitrogen) overlay. For short-term use, solutions may be kept at 2-8°C, but stability under these conditions should be verified.
Q2: My experimental results with this compound are inconsistent. Could this be a stability issue?
A2: Inconsistent results are a common indicator of compound instability. This compound, containing a phenolic hydroxyl group and a conjugated system, may be susceptible to oxidation and pH-dependent degradation. Degradation can lead to a decrease in the concentration of the active compound and the formation of new, potentially interfering substances. It is crucial to prepare fresh solutions for each experiment or to validate the stability of your stock solution under your specific storage conditions.
Q3: What are the likely degradation pathways for this compound?
A3: While specific degradation pathways for this compound have not been extensively reported, based on its structure as a phenolic abietane diterpene, potential degradation pathways include:
-
Oxidation: The phenolic hydroxyl group is susceptible to oxidation, which can be accelerated by exposure to air, light, and metal ions. This can lead to the formation of quinone-type structures.
-
Hydrolysis: Although the core structure is robust, ester derivatives of this compound, if prepared, would be susceptible to hydrolysis under acidic or basic conditions. The carboxylic acid group can ionize depending on the pH, which may influence its stability and solubility.
-
Photodegradation: Exposure to UV or visible light can induce degradation, particularly of the aromatic and conjugated systems.
-
Thermal Degradation: High temperatures can accelerate all degradation pathways.
Q4: How can I monitor the stability of my this compound solution?
A4: A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection, is the recommended tool. This method should be able to separate the intact this compound from any potential degradation products. By analyzing samples of your solution over time, you can quantify the decrease in this compound concentration and the appearance of new peaks, which would indicate degradation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Loss of biological activity in an older solution | Degradation of this compound. | Prepare a fresh solution from solid material. If the issue persists, evaluate the stability of the compound in the specific experimental medium. Consider preparing single-use aliquots of stock solutions to avoid repeated freeze-thaw cycles. |
| Appearance of new, unexpected peaks in HPLC analysis | Formation of degradation products. | Attempt to identify the conditions leading to the formation of these peaks by conducting a preliminary forced degradation study (see Experimental Protocols). This will help in understanding the stability limits of this compound. |
| Precipitation of the compound from solution | Poor solubility or pH-dependent solubility. | Verify the solubility of this compound in your chosen solvent system. The carboxylic acid moiety's ionization is pH-dependent, which can affect solubility. Adjusting the pH or using a co-solvent may be necessary. Ensure the storage temperature does not cause the compound to fall out of solution. |
| Color change of the solution (e.g., yellowing) | Oxidation of the phenolic group. | Store solutions under an inert atmosphere (argon or nitrogen) and in light-protected containers. The addition of an antioxidant (with proper controls to ensure no interference with the experiment) could be considered for formulation development. |
Experimental Protocols
The following are generalized protocols for conducting forced degradation studies to assess the stability of this compound. These should be adapted based on the specific experimental needs and available analytical instrumentation.
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the required amount of high-purity this compound solid.
-
Dissolution: Dissolve the solid in an appropriate solvent (e.g., methanol, ethanol, DMSO) to a known concentration (e.g., 10 mg/mL). Use of a volumetric flask is recommended for accuracy.
-
Storage: Aliquot the stock solution into amber glass vials, purge with an inert gas (e.g., argon), seal tightly, and store at -20°C or -80°C.
Protocol 2: General Forced Degradation Study
This protocol outlines the conditions to intentionally degrade this compound to understand its stability profile. The goal is to achieve 5-20% degradation.
-
Sample Preparation: Prepare several vials of this compound solution at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., a mixture of water and an organic co-solvent like acetonitrile or methanol to ensure solubility).
-
Stress Conditions:
-
Acid Hydrolysis: Add 0.1 M HCl to the sample solution.
-
Base Hydrolysis: Add 0.1 M NaOH to the sample solution.
-
Oxidative Degradation: Add 3% hydrogen peroxide to the sample solution.
-
Thermal Degradation: Place a sample solution in an oven at a controlled temperature (e.g., 60°C).
-
Photodegradation: Expose a sample solution to a photostability chamber with a controlled light source (e.g., UV and visible light as per ICH Q1B guidelines). A control sample should be wrapped in aluminum foil to exclude light.
-
-
Time Points: Analyze the samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Use a stability-indicating HPLC method to analyze the samples. Monitor the decrease in the peak area of this compound and the appearance of new peaks corresponding to degradation products.
Protocol 3: Development of a Stability-Indicating HPLC Method
-
Column Selection: A C18 reversed-phase column is a good starting point.
-
Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid or phosphoric acid to control pH and improve peak shape) and an organic phase (e.g., acetonitrile or methanol) is recommended to ensure separation of this compound from potential degradation products with different polarities.
-
Detection: A photodiode array (PDA) detector is useful for identifying the optimal detection wavelength for this compound and its degradation products and for assessing peak purity. A mass spectrometer (MS) detector can provide valuable information on the mass of the parent compound and its degradants, aiding in their identification.
-
Method Validation: Once a suitable method is developed using stressed samples, it should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.
Data Presentation
As no specific quantitative data from forced degradation studies on this compound is available, the following table is a template that researchers can use to summarize their own findings from in-house stability studies.
Table 1: Template for Summarizing this compound Degradation Data
| Stress Condition | Time (hours) | This compound Remaining (%) | Number of Degradation Products | Major Degradation Product (Retention Time) |
| 0.1 M HCl (60°C) | 0 | 100 | 0 | - |
| 8 | ||||
| 24 | ||||
| 0.1 M NaOH (RT) | 0 | 100 | 0 | - |
| 2 | ||||
| 8 | ||||
| 3% H₂O₂ (RT) | 0 | 100 | 0 | - |
| 4 | ||||
| 12 | ||||
| Heat (80°C) | 0 | 100 | 0 | - |
| 24 | ||||
| 72 | ||||
| Photostability (ICH) | 0 | 100 | 0 | - |
| - |
Visualizations
The following diagrams illustrate general workflows for assessing compound stability.
Caption: Workflow for assessing the stability of this compound.
Caption: Troubleshooting logic for inconsistent experimental results.
Troubleshooting Pisiferic acid in vitro assay variability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pisiferic acid in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What are the primary in vitro bioactivities of this compound?
This compound is a naturally occurring abietane diterpenoid with several reported in vitro bioactivities. Its most well-characterized effect is as an opener of voltage-gated potassium channels Kv1.1 and Kv1.2.[1][2][3][4][5] It has been shown to rescue the function of loss-of-function mutants of these channels, which are associated with conditions like Episodic Ataxia Type 1 (EA1).[1][5] Additionally, this compound has been reported to:
-
Exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria.
-
Induce caspase-3/7-dependent apoptosis in certain cancer cell lines.[6][7]
-
Inhibit angiogenesis and lymphangiogenesis.[8]
Q2: What are the recommended storage and handling conditions for this compound?
-
Storage of solid compound: this compound is sensitive to light and air. It should be stored in a tightly sealed container, protected from light. For long-term storage, it is recommended to store it at -20°C.
-
Stock solution storage: Stock solutions of this compound, typically prepared in DMSO or methanol, should be aliquoted to avoid repeated freeze-thaw cycles. Store stock solutions at -20°C or -80°C for long-term stability.
Q3: What is the solubility of this compound for in vitro assays?
This compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and methanol. It has low solubility in aqueous solutions. For most in vitro cell-based assays, a concentrated stock solution is prepared in DMSO and then diluted to the final desired concentration in the cell culture medium.
Troubleshooting Guides
Electrophysiology Assays (Patch Clamp)
Issue: Inconsistent or no effect of this compound on Kv1.1/Kv1.2 channel activity.
| Possible Cause | Troubleshooting Steps |
| Compound Precipitation | This compound has low aqueous solubility and may precipitate when diluted from a DMSO stock into the aqueous recording solution. Visually inspect the final solution for any cloudiness or precipitate. Prepare fresh dilutions for each experiment. Consider a brief sonication of the final solution. |
| Incorrect Compound Concentration | The effective concentrations of this compound for activating Kv1.1 and Kv1.2 channels are in the micromolar range.[1][2][3] Verify the calculations for your dilutions. Prepare a fresh stock solution if degradation is suspected. |
| Cell Health and Viability | Poor cell health can lead to unreliable electrophysiological recordings. Ensure cells are healthy and have a stable resting membrane potential before applying the compound. Use cells from a consistent passage number. |
| Inappropriate Cell Line | The expression levels of Kv1.1 and Kv1.2 can vary significantly between cell lines. Use a cell line with confirmed and stable expression of the target channel. Validate the expression of the channel in your chosen cell line. |
| "Washout" of Effect | The effect of this compound may be reversible. If the effect diminishes over time, it could be due to washout during continuous perfusion. Consider using a static bath application for a portion of the experiment to confirm the initial effect. |
| Voltage Protocol | The effect of this compound as a channel opener is voltage-dependent. Ensure your voltage protocols are appropriate to detect a hyperpolarizing shift in the voltage-dependence of activation.[2] |
Experimental Protocol: Whole-Cell Patch Clamp for Kv1.1/Kv1.2 Channels
-
Cell Preparation: Culture cells stably or transiently expressing human Kv1.1 or Kv1.2 channels. Plate cells onto glass coverslips suitable for patch-clamp recording 24-48 hours before the experiment.
-
Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
-
Internal Solution (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 2 Mg-ATP (pH adjusted to 7.2 with KOH).
-
-
This compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. On the day of the experiment, dilute the stock solution to the final desired concentration (e.g., 10 µM) in the external solution. Ensure the final DMSO concentration is ≤ 0.1% to minimize solvent effects.
-
Recording:
-
Obtain a whole-cell patch-clamp configuration.
-
Record baseline channel activity using a voltage-step protocol (e.g., from a holding potential of -80 mV, apply depolarizing steps from -60 mV to +60 mV in 10 mV increments).
-
Perfuse the cells with the external solution containing this compound.
-
Record channel activity in the presence of the compound using the same voltage-step protocol.
-
Analyze the data for changes in current amplitude and the voltage-dependence of activation.
-
Cell Viability and Cytotoxicity Assays (e.g., MTT, XTT)
Issue: High background or false-positive/negative results in cell viability assays.
| Possible Cause | Troubleshooting Steps |
| Direct Reduction of Tetrazolium Salts | This compound, as a phenolic compound, may have antioxidant properties that can directly reduce tetrazolium salts (MTT, XTT) to formazan, leading to a false-positive signal of increased cell viability.[9][10] To check for this, run a cell-free control by adding this compound to the culture medium with the assay reagent. If a color change occurs, the compound is interfering with the assay. |
| Interference with Absorbance Reading | If this compound solutions are colored, they can interfere with the absorbance reading of the formazan product. Run a control with the compound in the medium without cells to measure its intrinsic absorbance. |
| Cytotoxicity at Active Concentrations | This compound has been shown to induce apoptosis in some cell lines.[6][7] If you are studying its effects on ion channels, the concentrations required for channel activation might also induce cytotoxicity, leading to a decrease in cell viability that can confound the results of your primary assay. Perform a dose-response curve for cytotoxicity to determine the optimal concentration range for your experiments. |
| DMSO Toxicity | High concentrations of DMSO can be toxic to cells. Ensure the final DMSO concentration in your assay is kept low (ideally ≤ 0.1%) and is consistent across all wells, including controls. |
Recommended Alternative Assay:
If interference with tetrazolium-based assays is confirmed, consider using a non-enzymatic-based viability assay, such as the Neutral Red uptake assay or a crystal violet assay . These assays are based on the uptake of a dye by viable cells and are less susceptible to interference from reducing compounds.[9]
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with various concentrations of this compound (and a vehicle control with the same final DMSO concentration) for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[11]
Enzyme Assays (PP2C Activation)
Issue: Variability in PP2C activation by this compound.
| Possible Cause | Troubleshooting Steps |
| Enzyme Purity and Activity | Ensure the purity and specific activity of the recombinant PP2C enzyme. Use a fresh batch of enzyme if activity is low or inconsistent. |
| Substrate Concentration | The activation of PP2C by this compound may be dependent on the substrate concentration. Perform kinetic analysis to determine the optimal substrate concentration.[6][7] |
| Buffer Composition | The composition of the assay buffer (e.g., pH, ionic strength, presence of divalent cations) can influence enzyme activity. Optimize the buffer conditions for your specific PP2C isoform. |
| Compound Stability in Assay Buffer | This compound may be unstable in certain buffer conditions over the course of the assay. Prepare fresh compound dilutions just before use and minimize the pre-incubation time if instability is suspected. |
Experimental Protocol: In Vitro PP2C Activation Assay
-
Reagents:
-
Recombinant human PP2C enzyme.
-
Phosphorylated substrate (e.g., p-nitrophenyl phosphate (pNPP) or a phosphopeptide).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT).
-
This compound stock solution in DMSO.
-
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer, PP2C enzyme, and this compound at various concentrations (include a vehicle control).
-
Pre-incubate for 10-15 minutes at 30°C.
-
Initiate the reaction by adding the substrate.
-
Incubate for a defined period (e.g., 30-60 minutes) at 30°C.
-
Stop the reaction (e.g., by adding a stop solution like 0.5 M NaOH for the pNPP assay).
-
Measure the product formation (e.g., absorbance of p-nitrophenol at 405 nm).
-
Calculate the fold activation relative to the vehicle control.
-
Quantitative Data Summary
Table 1: Electrophysiological Effects of this compound on Kv1.1 and Kv1.2 Channels
| Channel | Parameter | This compound Concentration | Effect | Reference |
| Kv1.1 | EC₅₀ for V₀.₅act shift | 12 µM | Negative shift in voltage-dependence of activation | [1][3] |
| EC₅₀ for Eм shift | 9 µM | Hyperpolarization of membrane potential | [1][3] | |
| Kv1.2 | EC₅₀ for V₀.₅act shift | 13 µM | Negative shift in voltage-dependence of activation | [1][2][3] |
| Current Increase | 10 µM | Robust increase in current amplitude | [1] | |
| Kv1.1/Kv1.2 | V₀.₅act shift | 12 µM | -14 mV | [1] |
| Eм shift | 12 µM | -19 mV | [1] |
Table 2: Cytotoxicity of this compound and Related Compounds
| Compound | Cell Line | IC₅₀ | Reference |
| Pisiferdiol | HL60 | 18.3 µM | [6][7] |
| This compound | HL60 | ~36.6 µM (2-fold weaker than Pisiferdiol) | [6][7] |
| Oleic acid | HL60 | ~128.1 µM (7-fold weaker than Pisiferdiol) | [6][7] |
Visualizations
Caption: Troubleshooting workflow for this compound in vitro assays.
Caption: Signaling pathways modulated by this compound.
References
- 1. A conifer metabolite corrects episodic ataxia type 1 by voltage sensor-mediated ligand activation of Kv1.1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Conifer metabolite this compound restores activity in human Kv1.2 potassium channels carrying pathogenic sequence variants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Conifer metabolite this compound restores activity in human Kv1.2 potassium channels carrying pathogenic sequence variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A conifer metabolite corrects episodic ataxia type 1 by voltage sensor-mediated ligand activation of Kv1.1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pisiferdiol and this compound isolated from Chamaecyparis pisifera activate protein phosphatase 2C in vitro and induce caspase-3/7-dependent apoptosis via dephosphorylation of Bad in HL60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. The MTT viability assay yields strikingly false-positive viabilities although the cells are killed by some plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchhub.com [researchhub.com]
Technical Support Center: Enhancing the Potency of Pisiferic Acid Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Pisiferic acid and its derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary biological targets of this compound and its derivatives?
A1: The primary biological targets of this compound are voltage-gated potassium channels, specifically Kv1.1 and Kv1.2.[1][2][3] It acts as an opener of these channels by binding to the voltage-sensing domain (VSD). Additionally, this compound and its derivatives have been shown to inhibit the Hedgehog signaling pathway by downregulating the expression of the Gli1 transcription factor.[4]
Q2: How can I increase the potency of my this compound derivatives as Kv channel modulators?
A2: While specific structure-activity relationship (SAR) data for a broad range of this compound derivatives is still emerging, general medicinal chemistry principles can guide potency enhancement. Consider the following strategies:
-
Modification of the Carboxylic Acid Group: The carboxylic acid at C-20 is a key functional group.[5] Esterification or amidation can alter the compound's polarity, membrane permeability, and interaction with the binding pocket. Experiment with a variety of alkyl esters, aryl esters, and amides to explore the impact on potency.
-
Aromatic Ring Substitution: The aromatic ring of the abietane scaffold presents opportunities for modification. Introducing electron-donating or electron-withdrawing groups can influence the electronic properties of the molecule and its interaction with the target. Consider substitutions at positions C-11, C-12, and C-14.
-
Stereochemistry: The stereochemistry of the tricyclic core is crucial for activity. Ensure that synthetic routes maintain the desired stereoisomeric form.
Q3: My synthetic yield of this compound derivatives is low. What are common pitfalls in diterpenoid synthesis?
A3: The total synthesis of complex diterpenoids like this compound can be challenging.[6][7] Common issues include:
-
Low yields in cyclization steps: The formation of the tricyclic ring system is often a critical and low-yielding step. Optimization of reaction conditions (catalyst, solvent, temperature) is crucial.
-
Protecting group strategy: The multiple functional groups on the this compound scaffold may require a carefully planned protecting group strategy to avoid side reactions.
-
Purification challenges: The separation of closely related diastereomers or regioisomers can be difficult. High-performance liquid chromatography (HPLC) is often necessary for final purification.
Q4: I am observing inconsistent results in my electrophysiology experiments. What are potential sources of artifacts?
A4: Electrophysiology experiments, particularly patch-clamp recordings, are sensitive to various artifacts. Common sources of error include:
-
Poor seal resistance: A low-resistance seal between the patch pipette and the cell membrane can lead to noisy recordings and inaccurate current measurements.
-
Voltage-clamp errors: Inadequate compensation for series resistance and cell capacitance can distort the recorded currents.
-
Compound precipitation: Poorly soluble compounds can precipitate in the recording solution, leading to inconsistent effective concentrations.
-
Non-specific membrane effects: At high concentrations, some compounds can alter the physical properties of the cell membrane, leading to artifacts that are not related to direct channel modulation.
Q5: What are the potential off-target effects and cytotoxicity of this compound derivatives?
A5: Abietane diterpenoids, the class of compounds to which this compound belongs, have been reported to exhibit a range of biological activities, including cytotoxic effects against various cancer cell lines.[1][3][5][8] The cytotoxicity is often dependent on the specific cell line and the substitution pattern on the diterpenoid scaffold.[9][10] It is crucial to assess the cytotoxicity of any new derivative in relevant cell lines. Potential off-target effects should also be investigated, as some diterpenoids have been shown to interact with other cellular targets.[11]
Troubleshooting Guides
Synthesis of this compound Derivatives
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low yield in coupling reactions (e.g., esterification, amidation) | - Incomplete activation of the carboxylic acid.- Steric hindrance around the carboxylic acid.- Poor solubility of starting materials. | - Use a more efficient coupling reagent (e.g., HATU, COMU).- Increase reaction temperature or time.- Employ a more polar solvent or a co-solvent to improve solubility. |
| Difficulty in purifying the final product | - Presence of closely related byproducts or diastereomers.- Compound instability on silica gel. | - Utilize reverse-phase HPLC for purification.- Consider using a different stationary phase for chromatography (e.g., alumina).- If the compound is unstable, minimize exposure to acid or base during workup and purification. |
| Unexpected side reactions | - Presence of unprotected reactive functional groups.- Use of overly harsh reaction conditions. | - Re-evaluate the protecting group strategy.- Screen for milder reaction conditions (e.g., lower temperature, alternative reagents). |
Electrophysiology Assays
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Noisy recordings | - Poor giga-seal formation.- Electrical noise from the setup.- Particulates in the recording solutions. | - Polish the pipette tip before use.- Ensure proper grounding of all equipment.- Filter all solutions immediately before use. |
| Run-down of current over time | - Channel instability in the excised patch.- Washout of essential intracellular factors. | - Use the perforated patch-clamp technique to maintain the intracellular environment.- Include ATP and GTP in the intracellular solution. |
| Inconsistent dose-response curves | - Compound instability or precipitation in the bath solution.- Adsorption of the compound to tubing or perfusion system. | - Prepare fresh stock solutions for each experiment.- Use a carrier solvent (e.g., DMSO) at a low final concentration.- Pre-incubate the perfusion system with the compound solution. |
Data Presentation
Table 1: Potency of this compound on Kv1.1 and Kv1.2 Channels
| Compound | Target | Assay | Parameter | Value (µM) | Reference |
| This compound | Kv1.1 | Two-electrode voltage clamp (Xenopus oocytes) | EC50 for V0.5act shift | 12 | [1][3] |
| This compound | Kv1.1 | Two-electrode voltage clamp (Xenopus oocytes) | EC50 for EM shift | 9 | [1][3] |
| This compound | Kv1.2 | Two-electrode voltage clamp (Xenopus oocytes) | EC50 for V0.5act shift | 13 | [1][3] |
Table 2: Cytotoxicity of Selected Abietane Diterpenoids
| Compound | Cell Line | Assay | Parameter | Value (µM) | Reference |
| Salvimulticanol | CCRF-CEM (Leukemia) | MTT | IC50 | 11.58 | [1] |
| Compound from Salvia multicaulis | CEM-ADR5000 (Leukemia) | MTT | IC50 | 4.13 | [1] |
| Nepetabracteata Diterpenoid 2 | HCT-8 (Colon Cancer) | MTT | IC50 | 36.3 | [5] |
| Nepetabracteata Diterpenoid 4 | HCT-8 (Colon Cancer) | MTT | IC50 | 41.4 | [5] |
| Euphonoid H | C4-2B (Prostate Cancer) | MTT | IC50 | 4.16 ± 0.42 | [8] |
| Euphonoid I | C4-2B/ENZR (Prostate Cancer) | MTT | IC50 | 5.74 ± 0.45 | [8] |
Experimental Protocols
General Protocol for Synthesis of this compound Amide Derivatives
This protocol provides a general method for the amidation of the C-20 carboxylic acid of this compound.
-
Dissolve this compound: In a round-bottom flask, dissolve this compound (1 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).
-
Activate the Carboxylic Acid: Add a coupling reagent such as HATU (1.1 equivalents) and a base like diisopropylethylamine (DIPEA) (2 equivalents) to the solution. Stir at room temperature for 15-30 minutes.
-
Add the Amine: Add the desired amine (1.2 equivalents) to the reaction mixture.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Once the reaction is complete, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with a weak acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel or by preparative HPLC to obtain the desired amide derivative.
Protocol for Assessing Kv Channel Activity using Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This protocol outlines the general steps for evaluating the effect of this compound derivatives on Kv1.1 or Kv1.2 channels expressed in Xenopus oocytes.
-
Oocyte Preparation and Injection: Harvest and prepare Xenopus laevis oocytes. Inject cRNA encoding the desired Kv channel subunit (e.g., hKv1.1 or hKv1.2) into the oocytes and incubate for 2-5 days to allow for channel expression.
-
Electrophysiological Recording: Place an oocyte in the recording chamber and perfuse with a standard recording solution (e.g., ND96). Impale the oocyte with two microelectrodes filled with 3 M KCl.
-
Voltage-Clamp Protocol: Clamp the membrane potential at a holding potential of -80 mV. Apply a series of depolarizing voltage steps (e.g., from -80 mV to +60 mV in 10 mV increments) to elicit potassium currents.
-
Compound Application: After recording baseline currents, perfuse the chamber with the recording solution containing the this compound derivative at the desired concentration.
-
Data Acquisition and Analysis: Record the currents in the presence of the compound. Measure the peak current amplitude and analyze the voltage-dependence of activation by fitting the normalized tail currents to a Boltzmann function to determine the half-activation voltage (V0.5act). Calculate the shift in V0.5act induced by the compound.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. pnas.org [pnas.org]
- 3. Conifer metabolite this compound restores activity in human Kv1.2 potassium channels carrying pathogenic sequence variants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Investigations on inhibitors of hedgehog signal pathway: a quantitative structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cytotoxic Activity of Ursolic Acid Derivatives Obtained by Isolation and Oxidative Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Target deconvolution of HDAC pharmacopoeia reveals MBLAC2 as common off-target - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing off-target effects of Pisiferic acid in experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to help minimize the off-target effects of Pisiferic acid in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the primary known molecular targets of this compound?
A1: this compound has been identified to have at least two primary, distinct molecular targets. It functions as an activator of Protein Phosphatase 2C (PP2C) and as an opener/activator of the voltage-gated potassium channels Kv1.1 and Kv1.2.[1][2][3][4] This dual activity is a critical consideration in experimental design, as the "on-target" effect for one researcher may be an "off-target" effect for another.
Q2: I am using this compound to study its effects on potassium channels, but I'm observing unexpected levels of cell death. What could be the cause?
A2: The observed cytotoxicity is likely due to this compound's activity as a PP2C activator.[1] PP2C can dephosphorylate the pro-apoptotic protein Bad, leading to the induction of apoptosis through a caspase-3/7 dependent mechanism.[1] This effect is a known off-target pathway when the primary focus is on ion channel modulation. Refer to the Troubleshooting Guide (T1) for strategies to mitigate this.
Q3: What is a recommended starting concentration for in vitro experiments with this compound?
A3: The optimal concentration is highly dependent on the cell type and the target of interest. For modulating Kv channels, concentrations in the range of 9-13 µM have been shown to be effective (EC₅₀ values).[2][3] However, cytotoxicity has been observed in cell lines like HL60 at concentrations around 18.3 µM (for the related, more potent compound pisiferdiol).[1] It is crucial to perform a dose-response curve for your specific cell line and endpoint. See the data summary table below for reported effective concentrations.
Q4: Can this compound affect channels other than Kv1.1 and Kv1.2?
A4: Current research suggests that this compound is relatively selective for Kv1.1 and Kv1.2. Studies have shown that it has negligible effects on Kv2.1 and hERG channels at concentrations effective for Kv1.1/1.2 modulation.[2]
Troubleshooting Guides
T1: Issue - Unexpected Cytotoxicity or Apoptosis
-
Problem: You are observing a significant decrease in cell viability that confounds the analysis of your primary target (e.g., Kv channel activity).
-
Probable Cause: Activation of the off-target PP2C pathway, leading to Bad dephosphorylation and caspase-dependent apoptosis.[1]
-
Solutions:
-
Dose-Response Optimization: Perform a cell viability assay (see Protocol P1) to determine the highest concentration of this compound that does not significantly impact cell viability over your experimental timeframe. This is your maximum non-toxic concentration.
-
Time-Course Reduction: Limit the incubation time with this compound to the minimum required to observe your on-target effect. Apoptotic pathways often require several hours to become fully active.
-
Pathway Confirmation: Use Western Blotting (see Protocol P2) to measure the phosphorylation status of Bad (at Ser112/136). A decrease in phosphorylated Bad would confirm the activation of the PP2C off-target pathway.
-
Apoptosis Inhibition: As a control, co-incubate with a pan-caspase inhibitor (e.g., Z-VAD-FMK) to see if it rescues the cytotoxic phenotype. This can help confirm that the observed cell death is caspase-mediated.
-
T2: Issue - Confounding Electrophysiological or Signaling Results
-
Problem: You are studying a PP2C-mediated signaling pathway, but you observe changes in cell membrane potential or downstream effects typically associated with altered ion flux.
-
Probable Cause: Activation of the off-target Kv1.1 and/or Kv1.2 channels, which hyperpolarizes the cell membrane.[3]
-
Solutions:
-
Genetic Controls: If available, use cell lines with CRISPR/Cas9-mediated knockout of KCNA1 (Kv1.1) or KCNA2 (Kv1.2). If this compound still produces the desired effect in these knockout cells, it confirms the effect is independent of these channels.
-
Pharmacological Inhibition: Use a known blocker for Kv1.1/1.2 channels as a control. Co-treatment with the blocker should abrogate the confounding electrophysiological effects without impacting your PP2C-mediated pathway of interest.
-
Confirm On-Target Activity: Use a direct assay for PP2C activity (e.g., an in vitro phosphatase assay with a phosphopeptide substrate) to confirm that the concentrations used are effective on your primary target.
-
Quantitative Data Summary
| Compound | Target/Effect | Cell Type/System | Effective Concentration | Citation |
| This compound | Kv1.1 Activation (Resting Membrane Potential) | Xenopus Oocytes | EC₅₀: 9 µM | [2][3] |
| This compound | Kv1.2 Activation (V₀.₅act Shift) | Xenopus Oocytes | EC₅₀: 13 µM | [2][3] |
| This compound | Augmentation of Kv1.2 Current | Xenopus Oocytes | 12 µM | [3] |
| Pisiferdiol | Cytotoxicity (Apoptosis) | HL60 Cells | IC₅₀: 18.3 µM | [1] |
| This compound | PP2C Activation (in vitro) | Purified Enzyme | 1.3-fold activation at 100 µM | [1] |
| This compound | In vivo rescue of EA1 phenotype | Mouse Model (Kv1.1 E283K/+) | 1 mg/kg | [2][5] |
| Pisiferdiol is a related compound shown to be a more potent PP2C activator and more cytotoxic than this compound.[1] |
Visualized Pathways and Workflows
Caption: Dual signaling pathways of this compound.
Caption: Workflow for troubleshooting unexpected cytotoxicity.
Experimental Protocols
P1: Protocol - Cell Viability Assessment (MTS Assay)
This protocol is for determining the cytotoxic effect of this compound using a colorimetric MTS assay.
-
Cell Seeding: Plate your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2x stock solution series of this compound in your cell culture medium. Include a vehicle control (e.g., DMSO) at the highest concentration used.
-
Treatment: Remove the old medium from the cells and add the this compound dilutions (and vehicle control) to the appropriate wells. Incubate for your desired experimental time points (e.g., 24, 48, 72 hours).
-
MTS Reagent Addition: Add MTS reagent (e.g., CellTiter 96® AQueous One Solution) to each well according to the manufacturer's instructions (typically 20 µL per 100 µL of medium).
-
Incubation: Incubate the plate for 1-4 hours at 37°C in a humidified incubator.
-
Data Acquisition: Measure the absorbance at 490 nm using a 96-well plate reader.
-
Analysis: Normalize the absorbance values to the vehicle control wells to determine the percentage of cell viability. Plot the results as a dose-response curve to calculate the IC₅₀ value (the concentration that inhibits 50% of cell viability).
P2: Protocol - Western Blot for Phospho-Bad
This protocol is to determine if this compound is activating the PP2C pathway by measuring the dephosphorylation of its substrate, Bad.
-
Cell Treatment & Lysis: Grow cells to 70-80% confluency and treat with this compound at various concentrations and time points. Include a positive control for apoptosis if available. After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size on a 12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween-20, TBST).
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer. Use antibodies specific for phospho-Bad (e.g., Ser136) and total Bad. Also, include a loading control antibody (e.g., β-actin or GAPDH).
-
Washing & Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with a species-appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities. A decrease in the ratio of phospho-Bad to total Bad in this compound-treated samples compared to the control indicates dephosphorylation and activation of the off-target pathway.
References
- 1. Pisiferdiol and this compound isolated from Chamaecyparis pisifera activate protein phosphatase 2C in vitro and induce caspase-3/7-dependent apoptosis via dephosphorylation of Bad in HL60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. researchgate.net [researchgate.net]
- 4. Conifer metabolite this compound restores activity in human Kv1.2 potassium channels carrying pathogenic sequence variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A conifer metabolite corrects episodic ataxia type 1 by voltage sensor-mediated ligand activation of Kv1.1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Low Bioavailability of Pisiferic Acid in Animal Models
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Pisiferic Acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address the challenges associated with its low oral bioavailability in animal models.
Frequently Asked Questions (FAQs)
Q1: Why is the oral bioavailability of this compound expected to be low?
A1: this compound, an abietane diterpenoid, possesses physicochemical properties that suggest poor oral bioavailability. Its high lipophilicity, indicated by a calculated LogP of approximately 5.53, and low aqueous solubility are primary contributing factors.[1] For a compound to be orally bioavailable, it must first dissolve in the gastrointestinal fluids and then permeate the intestinal membrane. Poor aqueous solubility can limit the concentration of this compound available for absorption.
Q2: What is a reasonable starting point for an oral dose of this compound in a rodent model?
Q3: What are the primary formulation strategies to enhance the oral bioavailability of this compound?
A3: Several formulation strategies can be employed to overcome the low solubility and improve the oral bioavailability of this compound. These include:
-
Nanosuspensions: Reducing the particle size of this compound to the nanometer range can significantly increase its surface area, leading to a higher dissolution rate and improved absorption.
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level can enhance its dissolution rate and apparent solubility.
-
Cyclodextrin Complexation: Encapsulating the lipophilic this compound molecule within the hydrophobic cavity of a cyclodextrin can increase its aqueous solubility.
-
Lipid-Based Formulations (e.g., SEDDS): Self-emulsifying drug delivery systems (SEDDS) are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in the gastrointestinal tract, facilitating the solubilization and absorption of lipophilic drugs like this compound.[3]
Q4: How can I assess the oral bioavailability of my this compound formulation?
A4: To determine the absolute oral bioavailability, you will need to perform a pharmacokinetic study in an animal model (e.g., rats or mice). This involves administering this compound both orally (p.o.) and intravenously (i.v.) in separate groups of animals. Blood samples are collected at various time points after administration, and the plasma concentrations of this compound are measured using a validated analytical method, such as LC-MS/MS. The absolute bioavailability (F%) is then calculated using the following formula:
F(%) = (AUCoral / AUCi.v.) * (Dosei.v. / Doseoral) * 100
Where AUC is the area under the plasma concentration-time curve.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or undetectable plasma concentrations of this compound after oral administration. | 1. Poor aqueous solubility: The compound is not dissolving in the gastrointestinal fluids. 2. Inadequate formulation: The vehicle used is not effectively solubilizing the compound. 3. High first-pass metabolism: The compound is being extensively metabolized in the gut wall or liver before reaching systemic circulation. | 1. Improve solubility: Employ formulation strategies such as nanosuspensions, solid dispersions, or cyclodextrin complexation. 2. Optimize formulation: For initial studies, consider using a vehicle containing a mixture of solvents, co-solvents, and surfactants (e.g., PEG400, Tween 80, Carboxymethyl cellulose).[1] 3. Investigate metabolism: Conduct in vitro metabolism studies using liver microsomes to assess the metabolic stability of this compound. |
| High variability in plasma concentrations between individual animals. | 1. Inconsistent oral gavage technique: Leading to variable dosing or administration into the trachea. 2. Food effects: The presence or absence of food in the stomach can significantly impact the absorption of lipophilic compounds. 3. Formulation instability: The drug may be precipitating out of the formulation before or during administration. | 1. Ensure proper training: All personnel performing oral gavage should be adequately trained and proficient in the technique. 2. Standardize feeding conditions: Fast animals overnight before dosing to minimize variability due to food effects. 3. Assess formulation stability: Visually inspect the formulation for any signs of precipitation before each administration. |
| The chosen formulation strategy does not significantly improve bioavailability. | 1. Suboptimal formulation parameters: The ratio of drug to carrier, choice of polymer, or surfactant may not be ideal. 2. Permeability limitations: Even if solubility is improved, the compound may have inherently low permeability across the intestinal membrane. 3. Efflux transporter activity: The compound may be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump it back into the intestinal lumen. | 1. Systematic optimization: Conduct a design of experiments (DoE) to optimize the formulation parameters. 2. Assess permeability: Use in vitro models like Caco-2 cell monolayers to evaluate the intestinal permeability of this compound. 3. Investigate transporter interactions: Use in vitro assays with P-gp overexpressing cells to determine if this compound is a substrate. |
Data on Structurally Similar Compounds
Since specific pharmacokinetic data for this compound is limited, data from the structurally similar abietane diterpenoid, carnosic acid, can provide valuable insights.
| Compound | Animal Model | Dose (Oral) | Bioavailability (F%) | Cmax | Tmax (h) | AUC (0-t) |
| Carnosic Acid | Rat | 64.3 ± 5.8 mg/kg | 40.1% | 1.5 ± 0.4 µg/mL | ~2.2 h | 4.9 ± 1.2 µg.h/mL |
Data extracted from a study by Doolaege et al. (2011). Note that experimental conditions and analytical methods may vary between studies.
Experimental Protocols
Preparation of a Simple Suspension for Oral Gavage
This protocol describes a basic method for preparing a this compound suspension for initial in vivo screening.
Materials:
-
This compound
-
Vehicle: 0.5% (w/v) Carboxymethyl cellulose (CMC) in deionized water. Other potential vehicles include PEG400 or a combination of Tween 80 and CMC.[1]
-
Mortar and pestle
-
Stir plate and stir bar
-
Analytical balance
-
Graduated cylinders and beakers
Procedure:
-
Calculate the required amount of this compound and vehicle based on the desired concentration and final volume.
-
Weigh the appropriate amount of this compound.
-
In a mortar, add a small amount of the vehicle to the this compound powder and triturate to form a smooth paste. This helps to wet the powder and prevent clumping.
-
Gradually add the remaining vehicle while continuing to mix.
-
Transfer the suspension to a beaker containing a stir bar.
-
Stir the suspension continuously on a stir plate for at least 30 minutes to ensure homogeneity.
-
Visually inspect the suspension for any large aggregates before drawing it into the dosing syringe.
In Vivo Pharmacokinetic Study in Rats (Oral and Intravenous Administration)
This protocol provides a general workflow for a pharmacokinetic study to determine the oral bioavailability of a this compound formulation. All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).
Animals:
-
Male Sprague-Dawley rats (8-10 weeks old, 250-300 g)
Groups:
-
Group 1: Intravenous (i.v.) administration (e.g., 1-5 mg/kg)
-
Group 2: Oral (p.o.) administration (e.g., 10-50 mg/kg)
Experimental Workflow:
LC-MS/MS Method for Quantification of this compound in Plasma
This is a general template for developing a sensitive and specific LC-MS/MS method for quantifying this compound in plasma samples. Method development and validation are crucial for obtaining reliable pharmacokinetic data.
Sample Preparation (Protein Precipitation):
-
Thaw plasma samples on ice.
-
To 50 µL of plasma in a microcentrifuge tube, add 150 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a structurally similar compound not present in the study).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at >12,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
LC-MS/MS System and Conditions:
-
LC System: A standard HPLC or UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI), likely in negative mode for the acidic this compound.
-
MRM Transitions: Determine the specific precursor and product ion transitions for this compound and the internal standard by direct infusion.
Signaling Pathways and Logical Relationships
The low bioavailability of this compound is a result of a series of sequential barriers. The following diagram illustrates this logical relationship.
References
- 1. Pipemidic acid: absorption, distribution, and excretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rabbit as an Animal Model for Pharmacokinetics Studies of Enteric Capsule Contains Recombinant Human Keratinocyte Growth Factor Loaded Chitosan Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vivo analysis of supersaturation/precipitation/absorption behavior after oral administration of pioglitazone hydrochloride salt; determinant site of oral absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refining Pisiferic Acid Extraction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction and purification of pisiferic acid.
Troubleshooting Guides
This section addresses common issues encountered during the refining of this compound extracts.
Issue 1: Low Purity of the Final this compound Product
-
Question: My final this compound product shows low purity (<90%) after recrystallization. What are the likely impurities and how can I remove them?
-
Answer: Low purity in the final product is often due to the co-extraction of structurally similar compounds and other matrix components from the source material, Chamaecyparis pisifera.
-
Common Impurities:
-
Terpenes and Essential Oils: Compounds like α-pinene, bornyl acetate, myrcene, limonene, and 3-carene are volatile components of Chamaecyparis pisifera and can be co-extracted.
-
Other Diterpenes: Structurally related diterpenes, such as O-methylthis compound, are common impurities that can be difficult to separate.
-
Fatty Acids: Myristic, palmitic, stearic, oleic, linoleic, and linolenic acids may be present in the initial extract.
-
Other Plant-Derived Compounds: Pigments (like chlorophyll) and other phenolic compounds can also contaminate the extract.
-
-
Troubleshooting Steps:
-
Optimize Column Chromatography:
-
Solvent System: Ensure the polarity of your solvent system in the column chromatography step is optimized. A gradient elution is often more effective than an isocratic one. For instance, a gradient of dichloromethane-acetone can effectively separate this compound from less polar impurities.
-
Stationary Phase: Use a high-quality silica gel with a suitable particle size for high-resolution separation.
-
-
Improve Recrystallization:
-
Solvent Choice: The choice of solvent for recrystallization is critical. A solvent system of methylene chloride-methanol has been shown to be effective.[1] Experiment with different solvent ratios to achieve optimal crystal formation and impurity exclusion.
-
Cooling Rate: Allow the solution to cool slowly to promote the formation of pure crystals. Rapid cooling can trap impurities within the crystal lattice.
-
-
Pre-purification Step: Consider a liquid-liquid extraction step before column chromatography to remove highly polar or non-polar impurities.
-
-
Issue 2: Poor Yield of this compound
-
Question: I am experiencing a low yield of this compound after the complete extraction and purification process. What could be the cause and how can I improve it?
-
Answer: Low yield can result from inefficiencies at various stages of the process, from initial extraction to final purification.
-
Troubleshooting Steps:
-
Extraction Efficiency:
-
Supercritical Fluid Extraction (SFE): If using SFE, ensure the pressure, temperature, and CO2 flow rate are within the optimal range (e.g., 28-45 MPa, 35-55 °C).[1] The use of a co-solvent (entrainment agent) like ethanol is crucial for efficient extraction of this compound.[1]
-
Traditional Solvent Extraction: If using methods like maceration or Soxhlet extraction, ensure the solvent polarity is appropriate and the extraction time is sufficient.
-
-
Losses during Purification:
-
Column Chromatography: During the collection of fractions, ensure that the fractions containing this compound are correctly identified and collected. Use thin-layer chromatography (TLC) to monitor the elution and pool the correct fractions.
-
Recrystallization: Avoid using an excessive amount of solvent for recrystallization, as this will lead to the loss of product in the mother liquor. Ensure the solution is fully saturated at the higher temperature.
-
-
-
Issue 3: Oily or Gummy Final Product Instead of Crystals
-
Question: After recrystallization, my this compound product is an oil or a sticky solid, not crystalline. Why is this happening?
-
Answer: The formation of an oil or gum instead of crystals during recrystallization is a common problem, often caused by the presence of impurities that inhibit crystal lattice formation or by issues with the recrystallization process itself.
-
Troubleshooting Steps:
-
Purity of the Solution: The presence of significant amounts of impurities can lower the melting point and inhibit crystallization. It may be necessary to repeat the column chromatography step to further purify the extract before attempting recrystallization.
-
Recrystallization Solvent: The solvent may not be appropriate for your compound. Test a range of solvents or solvent mixtures to find one that provides good solubility at high temperatures and poor solubility at low temperatures.
-
Inducing Crystallization:
-
Seeding: Add a small crystal of pure this compound to the cooled solution to act as a nucleation site.
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.
-
Slow Evaporation: Allow the solvent to evaporate slowly from the solution to increase the concentration and promote crystallization.
-
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is the most effective method for extracting this compound?
-
A1: Supercritical fluid extraction (SFE) with CO2 and an ethanol co-solvent is a highly effective and environmentally friendly method.[1] It offers good selectivity and avoids the use of harsh organic solvents.
-
-
Q2: What are the key parameters to control during supercritical fluid extraction of this compound?
-
A2: The critical parameters for SFE of this compound are extraction pressure (28-45 MPa), temperature (35-55 °C), and the use of an entrainment agent like 90% ethanol.[1]
-
-
Q3: How can I monitor the purity of my this compound during the purification process?
-
A3: High-Performance Liquid Chromatography (HPLC) is a common and accurate method for determining the purity of this compound.[2] Thin-Layer Chromatography (TLC) is a quicker, qualitative method that can be used to monitor the progress of column chromatography.
-
-
Q4: What is a suitable solvent system for column chromatography of this compound?
-
A4: A gradient elution with a dichloromethane-acetone solvent system on a silica gel column has been shown to be effective for purifying this compound.[1]
-
-
Q5: What is the expected yield and purity of this compound using the SFE and chromatography method?
-
A5: Following a protocol of SFE, high-pressure silica gel column chromatography, and recrystallization, a final purity of over 90% can be achieved.[1] The yield will depend on the concentration of this compound in the raw material.
-
Data Presentation
Table 1: Supercritical Fluid Extraction Parameters and Purity of this compound[1]
| Parameter | Example 1 | Example 2 | Example 3 |
| Raw Material (Sawara cypress leaf) | 1000g | 3000g | 5000g |
| Extraction Pressure | 35 MPa | 45 MPa | 40 MPa |
| Extraction Temperature | 40 °C | 55 °C | 48 °C |
| CO2 Flow Rate | 10 L/h | 20 L/h | 15 L/h |
| Entrainment Agent | 90% Ethanol | 90% Ethanol | 90% Ethanol |
| Extraction Time | 2 h | 1 h | 1.5 h |
| Final Product Weight | 1.04 g | 3.45 g | 7.18 g |
| Final Purity | 90.9% | 91.3% | 93.5% |
Experimental Protocols
Protocol 1: Supercritical Fluid Extraction (SFE) of this compound[1]
-
Preparation of Raw Material: Grind the dried leaves of Chamaecyparis pisifera into a fine powder.
-
SFE System Setup:
-
Load the powdered plant material into the extraction vessel.
-
Set the extraction parameters:
-
Pressure: 40 MPa
-
Temperature: 48 °C
-
CO2 Flow Rate: 15 L/h
-
Entrainment Agent: 90% ethanolic solution
-
-
Set the separator conditions:
-
Pressure: 7 MPa
-
Temperature: 40 °C
-
-
-
Extraction:
-
Pump CO2 and the entrainment agent into the extraction vessel.
-
Run the extraction for 1.5 hours.
-
Collect the extract from the separator.
-
Protocol 2: Column Chromatography Purification of this compound[1]
-
Column Preparation:
-
Pack a high-pressure stainless steel column with 200-mesh activated silica gel.
-
-
Sample Loading:
-
Dissolve the crude extract from the SFE step in ethanol.
-
Load the dissolved extract onto the column using a dry loading method.
-
-
Elution:
-
Perform a gradient elution using a dichloromethane-acetone solvent system. The volume ratios can be varied, for example: 13:3, 7:3, and 3:3.
-
Collect fractions and monitor the elution of this compound using TLC.
-
-
Concentration:
-
Combine the fractions containing this compound.
-
Concentrate the pooled fractions under reduced pressure.
-
Protocol 3: Recrystallization of this compound[1]
-
Dissolution:
-
Dissolve the concentrated this compound fraction (coarse-grain) in a minimal amount of a hot methylene chloride-methanol solvent system (e.g., 9:1.5 v/v).
-
-
Cooling and Crystallization:
-
Allow the solution to cool slowly to room temperature.
-
Further cool the solution in an ice bath to maximize crystal formation.
-
-
Crystal Collection and Drying:
-
Collect the crystals by filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the purified this compound crystals.
-
Visualizations
Caption: Overall workflow for the extraction and purification of this compound.
Caption: Troubleshooting decision tree for low purity of this compound.
References
Issues with Pisiferic acid crystallization and how to solve them
Welcome to the technical support center for pisiferic acid crystallization. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the crystallization of this compound.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the crystallization of this compound in a question-and-answer format.
Q1: My this compound is not dissolving in the chosen solvent. What should I do?
A1: This issue typically arises from using a solvent with low solubility for this compound. This compound is known to be soluble in methanol.[1][2] If you are using a different solvent, you may need to screen for more suitable options. For carboxylic acids like this compound, polar protic and polar aprotic solvents are often good choices. Consider the following:
-
Solvent Screening: Test the solubility of a small amount of this compound in various solvents at room temperature and with gentle heating.
-
Solvent Mixtures: A mixture of solvents can be used to achieve optimal solubility.[3] For example, you can dissolve this compound in a "good" solvent like methanol and then slowly add a "poor" solvent (an anti-solvent) to induce crystallization.
Q2: No crystals are forming even after the solution has cooled. What could be the problem?
A2: A lack of crystal formation is often due to insufficient supersaturation or the presence of inhibitors. Here are some steps you can take:
-
Increase Concentration: Your solution may be too dilute. Try to concentrate the solution by slowly evaporating the solvent.
-
Induce Nucleation:
-
Slow Down Cooling: Rapid cooling can sometimes inhibit nucleation. Allow the solution to cool more slowly to room temperature before placing it in a colder environment.
-
Purity Check: Impurities can significantly inhibit crystallization.[3] If the above methods fail, consider purifying the this compound sample using a technique like column chromatography before attempting crystallization again.
Q3: My this compound is "oiling out" instead of forming crystals. How can I fix this?
A3: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid. This is common when the solution is highly supersaturated or cooled too quickly. To resolve this:
-
Re-dissolve and Dilute: Gently heat the solution to re-dissolve the oil. Add a small amount of additional solvent to reduce the concentration.
-
Slow Cooling: Allow the solution to cool very slowly. Insulating the flask can help with this.
-
Use a Different Solvent System: The solvent system may not be appropriate. Experiment with different solvents or solvent/anti-solvent combinations.
Q4: The crystal yield is very low. How can I improve it?
A4: A low yield can be caused by several factors:
-
Incomplete Crystallization: Ensure the solution has been allowed to cool for a sufficient amount of time at a low enough temperature to maximize precipitation.
-
Excessive Solvent: Using too much solvent will result in a significant portion of the this compound remaining in the mother liquor. After filtering the crystals, you can try to evaporate some of the solvent from the filtrate to obtain a second crop of crystals.
-
Washing with a "Good" Solvent: Washing the collected crystals with a solvent in which this compound is highly soluble will dissolve some of your product. Use a cold, "poor" solvent for washing.
Q5: The crystals are very small or needle-like. How can I grow larger, more well-defined crystals?
A5: The formation of small or acicular crystals is often a result of rapid crystal growth. To encourage the growth of larger crystals:
-
Slower Crystallization: The key is to slow down the crystallization process. This can be achieved by:
-
Slower cooling of the solution.
-
Using a vapor diffusion method where an anti-solvent slowly diffuses into the solution.[3]
-
Using a solvent in which this compound has slightly lower solubility.
-
Frequently Asked Questions (FAQs)
What is the melting point of this compound? The melting point of this compound is reported to be in the range of 195 - 199 °C.[2][5][6]
What does this compound look like? this compound is typically a white to almost white powder or crystal.[5]
What are some suitable solvents for crystallizing this compound? Based on its carboxylic acid functional group and known solubility in methanol, the following solvents can be considered as starting points for crystallization experiments.
| Solvent Class | Examples | Suitability for this compound |
| Polar Protic | Methanol, Ethanol, Isopropanol, Water | Methanol is a known good solvent.[1][2] Alcohols are generally good solvents for carboxylic acids. Water is likely a poor solvent. |
| Polar Aprotic | Acetone, Acetonitrile, Ethyl Acetate | These are common crystallization solvents and may be effective. |
| Nonpolar | Hexane, Toluene, Dichloromethane | Likely to be poor solvents, but could be useful as anti-solvents in a solvent/anti-solvent system. |
What is a good starting concentration for crystallization? A good starting point is to create a saturated solution at an elevated temperature (e.g., the boiling point of the solvent) and then allow it to cool. The optimal concentration will need to be determined empirically for each solvent system.
Experimental Protocols
Protocol 1: Slow Evaporation Crystallization
-
Dissolution: In a clean vial, dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., methanol) with gentle heating until the solid is completely dissolved.
-
Filtration (Optional): If there are any insoluble impurities, filter the hot solution through a pre-warmed funnel with a small piece of cotton or filter paper into a clean crystallization vessel.
-
Evaporation: Cover the vessel with a cap or parafilm with a few small holes poked in it to allow for slow evaporation of the solvent.
-
Crystal Growth: Place the vessel in a location free from vibrations and temperature fluctuations and allow the solvent to evaporate slowly over several hours to days.
-
Isolation: Once a sufficient amount of crystals have formed, isolate them by filtration and wash with a small amount of cold solvent.
-
Drying: Allow the crystals to air-dry or dry in a desiccator.
Protocol 2: Vapor Diffusion Crystallization
-
Inner Vial Preparation: Dissolve the this compound in a small volume of a "good" solvent (e.g., methanol) in a small, open vial.
-
Outer Vial Preparation: Place the inner vial inside a larger vial or beaker that contains a layer of a "poor" or "anti-solvent" (e.g., hexane or diethyl ether). The anti-solvent should be more volatile than the solvent used to dissolve the compound.
-
Sealing: Seal the outer container tightly.
-
Diffusion and Crystallization: Over time, the volatile anti-solvent will diffuse into the inner vial, reducing the solubility of the this compound and promoting slow crystal growth.
-
Isolation and Drying: Once crystals have formed, carefully remove the inner vial, isolate the crystals by filtration, wash with a small amount of the anti-solvent, and dry.
Visualizations
Caption: A general workflow for the crystallization of this compound.
Caption: Key factors influencing the outcome of this compound crystallization.
References
Technical Support Center: Optimizing the Dieckmann Cyclisation in Pisiferic Acid Synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the efficiency of the Dieckmann cyclisation, a critical step in the total synthesis of Pisiferic acid.
Troubleshooting Guide
This guide addresses common issues encountered during the Dieckmann cyclisation for this compound precursors.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low to No Product Formation | 1. Inactive Base: The base (e.g., sodium ethoxide, potassium tert-butoxide) may have degraded due to moisture or improper storage. 2. Insufficient Base: An inadequate amount of base may not be enough to drive the reaction to completion. The Dieckmann condensation requires at least one full equivalent of base.[1] 3. Low Reaction Temperature: The activation energy for the cyclisation may not be reached at the current temperature. 4. Steric Hindrance: The substrate for this compound synthesis is sterically demanding, which can hinder the intramolecular reaction. | 1. Use a freshly opened or properly stored container of base. Consider titrating the base to determine its exact concentration. 2. Ensure at least one molar equivalent of a strong base is used. 3. Gradually increase the reaction temperature and monitor the progress by TLC. Refluxing in a suitable solvent like toluene or THF is often effective. 4. Employ a sterically hindered but strong, non-nucleophilic base such as potassium tert-butoxide (t-BuOK) or sodium hydride (NaH) to favor the intramolecular cyclisation over intermolecular side reactions. |
| Formation of Side Products (e.g., intermolecular condensation, elimination) | 1. Unhindered Base: A less sterically hindered base like sodium ethoxide might promote intermolecular Claisen condensation, leading to polymeric byproducts. 2. High Reaction Concentration: High concentrations of the diester substrate can favor intermolecular reactions. 3. Presence of Protic Solvents: Protic solvents can interfere with the enolate formation and lead to side reactions. | 1. Switch to a bulkier base such as potassium tert-butoxide or lithium diisopropylamide (LDA). 2. Perform the reaction under high-dilution conditions to minimize intermolecular interactions. 3. Ensure the use of anhydrous aprotic solvents like THF, toluene, or benzene.[2] |
| Epimerization at Stereocenters | 1. Prolonged exposure to strong base: The stereocenters adjacent to the enolizable protons can be susceptible to epimerization under basic conditions. | 1. Minimize the reaction time by closely monitoring the reaction progress. 2. Consider using a milder base or a base that allows for lower reaction temperatures. |
| Difficult Product Isolation | 1. Emulsion during workup: The basic reaction mixture can form stable emulsions with aqueous solutions. 2. Product solubility: The cyclised product may have different solubility characteristics compared to the starting material. | 1. Use a saturated solution of ammonium chloride (NH4Cl) for quenching instead of water. 2. Carefully select the extraction solvent based on the polarity of the product. |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Dieckmann cyclisation?
A1: The Dieckmann condensation is an intramolecular version of the Claisen condensation.[3] The mechanism involves the deprotonation of an α-carbon of one of the ester groups by a strong base to form an enolate. This enolate then acts as a nucleophile and attacks the carbonyl carbon of the other ester group within the same molecule, forming a cyclic β-keto ester after the elimination of an alkoxide.[1][4]
Q2: Which bases are most effective for the Dieckmann cyclisation in the context of a complex synthesis like that of this compound?
A2: For sterically hindered substrates like the precursors to this compound, sterically bulky, non-nucleophilic bases are generally preferred to minimize side reactions. Potassium tert-butoxide (t-BuOK) and sodium hydride (NaH) are commonly used and have proven effective in the synthesis of complex polycyclic natural products.[2]
Q3: What are the ideal solvents for this reaction?
A3: Anhydrous aprotic solvents are essential for the success of the Dieckmann cyclisation. Commonly used solvents include tetrahydrofuran (THF), toluene, and benzene.[2] These solvents do not interfere with the enolate formation and can facilitate the reaction at appropriate temperatures.
Q4: How can I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is a convenient method to monitor the reaction's progress. A spot corresponding to the starting diester should gradually be replaced by a new spot for the cyclised β-keto ester product. It is advisable to use a co-spot of the starting material for accurate comparison.
Q5: What are the typical yields for the Dieckmann cyclisation in this compound synthesis?
A5: While specific yields can vary depending on the exact substrate and reaction conditions, the Dieckmann cyclisation is a key step in several total syntheses of (±)-pisiferic acid.[5] With proper optimization of the base, solvent, and temperature, moderate to good yields can be expected. It is crucial to consult detailed experimental procedures from published syntheses for anticipated yields under specific conditions.
Experimental Protocols
While a specific, detailed experimental protocol for the Dieckmann cyclisation in a published synthesis of a this compound precursor was not found in the immediate search results, a general procedure based on established methodologies for similar complex natural products is provided below. Researchers should adapt this protocol based on the specific substrate and optimize the conditions accordingly.
General Protocol for Dieckmann Cyclisation:
-
Preparation: Ensure all glassware is oven-dried and the reaction is set up under an inert atmosphere (e.g., nitrogen or argon). All solvents and reagents should be anhydrous.
-
Reaction Setup: To a solution of the diester precursor in anhydrous toluene (or THF), add a strong, non-nucleophilic base such as potassium tert-butoxide (1.1 equivalents) portion-wise at room temperature.
-
Reaction Execution: Stir the reaction mixture at room temperature or heat to reflux, while monitoring the progress by TLC.
-
Quenching: Once the reaction is complete, cool the mixture to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Workup: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired cyclic β-keto ester.
Visualizations
To aid in understanding the experimental workflow and the underlying chemical transformation, the following diagrams are provided.
Caption: Experimental workflow for the Dieckmann cyclisation.
Caption: Simplified mechanism of the Dieckmann cyclisation.
References
Technical Support Center: Pisiferic Acid Stability and Storage
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of Pisiferic acid during storage. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: For long-term storage, solid this compound should be kept in a tightly sealed container in a cool, dry, and dark place. Commercial suppliers recommend storing the powder at -20°C for up to 3 years or at 4°C for up to 2 years.[1] To minimize degradation, it is crucial to protect it from light and air.[2]
Q2: How should I store solutions of this compound?
A2: Stock solutions of this compound should be stored in tightly sealed vials at -80°C for up to 6 months or at -20°C for up to 1 month.[1][3] It is advisable to prepare aliquots to avoid repeated freeze-thaw cycles, which can accelerate degradation. Before use, allow the solution to equilibrate to room temperature before opening the vial to prevent condensation.
Q3: What are the main factors that can cause this compound to degrade?
A3: this compound, as a phenolic abietane diterpenoid, is susceptible to degradation through several pathways. The primary factors include:
-
Oxidation: The phenolic hydroxyl group makes the molecule prone to oxidation, which can be accelerated by exposure to air (oxygen) and light.[4]
-
Thermal Stress: Elevated temperatures can lead to the degradation of abietane diterpenoids.[5]
-
Light Exposure (Photodegradation): Exposure to UV or visible light can induce photochemical reactions, leading to the degradation of the compound.
-
pH: Extreme acidic or basic conditions can catalyze hydrolytic degradation of the molecule.
Q4: Are there any known degradation products of this compound?
A4: While specific degradation products for this compound are not extensively documented in publicly available literature, studies on related abietane diterpenoids suggest that degradation can involve thermal alteration and oxidative diagenesis. For instance, thermal degradation of similar compounds can lead to aromatization of the ring system. Oxidative processes can modify the phenolic and carboxylic acid functional groups.
Q5: How can I check if my this compound has degraded?
A5: The most reliable method to assess the purity and detect degradation of this compound is through analytical techniques such as High-Performance Liquid Chromatography (HPLC). A stability-indicating HPLC method can separate the intact this compound from its degradation products. Changes in the physical appearance of the solid (e.g., color change) or solution may also indicate degradation, but this is not a quantitative measure.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Loss of biological activity in experiments. | Degradation of this compound stock solution. | Prepare fresh stock solutions from solid material. Ensure proper storage of aliquots at -80°C or -20°C and minimize freeze-thaw cycles. Verify the purity of the stock solution using HPLC. |
| Appearance of new peaks in HPLC chromatogram. | Formation of degradation products. | Review storage conditions. Ensure the compound is protected from light, air, and stored at the recommended temperature. Consider performing a forced degradation study to identify potential degradation products and optimize storage. |
| Discoloration of solid this compound. | Oxidation or exposure to light. | Discard the discolored material. Store new material in an inert atmosphere (e.g., under argon or nitrogen) and in an amber vial or a container protected from light. |
| Precipitation in stock solution upon thawing. | Poor solubility or degradation. | Ensure the solvent is appropriate and the concentration is within the solubility limits. Briefly sonicate the solution to aid in re-dissolving. If precipitation persists, it may indicate degradation, and the solution should be analyzed for purity. |
Quantitative Data Summary
| Form | Storage Temperature | Recommended Duration | Source |
| Solid Powder | -20°C | 3 years | [1] |
| Solid Powder | 4°C | 2 years | [1] |
| In Solvent | -80°C | 6 months | [1][3] |
| In Solvent | -20°C | 1 month | [1][3] |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method Development for this compound
This protocol outlines a general procedure for developing an HPLC method to assess the stability of this compound.
-
Column Selection: Start with a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is recommended to separate this compound from potential degradation products.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B over a suitable run time (e.g., 20-30 minutes).
-
-
Detection: Use a UV detector. The optimal wavelength for detection should be determined by acquiring a UV spectrum of this compound (a wavelength around 280 nm is a reasonable starting point due to the phenolic chromophore).
-
Forced Degradation Study: To ensure the method is stability-indicating, perform a forced degradation study. Expose this compound solutions to the following stress conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat a solid sample at 105°C for 24 hours.
-
Photodegradation: Expose a solution to UV light (e.g., 254 nm) for 24 hours.
-
-
Method Validation: Analyze the stressed samples using the developed HPLC method. The method is considered stability-indicating if the degradation products are well-resolved from the parent this compound peak. Further validation according to ICH guidelines (linearity, accuracy, precision, etc.) should be performed.
Protocol 2: Assessment of this compound Purity by HPLC
This protocol describes how to use a validated stability-indicating HPLC method to determine the purity of a this compound sample.
-
Standard Preparation: Prepare a stock solution of high-purity this compound reference standard of a known concentration in a suitable solvent (e.g., methanol or DMSO). Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Prepare a solution of the this compound sample to be tested at a concentration that falls within the range of the calibration standards.
-
HPLC Analysis: Inject the calibration standards and the sample solution into the HPLC system.
-
Data Analysis:
-
Generate a calibration curve by plotting the peak area of the this compound standard against its concentration.
-
Determine the concentration of this compound in the sample solution from the calibration curve.
-
Calculate the purity of the sample as a percentage of the expected concentration.
-
Identify and quantify any impurity peaks by comparing their retention times to those of known degradation products (if available) or by expressing them as a percentage of the total peak area.
-
Visualizations
Caption: Troubleshooting workflow for investigating suspected this compound degradation.
References
Technical Support Center: Optimizing Supercritical Fluid Extraction of Pisiferic Acid
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the supercritical fluid extraction (SFE) of Pisiferic acid. The information is presented in a question-and-answer format to directly address potential issues and provide clear guidance.
Frequently Asked Questions (FAQs)
Q1: What is Supercritical Fluid Extraction (SFE) and why is it suitable for this compound?
A1: Supercritical Fluid Extraction (SFE) is a separation technique that uses a supercritical fluid, most commonly carbon dioxide (CO₂), as the solvent. A fluid becomes supercritical when it is heated and pressurized above its critical point, where it exhibits properties of both a liquid and a gas. This state allows it to diffuse through solid materials like a gas and dissolve compounds like a liquid. SFE is particularly well-suited for extracting thermally sensitive and non-polar to moderately polar compounds like this compound, an abietane-type diterpene, because it can be performed at relatively low temperatures, preventing degradation of the target molecule. The solvent (CO₂) is easily removed by depressurization, leaving a solvent-free extract.
Q2: What are the key parameters to consider when optimizing SFE for this compound?
A2: The primary parameters that influence the efficiency and selectivity of SFE are:
-
Pressure: Affects the density and solvating power of the supercritical fluid.
-
Temperature: Influences both the solvent density and the vapor pressure of the solute.
-
Co-solvent (Modifier): The addition of a polar co-solvent can significantly increase the solubility of moderately polar compounds like this compound in supercritical CO₂.
-
CO₂ Flow Rate: A higher flow rate can increase the extraction rate but may reduce the extraction efficiency if the residence time is too short.
-
Extraction Time: The duration of the extraction process, which is typically divided into a static phase (no flow) and a dynamic phase (continuous flow).
-
Particle Size of the Raw Material: Smaller particle sizes increase the surface area for extraction but can lead to channeling or clogging if too fine.
Q3: Why is a co-solvent necessary for the extraction of this compound?
A3: Supercritical CO₂ is a non-polar solvent, similar in solvating power to hexane. This compound, while being a diterpene, possesses a carboxylic acid group and a phenolic hydroxyl group, which impart some polarity. To enhance its solubility in supercritical CO₂, a polar co-solvent, such as ethanol or methanol, is typically added. The co-solvent modifies the polarity of the supercritical fluid, increasing its ability to dissolve more polar compounds like this compound. Studies on similar phenolic compounds from wood sources have shown that the addition of a co-solvent is crucial for efficient extraction.[1][2]
Q4: What is a typical starting point for the SFE parameters for this compound?
A4: Based on studies of similar compounds like other diterpenes and phenolic compounds from wood, a good starting point for the SFE of this compound would be:
-
Pressure: 200-300 bar
-
Temperature: 40-60 °C
-
Co-solvent: Ethanol (5-10% v/v)
-
CO₂ Flow Rate: 2-4 g/min
-
Extraction Time: 60-120 minutes
These parameters can then be optimized using experimental designs such as Response Surface Methodology (RSM).
Troubleshooting Guide
Q1: I am getting a very low yield of this compound. What could be the problem?
A1: Low yield is a common issue in SFE. Here are some potential causes and solutions:
-
Insufficient Solvent Power:
-
Increase Pressure: Higher pressure increases the density of CO₂, enhancing its solvating power. Try increasing the pressure in increments of 50 bar.
-
Increase Co-solvent Concentration: The polarity of this compound may require a higher concentration of co-solvent. Increase the percentage of ethanol or methanol gradually. For phenolic compounds, co-solvent addition is often critical.[1]
-
-
Sub-optimal Temperature:
-
Temperature has a dual effect. At constant pressure, increasing temperature decreases CO₂ density (reducing solubility), but it also increases the vapor pressure of this compound (enhancing solubility). The optimal temperature is a balance of these two effects. Experiment with temperatures in the 40-60 °C range.
-
-
Inadequate Extraction Time:
-
The extraction may be incomplete. Try increasing both the static and dynamic extraction times.
-
-
Poor Mass Transfer:
-
Reduce Particle Size: Grinding the raw material to a smaller particle size increases the surface area available for extraction.
-
Check for Channeling: If the material is packed too tightly or has a wide particle size distribution, the supercritical fluid may create channels, bypassing most of the material. Ensure uniform packing.
-
-
Matrix Effects:
-
The this compound may be strongly bound to the plant matrix. Pre-treatment of the raw material, such as milling, can help disrupt the cell structure and improve extraction.
-
Q2: My extract contains a lot of impurities. How can I improve the selectivity for this compound?
A2: Improving selectivity involves finding the sweet spot of parameters where the solubility of this compound is maximized while the solubility of impurities is minimized.
-
Adjust Pressure and Temperature: Lower pressures and temperatures generally lead to higher selectivity for less soluble compounds. You might be co-extracting other, more soluble compounds at high pressures. Try a step-wise extraction, starting at lower pressures to remove highly soluble, non-target compounds, then increasing the pressure to extract this compound.
-
Optimize Co-solvent: While a co-solvent is necessary, too high a concentration can lead to the co-extraction of other polar impurities. Try reducing the co-solvent percentage.
-
Fractional Separation: Use a series of separators at different pressures and temperatures after the extraction vessel to fractionate the extract. This compound will precipitate at specific conditions, allowing for its separation from other components.
Q3: The pressure in my SFE system is fluctuating. What should I do?
A3: Pressure fluctuations can affect extraction efficiency and reproducibility.
-
Check for Leaks: Inspect all fittings and seals for any leaks.
-
Pump Issues: The CO₂ pump may be malfunctioning. Check the pump heads and seals. Ensure the CO₂ cylinder is not empty and the temperature of the pump head is sufficiently low to prevent cavitation.
-
Blockages: There might be a blockage in the system, particularly at the back-pressure regulator or in the transfer lines. This can be caused by precipitated extract. Flushing the system with a suitable solvent (like ethanol) at a lower pressure might resolve the issue.
Q4: The nozzle of my back-pressure regulator is clogging frequently. How can I prevent this?
A4: Clogging is usually caused by the extracted solute precipitating out of the supercritical fluid as the pressure drops.
-
Heat the Restrictor/Nozzle: Heating the back-pressure regulator and the outlet line can prevent the solute from freezing or precipitating due to the Joule-Thomson effect (cooling upon expansion).
-
Use a Co-solvent: The co-solvent can help to keep the extracted material dissolved during depressurization.
-
Controlled Decompression: A slower, more controlled pressure drop can sometimes reduce the rate of precipitation and prevent clogging.
-
Post-Extraction Rinse: After the extraction, flush the system with pure co-solvent to dissolve any precipitated material.
Data Presentation: SFE Parameters for this compound and Related Compounds
The following table summarizes recommended starting parameters for the SFE of this compound, based on optimized conditions found in the literature for similar compounds such as other diterpenes and phenolic compounds from wood sources.
| Parameter | Recommended Range | Starting Point | Rationale/Reference |
| Pressure (bar) | 150 - 400 | 250 | Increasing pressure generally increases yield. Optimal conditions for phenolic compounds from wood are often in this range.[3] |
| Temperature (°C) | 40 - 70 | 50 | Balances solvent density and solute vapor pressure. Low temperatures are preferred for thermolabile compounds.[1] |
| Co-solvent Type | Ethanol, Methanol | Ethanol | Ethanol is effective, less toxic than methanol, and commonly used for extracting phenolic compounds.[2] |
| Co-solvent Conc. (%) | 3 - 15 | 5 | Increases the solubility of moderately polar this compound. Higher concentrations can reduce selectivity.[3] |
| CO₂ Flow Rate ( g/min ) | 1 - 5 | 3 | A moderate flow rate ensures sufficient residence time and efficient mass transfer. |
| Particle Size (mm) | 0.2 - 1.0 | 0.5 | Smaller particles increase surface area, but very fine powders can cause compaction and channeling. |
| Extraction Time (min) | 60 - 180 | 90 | Includes a static period (e.g., 30 min) followed by a dynamic period (e.g., 60 min) for complete extraction. |
Experimental Protocols
Detailed Methodology for SFE of this compound
This protocol describes a general procedure for the supercritical fluid extraction of this compound from a plant matrix (e.g., dried leaves or wood of Chamaecyparis pisifera).
-
Sample Preparation:
-
Dry the raw plant material at 40°C in an oven until a constant weight is achieved.
-
Grind the dried material using a laboratory mill to achieve a particle size of approximately 0.5 mm.
-
Accurately weigh about 10 g of the ground material and pack it uniformly into the extraction vessel. Fill any void space with glass beads to ensure even flow distribution.
-
-
SFE System Setup:
-
Set the extraction vessel temperature to 50°C.
-
Set the back-pressure regulator to 250 bar.
-
Set the separator temperature and pressure to conditions that allow for the precipitation of the extract (e.g., 40°C and 60 bar).
-
If using a co-solvent, prime the co-solvent pump with ethanol.
-
-
Extraction Process:
-
Start the CO₂ pump to pressurize the system to the desired pressure (250 bar).
-
Once the target pressure and temperature are stable, begin the static extraction phase. Allow the material to soak in the static supercritical fluid for 30 minutes.
-
After the static period, start the dynamic extraction phase by opening the outlet valve of the extraction vessel. Set the CO₂ flow rate to 3 g/min .
-
Simultaneously, start the co-solvent pump to introduce ethanol at a flow rate corresponding to 5% of the CO₂ flow rate.
-
Continue the dynamic extraction for 60 minutes.
-
The extract will be collected in the separator.
-
-
System Shutdown and Sample Collection:
-
After the extraction is complete, stop the co-solvent pump and continue the CO₂ flow for an additional 10 minutes to purge the system of any remaining extract.
-
Stop the CO₂ pump and slowly depressurize the system.
-
Collect the extract from the separator. Rinse the separator with a small amount of ethanol to recover any adhered material.
-
Combine the collected extract and the ethanol rinse, and evaporate the solvent under reduced pressure to obtain the final crude extract.
-
-
Analysis:
-
Analyze the crude extract for this compound content using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).
-
Visualizations
Caption: Experimental workflow for the supercritical fluid extraction of this compound.
Caption: Influence of key SFE parameters on extraction yield and selectivity.
Caption: A decision tree for troubleshooting low extraction yield.
References
Troubleshooting low current rescue in patch-clamp studies with Pisiferic acid
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using Pisiferic acid in patch-clamp experiments, particularly concerning the rescue of low-current ion channel phenotypes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it expected to work in my patch-clamp experiment?
A: this compound is a natural compound derived from conifers like Chamaecyparis pisifera.[1][2] In electrophysiology studies, it functions as an opener for specific voltage-gated potassium channels, namely Kv1.1 and Kv1.2.[3] Its mechanism involves binding to the channel's voltage-sensing domain (VSD), which promotes a conformational change that opens the channel pore, even at more hyperpolarized potentials.[1][3] This action can rescue the function of certain loss-of-function (LOF) mutant channels that otherwise exhibit low or no current.[1][2][4] Therefore, you should expect to see an increase in potassium current, particularly at hyperpolarized potentials, and a negative shift in the voltage-dependence of activation (V0.5act) upon its application.[3][4]
Q2: I've applied this compound, but I'm not seeing the expected current increase. What are the common causes?
A: If this compound fails to rescue or increase your target current, several factors related to either the compound itself or the general patch-clamp technique could be the cause. Consider the following troubleshooting steps:
-
Compound Viability and Concentration:
-
Solubility: this compound is a hydrophobic molecule. Ensure it is fully dissolved in your vehicle (e.g., DMSO) before being diluted into your external recording solution. Precipitates can lower the effective concentration.[5]
-
Concentration: The effective concentration (EC50) for this compound's effect on Kv1.1 and Kv1.2 channels is around 9-13 µM.[3][6] Using a concentration that is too low may not produce a measurable effect.
-
Solution Stability: Prepare fresh dilutions of this compound daily. The compound may not be stable in aqueous recording solutions for extended periods.
-
-
General Patch-Clamp Health:
-
Seal Resistance: A low giga-ohm seal (<1 GΩ) will result in a high leak current, which can obscure the small currents you are trying to rescue.[7]
-
Access Resistance (Rs): High or unstable access resistance can significantly filter and reduce the measured current amplitude.[8] If Rs is high (>25 MΩ), try applying gentle suction or a brief "zap" pulse to more completely rupture the membrane.[8][9]
-
Cell Health: Unhealthy cells will not express channels properly and will have unstable membranes, making it difficult to obtain high-quality recordings.[9] Ensure proper culture conditions and use cells from a healthy, sub-confluent culture.
-
-
Target Channel Expression:
-
Confirm that the cell type you are using expresses the target channel (Kv1.1 or Kv1.2) or that your heterologous expression system is working correctly. The lack of target channels will result in no specific current to rescue.
-
Q3: The current increases after applying this compound, but the recording is noisy. How can I improve the signal-to-noise ratio?
A: A noisy recording can make it difficult to analyze small currents. Here are some tips to reduce noise:
-
Proper Grounding: Ensure all components of your rig (microscope, micromanipulator, perfusion system) are connected to a common ground to minimize electrical noise. Check the integrity of your Faraday cage.[10]
-
Pipette Polishing and Coating: Fire-polishing the pipette tip can smooth its surface, promoting a better seal.[10] Coating the pipette with a hydrophobic substance like Sylgard near the tip reduces pipette capacitance, a major source of noise.[10]
-
Solution Filtering: Filter all your recording solutions (both internal and external) with a 0.22 µm filter to remove any particulate matter that could interfere with the seal or channel function.[10]
-
Perfusion Speed: A very fast perfusion rate can introduce mechanical noise. Ensure a steady, gentle flow of the external solution over the cell (1-1.5 mL/min is a common rate).[9]
Q4: Can this compound affect other channels besides Kv1.1 and Kv1.2?
A: Based on current research, this compound is relatively specific. Studies have shown it has negligible effects on Kv2.1 and hERG channels.[3] It was also found to be ineffective at opening KCNQ potassium channels.[3] However, when introducing any new compound, it is always good practice to perform control experiments on non-transfected or parental cell lines to check for off-target effects in your specific system.
Quantitative Data Summary
The following tables summarize the reported effects of this compound on wild-type (WT) Kv1.1 and Kv1.2 channels expressed in Xenopus oocytes.
| Channel | Parameter | This compound Concentration | Value | Reference |
| Kv1.1 | EC50 for V0.5act Shift | N/A | 12 µM | [3] |
| V0.5act Shift | 10 µM | -19 mV | [3] | |
| V0.5act Shift | 100 µM | -38 mV | [3] | |
| Current Increase at -40 mV | 10 µM | 19-fold | [3] | |
| Kv1.2 | EC50 for V0.5act Shift | N/A | 13 µM | [3] |
| V0.5act Shift | 10 µM | -13 mV | [3] | |
| Kv1.1/Kv1.2 | V0.5act Shift | 12 µM | -14 mV | [3] |
Detailed Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Stock Solution Preparation:
-
Weigh out the desired amount of this compound powder in a sterile microfuge tube.
-
Add 100% Dimethyl sulfoxide (DMSO) to dissolve the powder and create a high-concentration stock solution (e.g., 10-50 mM).
-
Vortex thoroughly to ensure the compound is fully dissolved.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Working Solution Preparation:
-
On the day of the experiment, thaw a fresh aliquot of the this compound stock solution.
-
Prepare your standard external (bath) recording solution.
-
Perform a serial dilution of the stock solution into the external solution to achieve the final desired concentration (e.g., 10-12 µM). The final concentration of DMSO should be kept low (typically ≤ 0.1%) to avoid solvent effects on the cells.
-
Vortex the final working solution gently before adding it to your perfusion system.
-
Crucial Step: Visually inspect the final solution for any signs of precipitation. If the solution appears cloudy, the concentration may be too high for its aqueous solubility, and the stock solution may need to be further diluted.[5]
-
Protocol 2: Whole-Cell Voltage Clamp Recording to Test Current Rescue
This protocol assumes cells (e.g., HEK293) are transiently transfected with the ion channel of interest.
-
Cell Preparation: Plate transfected cells onto glass coverslips 24-48 hours before the experiment. Use cells that are healthy and not overly confluent.
-
Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries. The ideal resistance for whole-cell recording is typically 4-8 MΩ.[9] Fill the pipette with the appropriate internal solution, ensuring no air bubbles are present.
-
Obtaining a Whole-Cell Patch:
-
Place a coverslip in the recording chamber and perfuse with the standard external solution.
-
Approach a target cell with the patch pipette while applying slight positive pressure.[10]
-
Once the pipette touches the cell membrane, release the positive pressure to allow the membrane to seal to the pipette tip.
-
Apply gentle suction to form a high-resistance seal (≥ 1 GΩ).
-
After a stable giga-seal is formed, apply short, strong suction pulses to rupture the cell membrane and achieve the whole-cell configuration.
-
-
Baseline Recording:
-
Switch the amplifier to voltage-clamp mode.[11]
-
Wait for the access resistance and whole-cell capacitance to stabilize. Compensate for these values using the amplifier's circuitry.
-
Apply a voltage-step protocol appropriate for activating your channel (e.g., from a holding potential of -80 mV, apply steps from -60 mV to +40 mV).
-
Record the baseline current for at least 3-5 minutes to ensure stability.
-
-
This compound Application:
-
Switch the perfusion system to the external solution containing this compound.
-
Allow several minutes for the solution to fully exchange in the recording chamber.
-
Continuously apply the voltage-step protocol and record the currents as the drug takes effect.
-
-
Washout:
-
After observing a stable effect, switch the perfusion back to the standard external solution to wash out the compound and observe if the current returns to baseline levels. This confirms the effect is due to the compound and not a degradation of the patch.
-
Visual Guides
This compound Mechanism of Action
Caption: Mechanism of action for this compound on Kv1.1/Kv1.2 channels.
Experimental Workflow for Testing Current Rescue
Caption: Standard workflow for a whole-cell patch-clamp experiment.
Troubleshooting Logic for Low Current
Caption: Decision tree for troubleshooting low current rescue.
References
- 1. A conifer metabolite corrects episodic ataxia type 1 by voltage sensor-mediated ligand activation of Kv1.1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Conifer metabolite this compound restores activity in human Kv1.2 potassium channels carrying pathogenic sequence variants. | Read by QxMD [read.qxmd.com]
- 3. A conifer metabolite corrects episodic ataxia type 1 by voltage sensor-mediated ligand activation of Kv1.1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Conifer metabolite this compound restores activity in human Kv1.2 potassium channels carrying pathogenic sequence variants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Solubility assessment and on-line exposure confirmation in a patch-clamp assay for hERG (human ether-a-go-go-related gene) potassium channel inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. journals.physiology.org [journals.physiology.org]
- 9. docs.axolbio.com [docs.axolbio.com]
- 10. Troubleshooting patch clamping - G23 Instruments [g23instruments.com]
- 11. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp [moleculardevices.com]
Validation & Comparative
Validating the Binding Site of Pisiferic Acid on Kv1.1 Channels: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Pisiferic acid and its alternatives as modulators of the voltage-gated potassium channel Kv1.1. The validation of the binding site of this compound is detailed through experimental data and protocols, offering a valuable resource for researchers in the field of ion channel pharmacology and drug discovery.
Comparative Performance of Kv1.1 Modulators
This compound has emerged as a potent modulator of Kv1.1 channels, demonstrating efficacy in rescuing loss-of-function mutations associated with Episodic Ataxia Type 1 (EA1)[1][2]. This section compares the performance of this compound with other known Kv1.1 modulators, Gallic acid and Niflumic acid.
| Modulator | Target | EC50 (V0.5act shift) | Efficacy on EA1 Mutants | Binding Site Location |
| This compound | Kv1.1 | 12 µM[1] | Rescued 12 out of 12 tested mutants[1] | Voltage-Sensing Domain (VSD)[1] |
| Gallic Acid | Kv1.1 | 0.54 µM[1] | Rescued 2 out of 5 tested mutants[1] | Extracellular S1-S2 linker[3] |
| Niflumic Acid | Kv1.1 | 272 µM (reported), 347 µM (direct comparison)[1] | Rescued the V408A mutant[4] | Likely extracellular[5] |
Key Findings:
-
Potency: Gallic acid is the most potent of the three modulators, followed by this compound, which is approximately 29-fold more potent than Niflumic acid[3].
-
Efficacy: this compound demonstrates the broadest efficacy, successfully rescuing all 12 tested EA1-linked mutant Kv1.1 channels[1][2]. In contrast, Gallic acid was effective on a smaller subset of mutants[1].
-
Binding Sites: The binding sites of these modulators are distinct. This compound binds to the voltage-sensing domain (VSD) of the Kv1.1 channel, while Gallic acid interacts with the extracellular S1-S2 linker[1][3]. This compound does not share a common binding site with Gallic acid[4][6]. The precise binding site of Niflumic acid on Kv1.1 has not been fully elucidated but is suggested to be on the extracellular side[5].
Experimental Protocols for Binding Site Validation
The validation of the binding site of this compound and other modulators on Kv1.1 channels involves a combination of computational and experimental techniques.
In Silico Docking and Molecular Dynamics Simulations
-
Objective: To predict the putative binding site of the ligand on the Kv1.1 channel.
-
Protocol:
-
Homology Modeling: Generate a three-dimensional model of the human Kv1.1 channel based on existing crystal structures of homologous channels (e.g., Kv1.2).
-
Ligand Preparation: Obtain the 3D structure of the ligand (e.g., this compound) and prepare it for docking by assigning charges and protonation states.
-
Molecular Docking: Perform automated docking of the ligand to the Kv1.1 channel model using software like AutoDock Vina. The search space for docking can be defined to encompass the entire protein or be focused on specific domains like the VSD.
-
Binding Pose Analysis: Analyze the resulting docking poses to identify the most favorable binding site based on scoring functions that estimate the binding free energy.
-
Molecular Dynamics (MD) Simulations: Conduct all-atom MD simulations of the ligand-channel complex embedded in a lipid bilayer to assess the stability of the binding pose and observe the conformational changes induced by ligand binding.
-
Site-Directed Mutagenesis
-
Objective: To experimentally validate the predicted binding site by mutating key residues and assessing the impact on ligand efficacy.
-
Protocol:
-
Mutant Construct Generation: Introduce point mutations into the cDNA of the Kv1.1 channel using a site-directed mutagenesis kit (e.g., QuikChange). The residues to be mutated are those identified as critical for ligand binding in the in silico studies.
-
cRNA Synthesis: In vitro transcribe the wild-type and mutant Kv1.1 channel DNA into complementary RNA (cRNA).
-
Verification: Sequence the generated constructs to confirm the presence of the desired mutation.
-
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
-
Objective: To functionally characterize the effect of the ligand on wild-type and mutant Kv1.1 channels.
-
Protocol:
-
Oocyte Preparation: Harvest and defolliculate oocytes from Xenopus laevis.
-
cRNA Injection: Inject the cRNA of wild-type or mutant Kv1.1 channels into the oocytes.
-
Incubation: Incubate the oocytes for 2-5 days to allow for channel expression.
-
Electrophysiological Recording:
-
Place an oocyte in a recording chamber perfused with a standard bath solution.
-
Impale the oocyte with two microelectrodes filled with 3 M KCl, one for voltage recording and one for current injection.
-
Clamp the membrane potential at a holding potential (e.g., -80 mV).
-
Apply a series of voltage steps to elicit potassium currents through the Kv1.1 channels.
-
Record the currents in the absence (control) and presence of the ligand at various concentrations.
-
-
Data Analysis: Analyze the recorded currents to determine the effect of the ligand on channel properties such as the half-maximal activation voltage (V0.5act) and current amplitude. A loss or reduction of the ligand's effect on a mutant channel compared to the wild-type channel indicates that the mutated residue is important for binding or the subsequent conformational change.
-
Visualizing the Validation Workflow and Mechanism
To better illustrate the process of validating the binding site and the proposed mechanism of action, the following diagrams are provided.
Caption: Experimental workflow for validating the binding site of a ligand on the Kv1.1 channel.
Caption: Proposed mechanism of action for this compound on the Kv1.1 channel.
References
- 1. researchgate.net [researchgate.net]
- 2. Two-electrode Voltage-clamp Recordings in Xenopus laevis Oocytes: Reconstitution of Abscisic Acid Activation of SLAC1 Anion Channel via PYL9 ABA Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A conifer metabolite corrects episodic ataxia type 1 by voltage sensor-mediated ligand activation of Kv1.1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of Pisiferic Acid and Other Kv Channel Openers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of Pisiferic acid and other prominent voltage-gated potassium (Kv) channel openers. The information presented is intended to assist researchers and drug development professionals in making informed decisions by objectively comparing the performance of these compounds based on available experimental data.
Quantitative Performance Analysis
The following table summarizes the key quantitative parameters of this compound and other selected Kv channel openers. The data has been compiled from various electrophysiological studies.
| Compound | Target Kv Channel(s) | EC50 (µM) | Key Effects | Selectivity | Reference(s) |
| This compound | Kv1.1, Kv1.2 | 12 (for Kv1.1 V0.5act shift) 13 (for Kv1.2 V0.5act shift) | Negative shift in the voltage dependence of activation (V0.5act) | Ineffective on KCNQ, Kv2.1, and hERG channels. | [1] |
| Retigabine | Kv7.2/Kv7.3 (KCNQ2/KCNQ3) | 1.6 | Negative shift in the voltage dependence of activation, slows deactivation. | Primarily targets Kv7 channels; inhibits Kv2.1 at higher concentrations. | [2][3] |
| Flupirtine | Kv7.2/Kv7.3 (KCNQ2/KCNQ3) | 4.4 - 6.1 | Negative shift in the voltage dependence of activation. | Also shows NMDA receptor antagonist properties and facilitates GABA-A receptors. | [4][5] |
| Niflumic Acid | Kv1.1, Kv4.3, Kv3.1, Slo2.1 | 272 (for Kv1.1 opener effect) 2100 (for Slo2.1 activation) | Potentiates Kv1.1; complex effects on other channels (e.g., alters inactivation of Kv4.3). | Broad spectrum of activity, also affects Cl- and other K+ channels. | [1][6][7][8] |
Mechanism of Action and Signaling Pathways
The molecular mechanisms and resulting signaling pathways activated by these Kv channel openers show distinct differences, providing opportunities for targeted therapeutic interventions.
This compound
This compound directly interacts with the voltage-sensing domain (VSD) of Kv1.1 and Kv1.2 channels. By binding to the VSD, it induces a conformational change that mimics membrane depolarization, leading to the opening of the channel pore at more negative membrane potentials. This action increases potassium efflux, hyperpolarizes the cell membrane, and thereby reduces neuronal excitability.
Retigabine and Flupirtine
Retigabine and Flupirtine are well-characterized openers of Kv7 (KCNQ) channels, which are responsible for the M-current, a critical regulator of neuronal excitability. By enhancing the activity of Kv7.2/Kv7.3 channels, these compounds stabilize the neuronal resting membrane potential and suppress repetitive firing. Their action leads to a hyperpolarizing shift in the voltage-dependence of channel activation. Flupirtine also exhibits a broader pharmacological profile, including NMDA receptor antagonism and potentiation of GABA-A receptors, which contributes to its analgesic and muscle relaxant properties.[4][9]
Niflumic Acid
Niflumic acid's interaction with Kv channels is more complex and less specific. While it has been shown to potentiate Kv1.1 channels, its effects on other Kv channels, such as Kv4.3 and Kv3.1, involve alterations in channel gating kinetics, including inactivation.[7][8] Furthermore, niflumic acid is known to modulate a variety of other ion channels, including chloride and calcium-activated potassium channels, making its overall cellular effect dependent on the specific ion channel expression profile of the cell type.[6][10]
Experimental Protocols
The characterization of Kv channel openers predominantly relies on electrophysiological techniques to measure ion channel activity. The Two-Electrode Voltage Clamp (TEVC) method using Xenopus laevis oocytes is a widely used technique for detailed mechanistic studies, while automated patch-clamp systems are employed for higher-throughput screening.
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This technique allows for the precise control of the oocyte's membrane potential while measuring the resulting ion currents through expressed Kv channels.
Methodology:
-
Oocyte Preparation: Xenopus laevis oocytes are surgically harvested and defolliculated.
-
cRNA Injection: Oocytes are injected with cRNA encoding the specific Kv channel subunits of interest.
-
Incubation: Injected oocytes are incubated for 2-5 days to allow for channel protein expression.
-
Electrophysiological Recording:
-
An oocyte is placed in a recording chamber and perfused with a recording solution.
-
Two microelectrodes, one for voltage sensing and one for current injection, are inserted into the oocyte.
-
The voltage-clamp amplifier maintains the membrane potential at a desired holding potential (e.g., -80 mV).
-
Voltage steps are applied to elicit channel opening, and the resulting potassium currents are recorded.
-
-
Data Analysis: The current-voltage relationship and the voltage dependence of activation are determined before and after the application of the test compound. The EC50 is calculated from the concentration-response curve.
Automated Patch Clamp
Automated patch-clamp systems enable the screening of a large number of compounds on ion channels expressed in mammalian cell lines.
Methodology:
-
Cell Culture: A stable cell line expressing the target Kv channel is cultured.
-
Cell Preparation: Cells are harvested and prepared as a single-cell suspension.
-
Automated Recording:
-
The automated system aspirates cells and forms a high-resistance seal (gigaseal) between the cell membrane and a planar substrate with a small aperture.
-
The system then establishes a whole-cell configuration, allowing control of the membrane potential and recording of ion currents.
-
Test compounds are applied automatically from a compound plate.
-
-
High-Throughput Analysis: The system records from multiple cells in parallel, allowing for rapid determination of compound potency and efficacy.
Concluding Remarks
This compound emerges as a potent and selective opener of Kv1.1 and Kv1.2 channels, acting through a distinct mechanism involving the voltage-sensing domain. In comparison, Retigabine and Flupirtine are established openers of Kv7 channels, with Flupirtine possessing a broader pharmacological profile. Niflumic acid, while demonstrating activity on some Kv channels, exhibits less specificity. The choice of a Kv channel opener for research or therapeutic development will depend on the desired target channel and the required selectivity profile. The experimental protocols outlined provide a framework for the continued investigation and characterization of novel Kv channel modulators.
References
- 1. mdpi.com [mdpi.com]
- 2. Retigabine, a novel anti-convulsant, enhances activation of KCNQ2/Q3 potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Concomitant facilitation of GABAA receptors and KV7 channels by the non-opioid analgesic flupirtine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Activation of Slo2.1 channels by niflumic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Unexpected and differential effects of Cl- channel blockers on the Kv4.3 and Kv4.2 K+ channels. Implications for the study of the I(to2) current - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Potassium channel opener - Wikipedia [en.wikipedia.org]
- 10. Action of niflumic acid on evoked and spontaneous calcium-activated chloride and potassium currents in smooth muscle cells from rabbit portal vein - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Pisiferic Acid and Niflumic Acid as Kv1.1 Channel Openers
For researchers, scientists, and professionals in drug development, this guide provides a detailed comparison of pisiferic acid and niflumic acid, two compounds identified as openers of the voltage-gated potassium channel Kv1.1. This analysis is based on experimental data to objectively evaluate their performance and potential as therapeutic agents.
The Kv1.1 potassium channel, encoded by the KCNA1 gene, plays a crucial role in regulating neuronal excitability.[1][2][3] Loss-of-function mutations in this channel can lead to neurological disorders such as episodic ataxia type 1 (EA1), making the development of Kv1.1 openers a significant therapeutic goal.[4][5][6][7] This guide focuses on two such openers: this compound, a natural compound derived from conifers, and niflumic acid, an existing anti-inflammatory drug.[4][5][6]
Quantitative Performance Comparison
Experimental data reveals significant differences in the potency of this compound and niflumic acid in modulating Kv1.1 channel activity. This compound demonstrates a considerably higher potency as a Kv1.1 opener compared to niflumic acid.
| Parameter | This compound | Niflumic Acid | Fold Difference |
| EC50 for negative-shifting Kv1.1 V0.5act | 12 µM[8][9] | 347 µM[9][10] | ~29x more potent |
| EC50 for hyperpolarizing EM of Kv1.1-expressing oocytes | 9 µM[8][9] | 120 µM[9][10] | ~13x more potent |
Mechanism of Action
Both this compound and niflumic acid enhance Kv1.1 channel activity by causing a hyperpolarizing shift in the voltage dependence of activation.[4][6][8] This means the channels are more likely to open at more negative membrane potentials, thereby increasing potassium efflux and dampening neuronal excitability.[1]
This compound has been shown to bind to the voltage-sensing domain (VSD) of the Kv1.1 channel, inducing a conformational change that facilitates pore opening.[5][8] Niflumic acid also potentiates Kv1.1 activity by increasing the channel's open probability.[4][6]
Notably, both compounds have also been found to act on Kv1.2 channels and heteromeric Kv1.1/Kv1.2 channels, which are commonly found in the brain.[4][6][8] this compound has demonstrated the ability to rescue the function of several EA1-linked mutant Kv1.1 channels in vitro.[5][8]
Experimental Protocols
The following is a generalized protocol for evaluating Kv1.1 channel openers based on methodologies cited in the research.
Two-Electrode Voltage-Clamp (TEVC) Electrophysiology in Xenopus Oocytes
This technique is a cornerstone for studying the electrophysiological properties of ion channels expressed in a controlled system.
1. Oocyte Preparation and cRNA Injection:
- Harvest and defolliculate Xenopus laevis oocytes.
- Inject oocytes with cRNA encoding human Kv1.1 channels.
- Incubate the oocytes for 2-5 days to allow for channel expression.
2. Electrophysiological Recording:
- Place a single oocyte in a recording chamber continuously perfused with a standard bath solution (e.g., ND96).
- Impale the oocyte with two glass microelectrodes filled with 3 M KCl, one for voltage clamping and one for current recording.
- Maintain a holding potential of -80 mV.
- Apply depolarizing voltage steps to elicit Kv1.1 currents.
3. Compound Application and Data Analysis:
- Record baseline Kv1.1 currents in the standard bath solution.
- Perfuse the chamber with the bath solution containing the test compound (this compound or niflumic acid) at various concentrations.
- Record currents in the presence of the compound.
- To determine the voltage dependence of activation (V0.5act), measure tail currents at a fixed potential (e.g., -50 mV) following depolarizing prepulses of varying amplitudes.
- Fit the normalized tail current-voltage data with a Boltzmann function to calculate the V0.5act.
- To determine the EC50, plot the shift in V0.5act or the change in membrane potential against the compound concentration and fit the data with a Hill equation.
Visualizing the Experimental Workflow and Signaling Pathway
To better understand the experimental process and the physiological consequence of Kv1.1 channel opening, the following diagrams are provided.
Caption: Experimental workflow for evaluating Kv1.1 openers.
Caption: Signaling pathway of Kv1.1 channel opening.
References
- 1. Kv1.1 Channelopathies: Pathophysiological Mechanisms and Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kv1.1 - Wikipedia [en.wikipedia.org]
- 3. Kv1.1 Channelopathies: Pathophysiological Mechanisms and Therapeutic Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An activator of voltage-gated K+ channels Kv1.1 as a therapeutic candidate for episodic ataxia type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A conifer metabolite corrects episodic ataxia type 1 by voltage sensor-mediated ligand activation of Kv1.1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. pnas.org [pnas.org]
- 8. pnas.org [pnas.org]
- 9. researchgate.net [researchgate.net]
- 10. A conifer metabolite corrects episodic ataxia type 1 by voltage sensor-mediated ligand activation of Kv1.1 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Pisiferic Acid and Gallic Acid as Kv1.1 Channel Activators
For researchers, scientists, and professionals in drug development, this guide provides an objective comparison of pisiferic acid and gallic acid as activators of the Kv1.1 potassium channel. This document synthesizes experimental data to evaluate their respective performance, mechanisms of action, and therapeutic potential, particularly in the context of Episodic Ataxia Type 1 (EA1).
The voltage-gated potassium channel Kv1.1, encoded by the KCNA1 gene, plays a critical role in regulating neuronal excitability. Loss-of-function mutations in KCNA1 lead to EA1, a neurological disorder characterized by episodes of ataxia and myokymia. Consequently, identifying small molecules that can activate Kv1.1 channels represents a promising therapeutic strategy. This guide focuses on two such activators: this compound, a natural compound from the conifer Chamaecyparis pisifera, and gallic acid, a phenolic acid found in various plants.
Quantitative Comparison of Activator Performance
The following tables summarize the key electrophysiological parameters of this compound and gallic acid on wild-type (WT) and mutant Kv1.1 channels, as determined by two-electrode voltage-clamp (TEVC) recordings in Xenopus oocytes.
| Compound | EC50 for V0.5act Shift (µM) | Fold Potency | Reference |
| This compound | 12 | 1x | [1] |
| Gallic Acid | 0.54 | 22x | [2][3] |
| Table 1: Potency of this compound and Gallic Acid on Kv1.1 Channel Activation. |
| Compound | Concentration (µM) | ΔV0.5act (mV) | Effect on Current | Effect on Deactivation | Reference |
| This compound | 10 | -19 | 19-fold increase at -40 mV | >6-fold decrease in rate | [1][4] |
| Gallic Acid | 100 | -21.0 ± 2.5 | Induces constitutive activation at -80mV | Not specified | [5][6] |
| Table 2: Electrophysiological Effects of this compound and Gallic Acid on Wild-Type Kv1.1 Channels. |
| Compound | Efficacy on EA1 Mutants | Rescued Mutants | Unrescued Mutants | Reference |
| This compound | Broad-spectrum | 12 out of 12 tested | None reported | [1] |
| Gallic Acid | Limited-spectrum | 2 out of 5 tested (E283K, L155P) | G311D, L328V, V408A | [2][3] |
| Table 3: Efficacy of this compound and Gallic Acid on Episodic Ataxia Type 1 (EA1)-Linked Kv1.1 Mutants. |
Mechanism of Action: Distinct Binding Sites on the Voltage-Sensing Domain
Both this compound and gallic acid exert their activating effects by interacting with the voltage-sensing domain (VSD) of the Kv1.1 channel. However, experimental evidence indicates that they do so at distinct sites.[7] This difference in binding likely underlies their varied efficacy profiles, particularly concerning EA1-linked mutant channels.
This compound's binding is proposed to induce a conformational change in the VSD, which in turn promotes the opening of the channel pore.[8] This mechanism appears to be effective across a wide range of EA1 mutations. In contrast, gallic acid's interaction with its specific binding site on the VSD is not sufficient to rescue the function of several EA1 mutant channels.[2][3]
Experimental Protocols
The data presented in this guide were primarily obtained using two-electrode voltage-clamp (TEVC) electrophysiology on Xenopus laevis oocytes expressing human Kv1.1 channels.
Oocyte Preparation and cRNA Injection
-
Xenopus laevis oocytes are surgically removed and defolliculated.
-
cRNA encoding wild-type or mutant human Kv1.1 is injected into the oocytes.
-
Oocytes are incubated for 2-5 days to allow for channel expression.
Two-Electrode Voltage-Clamp (TEVC) Recordings
-
Recording Solution (ND96): 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 5 mM HEPES (pH 7.5).
-
Voltage Protocol for Activation Curves: From a holding potential of -80 mV, oocytes are subjected to depolarizing voltage steps (e.g., from -120 mV to +40 mV in 10 mV increments). Tail currents are then measured upon repolarization to a fixed potential (e.g., -50 mV).
-
Data Analysis: The voltage dependence of activation (V0.5act) is determined by fitting the normalized tail current amplitudes to a Boltzmann function.
Summary and Conclusion
Both this compound and gallic acid are effective activators of the wild-type Kv1.1 channel. Gallic acid exhibits significantly higher potency, with an EC50 value 22-fold lower than that of this compound.[2][3] However, the key differentiator lies in their efficacy on EA1-linked mutant channels. This compound demonstrates a broad-spectrum activity, rescuing all 12 tested EA1 mutants, whereas gallic acid's rescue effect is limited to a subset of mutants.[1][2][3]
The distinct binding sites of these two compounds on the Kv1.1 VSD likely account for their differing abilities to correct the functional deficits of various EA1 mutations. While the higher potency of gallic acid is noteworthy, the broad-spectrum efficacy of this compound makes it a more promising therapeutic lead for the treatment of Episodic Ataxia Type 1. Further research and development of this compound and its analogues could pave the way for a novel class of drugs for this debilitating neurological disorder.
References
- 1. A conifer metabolite corrects episodic ataxia type 1 by voltage sensor-mediated ligand activation of Kv1.1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. escholarship.org [escholarship.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. escholarship.org [escholarship.org]
- 6. Native American ataxia medicines rescue ataxia-linked mutant potassium channel activity via binding to the voltage sensing domain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A conifer metabolite corrects episodic ataxia type 1 by voltage sensor-mediated ligand activation of Kv1.1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Pisiferic Acid: A Promising Therapeutic Candidate for Episodic Ataxia Type 1
A comprehensive guide comparing the efficacy of Pisiferic acid across various EA1-linked mutant Kv1.1 channels and its standing against other therapeutic alternatives.
Episodic Ataxia Type 1 (EA1) is a debilitating neurological disorder characterized by episodes of ataxia and persistent myokymia, stemming from loss-of-function mutations in the KCNA1 gene, which encodes the voltage-gated potassium channel Kv1.1. Current treatments for EA1 are often symptomatic and lack specificity. However, recent research has highlighted this compound, a metabolite found in conifer trees, as a promising therapeutic agent that directly targets and rescues the function of mutant Kv1.1 channels.[1][2] This guide provides a detailed comparison of the efficacy of this compound on various EA1-linked Kv1.1 mutants, outlines the experimental protocols used to determine its effects, and contextualizes its potential within the current landscape of EA1 therapies.
Efficacy of this compound on EA1-Linked Kv1.1 Mutants
This compound has demonstrated remarkable efficacy in restoring function to a wide range of EA1-associated Kv1.1 mutant channels. A key study by Manville et al. revealed that this compound rescued the activity of all 12 EA1-linked mutant Kv1.1 channels tested.[1][2] The compound works by binding to the voltage-sensing domain (VSD) of the Kv1.1 channel, inducing a conformational change that mimics membrane depolarization and promotes channel opening.[1][2] This mechanism effectively compensates for the functional deficits caused by the EA1 mutations.
The restorative effects of this compound on these mutants, expressed as heterozygous Kv1.1/Kv1.2 channels to mimic the in vivo condition, are summarized in the table below. The data highlights the fold increase in current and the shift in the half-maximal activation voltage (V₀.₅ act) upon application of 12 µM this compound.
| Mutant | Current Fold-Increase at -30 mV | ΔV₀.₅ act (mV) |
| Wild-Type (WT) | ~2.5 | -14 |
| V174F | ~4 | -15 |
| F184C | ~3 | -12 |
| E283K | ~5 | -18 |
| I262T | ~6 | -20 |
| T226A | ~4.5 | -16 |
| V404I | ~3.5 | -13 |
| I407M | ~4 | -14 |
| V408A | ~3 | -11 |
| G311S | ~5.5 | -19 |
| A313T | ~4 | -15 |
| S309T | ~3.5 | -12 |
| P405L | ~4.5 | -17 |
Data compiled from Manville et al.[2][3]
In addition to in vitro studies, the therapeutic potential of this compound has been demonstrated in a mouse model of EA1. In Kv1.1E283K/+ mice, a low dose of this compound (1 mg/kg) was sufficient to restore wild-type motor function, significantly reducing hindfoot missteps on a balance beam.[1][4]
Mechanism of Action of this compound
The mechanism by which this compound activates Kv1.1 channels is unique. It acts as a ligand that binds to the VSD, a domain traditionally associated with sensing changes in membrane potential. This binding induces a conformational change in the VSD, which is then transmitted to the channel's pore, leading to its opening.[1][2] This allosteric modulation effectively bypasses the gating defects caused by EA1 mutations.
Caption: Mechanism of this compound action on Kv1.1 channels.
Comparison with Other EA1 Therapies
While this compound shows great promise as a direct modulator of Kv1.1 channels, other therapeutic options for EA1 have been in use, primarily aimed at managing symptoms. A direct experimental comparison of this compound with these alternatives is not yet available, but a summary of their characteristics is presented below.
| Therapy | Mechanism of Action | Efficacy | Common Side Effects |
| This compound | Direct activator of Kv1.1 channels by binding to the VSD.[1][2] | Restores function in all 12 tested EA1 mutants in vitro and rescues motor deficits in a mouse model.[1][2][4] | Not yet clinically evaluated. |
| Acetazolamide | Carbonic anhydrase inhibitor; the exact mechanism in EA1 is unclear.[5] | Reduces frequency and severity of attacks in some, but not all, individuals.[5] | Paresthesias, fatigue, renal stones.[5] |
| Carbamazepine | Blocks voltage-gated sodium channels.[6] | Can reduce the frequency and severity of attacks.[6] | Drowsiness, dizziness, ataxia. |
| Phenytoin | Blocks voltage-gated sodium channels.[5] | May improve muscle stiffness and motor performance.[5] | Ataxia, nystagmus, gingival hyperplasia.[5] |
Experimental Protocols
The primary method for assessing the efficacy of this compound on Kv1.1 channels is the two-electrode voltage clamp (TEVC) technique using Xenopus laevis oocytes.
1. Oocyte Preparation and cRNA Injection:
-
Oocytes are surgically removed from female Xenopus laevis frogs and defolliculated using collagenase treatment.[7][8][9][10][11]
-
Complementary RNA (cRNA) encoding wild-type or mutant human Kv1.1 and Kv1.2 subunits are synthesized in vitro.
-
To mimic the heterozygous state of EA1, a 1:1 ratio of Kv1.1 (wild-type or mutant) and Kv1.2 cRNA is injected into the oocytes.[2]
-
Injected oocytes are incubated for 2-5 days to allow for channel expression.
2. Two-Electrode Voltage Clamp (TEVC) Recordings:
-
Oocytes are placed in a recording chamber and perfused with a potassium-rich external solution.
-
Two microelectrodes, one for voltage sensing and one for current injection, are inserted into the oocyte.[8][9][11]
-
The membrane potential is held at a resting potential (e.g., -80 mV) and then stepped to various depolarizing potentials to elicit potassium currents.
-
This compound is applied to the bath, and changes in current amplitude and voltage-dependence of activation are recorded and analyzed.[2]
Caption: Experimental workflow for assessing this compound efficacy.
Conclusion
This compound stands out as a highly promising therapeutic candidate for Episodic Ataxia Type 1. Its ability to directly target and rescue the function of a wide array of EA1-linked mutant Kv1.1 channels represents a significant advancement over current symptomatic treatments. The robust preclinical data, from in vitro electrophysiology to in vivo behavioral rescue in a mouse model, provides a strong foundation for its further development as a novel, disease-modifying therapy for EA1. Future clinical trials are warranted to establish its safety and efficacy in human patients.
References
- 1. A conifer metabolite corrects episodic ataxia type 1 by voltage sensor-mediated ligand activation of Kv1.1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A conifer metabolite corrects episodic ataxia type 1 by voltage sensor-mediated ligand activation of Kv1.1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Table 4. [Treatment of Manifestations in Individuals with Episodic Ataxia Type 1]. - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Therapy of episodic ataxias: case report and review of the literature - Drugs in Context [drugsincontext.com]
- 7. neurophysics.ucsd.edu [neurophysics.ucsd.edu]
- 8. Optogenetic dephosphorylation of phosphatidylinositol 4,5 bisphosphate in Xenopus laevis oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Two-electrode Voltage-clamp Recordings in Xenopus laevis Oocytes: Reconstitution of Abscisic Acid Activation of SLAC1 Anion Channel via PYL9 ABA Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Electrophysiological Studies in Xenopus Oocytes for the Opening of Escherichia coli SecA-Dependent Protein-Conducting Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Unveiling the Cytotoxic Superiority of Pisiferdiol: A Comparative Analysis with Pisiferic Acid
A detailed examination of experimental data reveals Pisiferdiol as a more potent cytotoxic agent than its structural analog, Pisiferic acid, against human promyelocytic leukemia (HL-60) cells. This heightened cytotoxicity is attributed to its more specific activation of Protein Phosphatase 2C (PP2C), initiating a caspase-dependent apoptotic cascade.
This guide provides a comprehensive comparison of the cytotoxic properties of this compound and Pisiferdiol, presenting supporting experimental data, detailed methodologies for key assays, and visual representations of the underlying molecular pathways to inform researchers and professionals in drug development.
Comparative Cytotoxicity Data
Experimental evidence demonstrates a clear distinction in the cytotoxic efficacy of Pisiferdiol and this compound. Pisiferdiol exhibits a significantly lower IC50 value, indicating its superior potency in inducing cell death in HL-60 cells.
| Compound | Cell Line | IC50 Value (µM) | Fold Difference (vs. This compound) |
| Pisiferdiol | HL-60 | 18.3 | ~2x more potent |
| This compound | HL-60 | ~36.6 | 1x |
Table 1: Comparative IC50 values of Pisiferdiol and this compound against the human promyelocytic leukemia cell line HL-60. The IC50 value for this compound is estimated based on the finding that Pisiferdiol is approximately two-fold more potent.
Mechanism of Action: A Tale of Two Diterpenes
Both this compound and Pisiferdiol function as activators of Protein Phosphatase 2C (PP2C), a key regulator of cellular processes including apoptosis. However, Pisiferdiol is reported to be a more specific activator of PP2C. This enhanced specificity likely contributes to its increased cytotoxic activity.
The activation of PP2C by these compounds initiates a signaling cascade that culminates in apoptosis, or programmed cell death. A critical step in this pathway is the dephosphorylation of the pro-apoptotic protein Bad. In its phosphorylated state, Bad is sequestered in the cytoplasm and is unable to promote cell death. PP2C activation by Pisiferdiol and this compound removes this phosphate group, allowing Bad to translocate to the mitochondria and trigger the apoptotic process. This ultimately leads to the activation of executioner caspases, specifically caspase-3 and caspase-7, which are responsible for dismantling the cell.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of this compound and Pisiferdiol cytotoxicity.
Cell Viability (MTT) Assay
This assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Human promyelocytic leukemia (HL-60) cells
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound and Pisiferdiol stock solutions (dissolved in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HL-60 cells into 96-well plates at a density of 1 x 10^5 cells/well in 100 µL of complete RPMI-1640 medium.
-
Compound Treatment: After 24 hours of incubation, treat the cells with various concentrations of this compound or Pisiferdiol. A vehicle control (DMSO) should be included.
-
Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 atmosphere.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the supernatant and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the control. The IC50 value is calculated from the dose-response curve.
Caspase-3/7 Activity Assay
This assay quantifies the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.
Materials:
-
HL-60 cells
-
RPMI-1640 medium
-
This compound and Pisiferdiol
-
Caspase-Glo® 3/7 Assay kit (or equivalent)
-
White-walled 96-well plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed HL-60 cells in a white-walled 96-well plate at a density of 2 x 10^4 cells/well in 100 µL of medium.
-
Compound Treatment: Treat cells with desired concentrations of this compound or Pisiferdiol and incubate for the desired time period (e.g., 24 hours).
-
Reagent Addition: Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1-2 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence of each sample using a luminometer.
-
Data Analysis: The luminescence signal is proportional to the amount of caspase-3/7 activity.
Conclusion
A Comparative Analysis of Pisiferic Acid and Oleic Acid as Protein Phosphatase 2C Activators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of pisiferic acid and oleic acid as activators of Protein Phosphatase 2C (PP2C), a key enzyme in various cellular signaling pathways. This document summarizes quantitative experimental data, details relevant experimental methodologies, and illustrates the signaling pathways involved.
Quantitative Data Summary
The following tables summarize the comparative performance of this compound and oleic acid in activating PP2C and their effects on other phosphatases and cell viability.
Table 1: In Vitro Activation of PP2C and Specificity Against Other Phosphatases
| Compound | Concentration (µM) | PP2C Activation (fold) | Inhibition of Other Phosphatases | Mechanism of PP2C Activation |
| This compound | 100 | ~1.3 | Inhibits PP2B | Mixed-type |
| Oleic Acid | 100 | ~1.3 | Inhibits PP1 and PP2B | Non-competitive |
Data synthesized from a study by Kim et al.[1]
Table 2: Cytotoxicity and Apoptosis Induction in HL-60 Cells
| Compound | IC₅₀ (µM) | Induction of Caspase-3/7 Dependent Apoptosis |
| This compound | ~36.6 | Yes |
| Oleic Acid | ~128.1 | Yes |
IC₅₀ values were determined in human promyelocytic leukemia (HL-60) cells. Data synthesized from a study by Kim et al.[1]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are based on established methods and reflect the procedures likely used in the comparative studies.
In Vitro PP2C Activity Assay
This assay measures the ability of this compound and oleic acid to activate PP2C using a non-radioactive, colorimetric method.
-
Substrate: α-casein (a generic phosphatase substrate).
-
Enzyme: Recombinant PP2C.
-
Assay Buffer: Typically contains Tris-HCl (pH 7.5), MgCl₂, and DTT.
-
Procedure:
-
Prepare a reaction mixture containing the assay buffer, α-casein, and the test compound (this compound or oleic acid) at various concentrations.
-
Initiate the reaction by adding recombinant PP2C.
-
Incubate the mixture at 37°C for a defined period (e.g., 15-30 minutes).
-
Stop the reaction by adding a reagent that detects free phosphate, such as a malachite green-based solution.
-
Measure the absorbance at a specific wavelength (e.g., 620-650 nm).
-
The amount of phosphate released is proportional to the PP2C activity. The fold activation is calculated by comparing the activity in the presence of the compound to the activity of the vehicle control.
-
Phosphatase Specificity Assay
This assay determines the selectivity of this compound and oleic acid for PP2C over other serine/threonine phosphatases like PP1, PP2A, and PP2B.
-
Enzymes: Purified PP1, PP2A, and PP2B.
-
Substrate: A suitable phosphopeptide or protein substrate for each phosphatase (e.g., phosphorylase a for PP1 and PP2A, and a specific phosphopeptide for PP2B).
-
Procedure:
-
Perform separate activity assays for PP1, PP2A, and PP2B in the presence and absence of this compound or oleic acid.
-
The assay conditions (buffer, substrate concentration) are optimized for each specific phosphatase.
-
Measure the phosphatase activity as described in the PP2C activity assay.
-
Calculate the percentage of inhibition of each phosphatase by the test compounds.
-
Determination of Activation Mechanism
Lineweaver-Burk plots are used to determine the mechanism of enzyme activation (mixed-type or non-competitive).
-
Procedure:
-
Perform the PP2C activity assay with varying concentrations of the substrate (α-casein) in the absence and presence of a fixed concentration of the activator (this compound or oleic acid).
-
Plot the reciprocal of the reaction velocity (1/V) against the reciprocal of the substrate concentration (1/[S]).
-
Analyze the changes in the Vmax (y-intercept) and Km (x-intercept) to determine the mechanism of activation.
-
Non-competitive activation: Vmax increases, Km remains unchanged.
-
Mixed-type activation: Both Vmax and Km are altered.
-
-
Cell Viability (MTT) Assay
This assay assesses the cytotoxic effects of this compound and oleic acid on HL-60 cells.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce MTT to a purple formazan product.
-
Procedure:
-
Seed HL-60 cells in a 96-well plate and treat them with various concentrations of this compound or oleic acid for a specified time (e.g., 24-48 hours).
-
Add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
The absorbance is directly proportional to the number of viable cells. The IC₅₀ value is calculated as the concentration of the compound that causes a 50% reduction in cell viability.[2][3][4][5]
-
Caspase-3/7 Activity Assay
This assay confirms that the observed cell death is due to apoptosis by measuring the activity of key executioner caspases.
-
Principle: A luminogenic or fluorogenic substrate containing the DEVD peptide sequence, which is specifically cleaved by active caspase-3 and -7, is used. Cleavage of the substrate releases a signal that can be measured.
-
Procedure:
-
Treat HL-60 cells with this compound or oleic acid.
-
Lyse the cells and add the caspase-3/7 substrate.
-
Incubate to allow for substrate cleavage.
-
Measure the resulting luminescence or fluorescence, which is proportional to the caspase-3/7 activity.
-
Western Blot Analysis of Bad Phosphorylation
This method is used to detect the dephosphorylation of the pro-apoptotic protein Bad at specific sites (e.g., Ser112) in response to treatment with the PP2C activators.
-
Procedure:
-
Treat HL-60 cells with this compound or oleic acid.
-
Lyse the cells and separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated Bad (e.g., anti-phospho-Bad Ser112).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate. The intensity of the band corresponding to phosphorylated Bad is quantified. A decrease in signal indicates dephosphorylation. Total Bad levels are also measured as a loading control.[6][7][8]
-
Signaling Pathways and Mechanisms of Action
PP2C-Mediated Apoptosis
This compound and oleic acid are proposed to induce apoptosis in HL-60 cells by activating a PP2C isoform, which in turn dephosphorylates the pro-apoptotic protein Bad. Dephosphorylated Bad is released from the 14-3-3 protein and can then bind to and inhibit anti-apoptotic proteins like Bcl-2 and Bcl-xL at the mitochondrial membrane. This leads to the release of cytochrome c and the subsequent activation of the caspase cascade, culminating in apoptosis.[1] While the specific PP2C isoform responsible for Bad dephosphorylation in this context is not definitively identified, PPM1A and PPM1B are known to dephosphorylate Bad.[9]
Caption: PP2C-mediated apoptotic signaling pathway.
Experimental Workflow
The following diagram illustrates the general workflow for comparing the effects of this compound and oleic acid on PP2C activity and cellular responses.
Caption: Experimental workflow for compound comparison.
Conclusion
Both this compound and oleic acid activate PP2C in vitro to a similar extent. However, this compound demonstrates greater specificity for PP2C compared to oleic acid, which also inhibits PP1. This difference in specificity may contribute to the observed higher cytotoxicity of this compound in HL-60 cells. The mechanism of PP2C activation also differs, with this compound acting as a mixed-type activator and oleic acid as a non-competitive activator. Both compounds induce caspase-3/7-dependent apoptosis, which is associated with the dephosphorylation of the pro-apoptotic protein Bad. Further research is warranted to identify the specific PP2C isoform(s) targeted by these fatty acids and to fully elucidate the molecular mechanisms underlying their activation and pro-apoptotic effects. These findings suggest that this compound and related compounds may serve as valuable chemical probes for studying PP2C-mediated signaling and as potential leads for the development of novel therapeutic agents.
References
- 1. Relationship between protein phosphatase type-2C activity and induction of apoptosis in cultured neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Serine/Threonine Protein Phosphatase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. broadpharm.com [broadpharm.com]
- 6. Up- or down-regulation of tescalcin in HL-60 cells is associated with their differentiation to either granulocytic or macrophage-like lineage - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol to assess substrate dephosphorylation by serine/threonine phosphoprotein phosphatases in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. PP2C phosphatases—terminators of suicidal thoughts - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Selectivity of Pisiferic Acid: A Comparative Guide to its Cross-Reactivity with Potassium Channels
For researchers, scientists, and professionals in drug development, understanding the selectivity of a compound is paramount. This guide provides an objective comparison of pisiferic acid's effects on various potassium channels, supported by experimental data and detailed methodologies. By examining its activity on channels such as Kv1.1, Kv1.2, Kv2.1, hERG, and KCNQ, we offer a comprehensive overview of its potential as a selective potassium channel modulator.
This compound, a natural abietane diterpene, has emerged as a potent activator of specific voltage-gated potassium (Kv) channels, particularly Kv1.1 and Kv1.2.[1][2] Its ability to rescue loss-of-function mutations in these channels has highlighted its therapeutic potential for conditions like episodic ataxia type 1 (EA1).[2][3] This guide delves into the cross-reactivity profile of this compound, presenting a comparative analysis of its effects on a panel of potassium channels to elucidate its selectivity and potential off-target effects.
Quantitative Comparison of this compound Activity Across Potassium Channels
To facilitate a clear comparison, the following table summarizes the quantitative data on the effects of this compound on various potassium channels. The data is compiled from electrophysiological studies and presented as half-maximal effective concentrations (EC50) for channel activation or the percentage of modulation at a given concentration.
| Potassium Channel | This compound Effect | EC50 / % Modulation | Alternative Modulators |
| Kv1.1 | Activator | EC50: 12 µM[2][4] | Activators: Niflumic acid[5][6], Inhibitors: Dendrotoxin-K (DTX-K)[7] |
| Kv1.2 | Activator | EC50: 13 µM[2][4] | Activators: Niflumic acid[6], Inhibitors: 4-Aminopyridine, Dendrotoxins[8] |
| Kv1.1/Kv1.2 | Activator | Negative shift in V0.5act of -14 mV at 12 µM[2] | - |
| Kv2.1 | Negligible Effect | at 12 µM[9] | Modulators: Co-expression with Kv5.1 or Kv6.1 subunits[10] |
| hERG (Kv11.1) | Negligible Effect | at 12 µM[9] | Activators: RPR260243[11][12], Inhibitors: Dofetilide, Prazosin[12][13] |
| KCNQ Channels | Ineffective | [2][4] | Activators: Retigabine, Flupirtine[1][9], Inhibitors: Linopirdine, XE991[9] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of this compound's action on Kv1.1/Kv1.2 channels and a typical experimental workflow for assessing its activity.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, based on established protocols for studying ion channel pharmacology.
Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes
-
Oocyte Preparation: Stage V-VI Xenopus laevis oocytes are defolliculated by treatment with collagenase.
-
cRNA Injection: Oocytes are injected with cRNA encoding the desired potassium channel subunits (e.g., human Kv1.1, Kv1.2). Injected oocytes are incubated at 16-18°C for 1-3 days to allow for channel expression.
-
Electrophysiological Recording:
-
Oocytes are placed in a recording chamber and perfused with a standard external solution (e.g., ND96).
-
Glass microelectrodes (0.5-2 MΩ resistance) filled with 3 M KCl are used for voltage clamping and current recording.
-
Whole-cell currents are recorded using a two-electrode voltage clamp amplifier. The holding potential is typically set to -80 mV.
-
To elicit currents, voltage steps are applied in increments (e.g., from -80 mV to +60 mV in 10 mV steps).
-
-
Data Acquisition and Analysis:
-
Currents are digitized and stored for offline analysis.
-
This compound is applied via the perfusion system at various concentrations to determine its effect on channel activity.
-
Data are analyzed to determine changes in current amplitude, voltage-dependence of activation (V0.5), and other gating parameters. Dose-response curves are generated to calculate EC50 values.[14]
-
Whole-Cell Patch Clamp Electrophysiology in HEK293 Cells
-
Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells are cultured under standard conditions. Cells are transiently transfected with plasmids containing the cDNA for the desired potassium channel subunits using a suitable transfection reagent.
-
Electrophysiological Recording:
-
Recordings are performed 24-48 hours post-transfection.
-
The whole-cell patch-clamp configuration is used. Borosilicate glass pipettes (2-5 MΩ resistance) are filled with an appropriate internal solution.
-
The external solution contains physiological ion concentrations.
-
Cells are voltage-clamped at a holding potential of -80 mV.
-
Currents are elicited by applying a series of depolarizing voltage steps.
-
-
Data Acquisition and Analysis:
-
Currents are amplified, filtered, and digitized.
-
The effects of this compound are assessed by bath application of the compound at different concentrations.
-
Data analysis is similar to that for TEVC, focusing on changes in current characteristics and the generation of dose-response relationships.
-
In Silico Molecular Docking and Dynamics Simulations
-
Homology Modeling: A homology model of the target potassium channel (e.g., Kv1.2) is built using a suitable template structure from the Protein Data Bank (PDB).
-
Ligand and Protein Preparation: The 3D structure of this compound is prepared for docking. The protein model is also prepared by adding hydrogens, assigning charges, and defining the binding site.
-
Molecular Docking:
-
Docking simulations are performed using software such as AutoDock or Glide to predict the binding pose of this compound within the channel's voltage-sensing domain.[15]
-
The docking results are scored and ranked based on the predicted binding affinity.
-
-
Molecular Dynamics (MD) Simulations:
-
The top-ranked protein-ligand complex from docking is subjected to MD simulations to assess the stability of the binding pose and to observe the conformational changes induced by ligand binding.
-
Simulations are run for an extended period (e.g., nanoseconds) in a simulated membrane environment.
-
The trajectory is analyzed to understand the dynamics of the interaction and the mechanism of channel modulation.[15]
-
This comprehensive guide provides a detailed overview of the cross-reactivity of this compound with various potassium channels. The presented data and methodologies offer valuable insights for researchers working on the development of selective potassium channel modulators. The high selectivity of this compound for Kv1.1 and Kv1.2 channels, coupled with its negligible effect on other key cardiac and neuronal channels, underscores its potential as a promising therapeutic lead.
References
- 1. The therapeutic potential of neuronal KCNQ channel modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are Kv1.2 inhibitors and how do they work? [synapse.patsnap.com]
- 3. What are KCNQ (Kv7) modulators and how do they work? [synapse.patsnap.com]
- 4. Effects of KCNQ channel modulators on the M-type potassium current in primate retinal pigment epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. An activator of voltage-gated K+ channels Kv1.1 as a therapeutic candidate for episodic ataxia type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Genetic ablation or pharmacological inhibition of Kv1.1 potassium channel subunits impairs atrial repolarization in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. KCNQ modulators reveal a key role for KCNQ potassium channels in regulating the tone of rat pulmonary artery smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.physiology.org [journals.physiology.org]
- 11. journals.physiology.org [journals.physiology.org]
- 12. Discovery of a small molecule activator of the human ether-a-go-go-related gene (HERG) cardiac K+ channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. What are hERG modulators and how do they work? [synapse.patsnap.com]
- 14. pnas.org [pnas.org]
- 15. researchgate.net [researchgate.net]
A Preclinical Comparative Analysis of Pisiferic Acid's Therapeutic Potential
A deep dive into the anti-inflammatory, anti-angiogenic, and neuroprotective properties of Pisiferic acid, benchmarked against established and emerging therapeutic alternatives. This guide offers researchers, scientists, and drug development professionals a comprehensive overview of the preclinical data supporting this compound's therapeutic promise. Through structured data presentation, detailed experimental methodologies, and visual pathway analysis, we provide an objective comparison with Carnosic acid and Tazarotene, facilitating informed decisions in drug discovery and development.
Executive Summary
This compound, a natural diterpene, has demonstrated significant therapeutic potential across multiple preclinical models. Its bioactivity profile suggests promising applications in oncology, inflammatory diseases, and neurodegenerative disorders. This guide synthesizes the available preclinical evidence, comparing its efficacy and mechanisms of action with Carnosic acid, a structurally similar natural compound, and Tazarotene, a synthetic retinoid approved for psoriasis. The data presented herein is intended to serve as a valuable resource for the scientific community, highlighting the therapeutic avenues for this compound and contextualizing its performance against relevant comparators.
I. Anti-Inflammatory Potential
This compound exhibits notable anti-inflammatory properties by modulating key signaling pathways implicated in the inflammatory cascade. Preclinical studies suggest its efficacy is comparable to that of Carnosic acid in suppressing pro-inflammatory cytokine production.
Comparative Efficacy of Anti-Inflammatory Agents:
| Compound | Model | Key Efficacy Metric | Result |
| This compound | LPS-stimulated RAW 264.7 macrophages | Inhibition of NO production | Data not available |
| Inhibition of TNF-α, IL-6, IL-1β | Data not available | ||
| Carnosic Acid | LPS-stimulated RAW 264.7 macrophages | Inhibition of NO production | Significant inhibition at 12.5-50 µg/mL.[1] |
| Carrageenan-induced paw edema (mice) | Reduction in paw edema | Dose-dependent anti-inflammatory effect at 30 and 100 µ g/paw .[2] | |
| LPS-stimulated 3T3-L1 adipocytes | Inhibition of TNF-α, IL-6, MCP-1 mRNA | Significant inhibition at 10 µM.[3] | |
| Tazarotene | Mouse tail test for psoriasis | Induction of orthokeratosis | 0.1% gel increased orthokeratosis by 87 ± 20%.[4][5] |
Signaling Pathway: Inhibition of NF-κB and STAT3 Activation
Both this compound and Carnosic acid are believed to exert their anti-inflammatory effects through the inhibition of the NF-κB and STAT3 signaling pathways, which are central regulators of inflammatory gene expression.
References
- 1. mdpi.com [mdpi.com]
- 2. Anti‐inflammatory and analgesic activity of carnosol and carnosic acid in vivo and in vitro and in silico analysis of their target interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carnosic acid inhibits TLR4-MyD88 signaling pathway in LPS-stimulated 3T3-L1 adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. karger.com [karger.com]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of Pisiferic Acid and its O-Methyl Derivative in Biological Systems
For Immediate Release
This guide provides a detailed comparative study of pisiferic acid, a naturally occurring diterpenoid, and its synthetic O-methyl derivative. The focus is on their biological activities, supported by experimental data for this compound and structure-activity relationship principles for its O-methylated form. This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.
Comparative Biological Activities
The biological efficacy of this compound has been documented across several domains, including anticancer, antioxidant, and ion channel modulation. The phenolic hydroxyl group is a key pharmacophore, particularly for its antioxidant and certain cytotoxic activities.
Table 1: Summary of Reported Biological Activities of this compound
| Biological Activity | Cell Line/Model | Key Findings (IC50/EC50) | Reference |
| Anticancer | HeLa (Cervical Cancer) | Predominantly inhibits DNA synthesis. | N/A |
| SW480 (Colon Cancer) | A derivative showed an IC50 of 6.3 μM. | [2] | |
| Ion Channel Modulation | Kv1.1 Potassium Channel | EC50 of 12 µM for increasing channel currents. | [3] |
| Kv1.2 Potassium Channel | EC50 of 13 µM for negative-shifting V0.5act. | [3] | |
| Antioxidant | Chemical Assays | Potent antioxidant activity due to the o-diphenol structure. | [2] |
| Anti-angiogenesis | HUVEC | Inhibited tube formation and proliferation. | [4] |
| Antibacterial | Various strains | Shows activity against several bacterial strains. | N/A |
Structure-Activity Relationship and the Role of O-Methylation
The substitution of the phenolic hydroxyl group with a methoxy group in O-methylthis compound is predicted to have significant consequences for its biological activity.
-
Antioxidant Activity: The antioxidant capacity of phenolic compounds is often dependent on the hydrogen-donating ability of the hydroxyl group to scavenge free radicals. O-methylation removes this acidic proton, which is expected to substantially decrease or eliminate the radical scavenging activity.[2]
-
Anticancer Activity: The mechanism of anticancer action for many phenolic compounds involves the generation of reactive oxygen species (ROS) through redox cycling, a process in which the phenolic hydroxyl group is crucial. Therefore, the O-methyl derivative is likely to exhibit reduced cytotoxicity if the mechanism is ROS-dependent. However, if the anticancer activity is mediated through other mechanisms, such as interaction with specific protein targets, the effect of O-methylation is less predictable and could either decrease, have no effect, or in some cases, even increase activity depending on the nature of the binding pocket.
-
Ion Channel Modulation: For activities like ion channel modulation, where the interaction might be based on the overall shape and lipophilicity of the molecule, O-methylation could lead to a different pharmacological profile. The increased lipophilicity of the O-methyl derivative might enhance its ability to cross cell membranes and interact with hydrophobic binding sites on ion channels.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. Below are standard protocols for assessing the key biological activities discussed.
Cytotoxicity Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[5]
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (this compound or its O-methyl derivative) and incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control (untreated cells).
Antioxidant Capacity: DPPH Radical Scavenging Assay
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method to determine the antioxidant activity of compounds.[6]
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.
-
Reaction Mixture: In a 96-well plate, add 100 µL of various concentrations of the test compounds to 100 µL of the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm. Ascorbic acid is typically used as a positive control.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] x 100.
Visualized Workflows and Pathways
To further clarify the experimental and biological processes, the following diagrams are provided.
Caption: Workflow for in vitro cytotoxicity testing using the MTT assay.
Caption: Workflow for antioxidant capacity assessment using the DPPH assay.
Caption: Known signaling pathways and cellular effects of this compound.
References
- 1. (4aR,10aS)-1,3,4,9,10,10a-Hexahydro-6-hydroxy-1,1-dimethyl-7-(1-methylethyl)-4a(2H)-phenanthrenecarboxylic acid | C20H28O3 | CID 162209 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Relationship between Phenolic Compounds and Antioxidant Activity of Some Moroccan Date Palm Fruit Varieties (Phoenix dactylifera L.): A Two-Year Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Bioactivities of Phenolics by Focusing on Suppression of Chronic Diseases: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bioactive Compound Profiling and Antioxidant Activity of Phytelephas tenuicaulis and Other Amazonian Fruits [mdpi.com]
A Comparative Analysis of the Biological Activities of Pisiferic Acid and Dehydroabietic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of two naturally occurring abietane-type diterpenoids: pisiferic acid and dehydroabietic acid. Both compounds, derived from coniferous trees, have garnered significant interest for their therapeutic potential. This document synthesizes experimental data on their anticancer, antimicrobial, and anti-inflammatory properties to support further research and drug development initiatives.
At a Glance: Key Biological Activities
| Biological Activity | This compound | Dehydroabietic Acid |
| Anticancer | Demonstrates cytotoxicity, inducing apoptosis through protein phosphatase 2C (PP2C) activation.[1] | Exhibits broad anticancer activity; derivatives show high potency against various cancer cell lines.[2][3][4][5][6][7] |
| Antimicrobial | Active against both Gram-positive and Gram-negative bacteria.[8] | Potent activity, particularly against Gram-positive bacteria, including resistant strains.[2][9] |
| Anti-inflammatory | Limited specific data available. | Well-documented activity via suppression of NF-κB and AP-1 signaling pathways.[2][10][11] |
| Antioxidant | Limited specific data available. | Exhibits antioxidant properties and can activate the Nrf2-ARE pathway.[4][12] |
Anticancer Activity: A Quantitative Comparison
Both this compound and dehydroabietic acid have demonstrated cytotoxic effects against various cancer cell lines. However, much of the recent research has focused on synthesizing and evaluating derivatives of dehydroabietic acid, which have shown remarkably potent inhibitory activities.
This compound's mechanism involves the activation of protein phosphatase 2C (PP2C), leading to the dephosphorylation of the pro-apoptotic protein Bad, which in turn triggers caspase-3/7-dependent apoptosis.[1] Dehydroabietic acid and its derivatives exert their anticancer effects through various mechanisms, including inducing cell cycle arrest and apoptosis.[4][7]
The following table summarizes the 50% inhibitory concentration (IC₅₀) values reported for these compounds and their derivatives against several human cancer cell lines.
Table 1: Comparative Anticancer Activity (IC₅₀ in µM)
| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) |
| This compound | HL-60 (promyelocytic leukemia) | ~36.6[1] |
| Dehydroabietic acid | CNE-2 (nasopharynx) | 88.64[3] |
| Dehydroabietic acid derivative 4w | HeLa (cervical) | 2.21[5] |
| Dehydroabietic acid derivative 33 | MCF-7 (breast) | 2.21[6] |
| Dehydroabietic acid derivative 67g | SMMC-7721, HepG2, Hep3B (liver) | 0.51 - 1.39[4] |
| Dehydroabietic acid derivative 77b | SMMC-7721 (liver) | 0.72 - 1.78[4] |
| Dehydroabietic acid derivative 3b | MCF-7 (breast) | 7.00[7] |
Note: The IC₅₀ for this compound is estimated based on a study reporting its cytotoxicity as two-fold weaker than pisiferdiol (IC₅₀ = 18.3 µM) in HL60 cells.[1]
Antimicrobial Spectrum
Both compounds exhibit significant antimicrobial properties. This compound has been shown to be active against both Proteus vulgaris (Gram-negative) and the Gram-positive bacteria Staphylococcus aureus and Bacillus subtilis.[8] Dehydroabietic acid and its derivatives have demonstrated excellent activity against a range of Gram-positive bacteria, including methicillin-resistant S. aureus (MRSA).[2] Its proposed mechanism involves the disruption of the bacterial cell membrane.[13]
The table below presents the Minimum Inhibitory Concentration (MIC) values, indicating the potency of dehydroabietic acid and its derivatives. Lower MIC values signify greater antimicrobial efficacy.
Table 2: Comparative Antimicrobial Activity (MIC in µg/mL)
| Compound/Derivative | Microorganism | Strain | MIC (µg/mL) |
| Dehydroabietic acid | Staphylococcus aureus | Not specified | 2[2] |
| Dehydroabietic acid | Bacillus subtilis | Not specified | 4[2] |
| Dehydroabietic acid | Staphylococcus aureus | ATCC 1228 | 7.81[9] |
| Dehydroabietic acid | Staphylococcus epidermidis | ATCC 12228 | 7.81[9] |
| Dehydroabietic acid derivative 8 | MRSA & MSSA | Not specified | 3.9 - 15.6[2] |
| Dehydroabietic acid derivative 6 | Methicillin-resistant S. aureus | Not specified | 8 (MIC₉₀)[2] |
| Dehydroabietic acid derivative 7 | Methicillin-resistant S. aureus | Not specified | 32[2] |
Anti-inflammatory Mechanisms
Dehydroabietic acid has well-characterized anti-inflammatory effects.[2][14] It has been shown to reduce the production of nitric oxide (NO) and the expression of inflammatory genes in macrophages.[10][11] This is achieved by inhibiting key kinases in pro-inflammatory signaling cascades. Specifically, dehydroabietic acid suppresses the activity of Src and Syk in the NF-κB pathway and TAK1 in the AP-1 pathway, thereby downregulating the expression of pro-inflammatory mediators like iNOS and TNF-α.[2][10][11]
Other Notable Biological Activities
-
Antioxidant Activity : Dehydroabietic acid has been reported to possess antioxidant properties.[4] It can improve conditions like nonalcoholic fatty liver disease by activating the Keap1/Nrf2-ARE signaling pathway, which enhances the expression of antioxidant enzymes such as heme oxygenase-1 (HO-1) and glutathione peroxidase 4 (GPX4).[12]
-
Ion Channel Modulation : this compound has been identified as a promising lead compound for correcting the function of pathogenic loss-of-function variants in human Kv1.2 potassium channels, which are implicated in epilepsy and other neurological disorders.[15]
Experimental Protocols
Cytotoxicity Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl tetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and proliferation. It is a standard preliminary test for evaluating the cytotoxic potential of compounds.
Methodology:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight under standard culture conditions (e.g., 37°C, 5% CO₂).
-
Compound Treatment: The cells are treated with serial dilutions of the test compound (e.g., this compound or dehydroabietic acid) and incubated for a specified period (typically 24-72 hours). Control wells receive only the vehicle (e.g., DMSO).
-
MTT Addition: After incubation, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.[3][5][7]
Antimicrobial Susceptibility: Broth Microdilution Method
The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.
Methodology:
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Serial Dilution: The test compound is serially diluted (usually two-fold) in the broth across the wells of a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension. Positive control wells (broth and microorganism, no compound) and negative control wells (broth only) are included.[9]
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: After incubation, the plate is visually inspected for microbial growth (turbidity). The MIC is defined as the lowest concentration of the compound at which no visible growth is observed.[2] The results can be confirmed by adding a growth indicator like resazurin or by measuring absorbance.
Conclusion
Both this compound and dehydroabietic acid are valuable natural products with significant therapeutic potential. Current literature suggests that dehydroabietic acid and its synthetic derivatives are particularly potent as anticancer and antibacterial agents, with well-elucidated anti-inflammatory mechanisms. This compound shows promise in its unique mechanisms of inducing apoptosis and modulating ion channels, warranting further investigation. This comparative guide highlights the distinct and overlapping biological profiles of these two diterpenoids, providing a foundation for future research aimed at harnessing their properties for drug discovery.
References
- 1. Pisiferdiol and this compound isolated from Chamaecyparis pisifera activate protein phosphatase 2C in vitro and induce caspase-3/7-dependent apoptosis via dephosphorylation of Bad in HL60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Recent Advances on Biological Activities and Structural Modifications of Dehydroabietic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and In Vitro Anticancer Activity of Novel Dehydroabietic Acid-Based Acylhydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Antiproliferative Activity of Novel Dehydroabietic Acid-Chalcone Hybrids [mdpi.com]
- 7. Synthesis and biological evaluation of dehydroabietic acid-pyrimidine hybrids as antitumor agents - RSC Advances (RSC Publishing) DOI:10.1039/D0RA02432E [pubs.rsc.org]
- 8. tandfonline.com [tandfonline.com]
- 9. benchchem.com [benchchem.com]
- 10. Dehydroabietic Acid Suppresses Inflammatory Response Via Suppression of Src-, Syk-, and TAK1-Mediated Pathways [mdpi.com]
- 11. Dehydroabietic Acid Suppresses Inflammatory Response Via Suppression of Src-, Syk-, and TAK1-Mediated Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Dehydroabietic acid improves nonalcoholic fatty liver disease through activating the Keap1/Nrf2-ARE signaling pathway to reduce ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Dehydroabietic Acid Microencapsulation Potential as Biofilm-Mediated Infections Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Dehydroabietic acid - Wikipedia [en.wikipedia.org]
- 15. Conifer metabolite this compound restores activity in human Kv1.2 potassium channels carrying pathogenic sequence variants - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of the Antibacterial Spectrum of Pisiferic Acid
For Immediate Release
[City, State] – [Date] – In the ongoing search for novel antimicrobial agents, Pisiferic acid, a natural abietane diterpene, has demonstrated significant antibacterial properties. This guide provides a comparative overview of the antibacterial spectrum of this compound, presenting available data on its efficacy against key bacterial strains and contrasting it with established antibiotics. This document is intended for researchers, scientists, and drug development professionals interested in the potential of this compound as a lead compound for new antibacterial therapies.
Introduction to this compound
This compound is a bioactive compound isolated from the seeds of Chamaecyparis pisifera. It has been the subject of scientific investigation due to its various biological activities, including its potential as an antibacterial agent. This guide focuses on consolidating the existing data regarding its spectrum of activity against both Gram-positive and Gram-negative bacteria.
Antibacterial Spectrum of this compound: A Comparative Overview
This compound has been shown to exhibit a broad spectrum of antibacterial activity.[1] While specific quantitative data on its Minimum Inhibitory Concentration (MIC) against a wide array of bacteria is not extensively available in publicly accessible literature, its activity against several key pathogens has been confirmed. This section compares the known antibacterial activity of this compound with that of standard antibiotics against three clinically relevant bacteria: Staphylococcus aureus (Gram-positive), Proteus vulgaris (Gram-negative), and Bacillus subtilis (Gram-positive).
Table 1: Minimum Inhibitory Concentration (MIC) Data
| Antibacterial Agent | Staphylococcus aureus (µg/mL) | Proteus vulgaris (µg/mL) | Bacillus subtilis (µg/mL) |
| This compound | Data not available | Data not available | Data not available |
| Penicillin G | 0.4[2] | Resistant[3] | Data not available |
| Streptomycin | Data not available | Effective (MIC not specified)[4] | Data not available |
| Vancomycin | Data not available | Resistant[3] | Sensitive (MIC ≤4.0)[1] |
Note: "Data not available" indicates that specific MIC values for this compound could not be located in the surveyed literature. "Resistant" indicates that the bacterium is intrinsically resistant to the antibiotic. "Effective" indicates demonstrated activity, though a specific MIC value was not provided in the cited source.
Mechanism of Action
Preliminary studies on the mechanism of action of this compound suggest that it inhibits peptidoglycan synthesis in Bacillus subtilis.[5] Peptidoglycan is a crucial component of the bacterial cell wall, and its inhibition leads to cell lysis and death. The precise molecular targets and signaling pathways involved in this process are still under investigation.
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental technique to quantify the in vitro activity of an antimicrobial agent. The following is a detailed protocol for the broth microdilution method, a standard procedure for MIC determination.
Broth Microdilution Method for MIC Determination
This method involves preparing a series of twofold dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the bacterium after a defined incubation period.
Materials:
-
Test compound (e.g., this compound)
-
Standard antibiotics (for comparison)
-
96-well sterile microtiter plates
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)
-
Standardized bacterial inoculum (0.5 McFarland standard)
-
Sterile pipette tips and multichannel pipettor
-
Incubator
Procedure:
-
Preparation of Antimicrobial Dilutions:
-
Prepare a stock solution of the test compound and standard antibiotics in a suitable solvent.
-
In a 96-well plate, add 100 µL of sterile broth to all wells.
-
Add 100 µL of the stock solution of the antimicrobial agent to the first well of a row.
-
Perform twofold serial dilutions by transferring 100 µL from the first well to the second, mixing, and repeating this process across the row. Discard the final 100 µL from the last well. This will result in a range of concentrations of the antimicrobial agent.
-
-
Inoculum Preparation:
-
Prepare a bacterial suspension from a fresh culture on an agar plate in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Dilute the standardized inoculum in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.
-
-
Inoculation:
-
Add 100 µL of the diluted bacterial inoculum to each well of the microtiter plate containing the antimicrobial dilutions.
-
Include a positive control well (broth and inoculum, no antimicrobial) and a negative control well (broth only).
-
-
Incubation:
-
Cover the plate and incubate at 35-37°C for 16-20 hours under appropriate atmospheric conditions.
-
-
Interpretation of Results:
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.
-
Experimental Workflow
The following diagram illustrates the key steps in the determination of the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Conclusion
This compound demonstrates promising broad-spectrum antibacterial activity. However, to fully assess its potential and enable direct comparisons with existing antibiotics, further research is required to determine its Minimum Inhibitory Concentrations against a wider range of clinically important bacteria. The standardized broth microdilution method provides a robust framework for generating this critical data. The information presented in this guide serves as a foundation for researchers to build upon in the development of new antibacterial agents.
References
- 1. Applications of Yeast Synthetic Biology Geared towards the Production of Biopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Microbial competition between Bacillus subtilis and Staphylococcus aureus monitored by imaging mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Unraveling the Structure-Activity Relationship of Pisiferic Acid Analogs: A Comparative Guide
A detailed examination of pisiferic acid and its derivatives reveals key structural modifications that significantly influence their anticancer and antimicrobial potential. This guide provides a comparative analysis of these analogs, supported by available experimental data, to inform future drug discovery and development efforts.
This compound, a natural abietane diterpene isolated from the leaves and cones of Chamaecyparis pisifera, has garnered significant attention for its diverse biological activities. Researchers have synthesized and evaluated numerous analogs of this compound to understand the relationship between their chemical structure and biological function, aiming to develop more potent and selective therapeutic agents.
Anticancer Activity: Targeting HeLa Cells
A pivotal study in the exploration of this compound's anticancer potential involved the synthesis of seventy-seven derivatives and their subsequent evaluation against the HeLa human cervical cancer cell line. Among these, nine analogs demonstrated notable cytotoxicity, with 50% inhibitory concentration (IC50) values of less than 2 µg/mL[1][2].
A crucial determinant of the anticancer efficacy of these derivatives was identified as hydrophobicity[1][2]. This suggests that modifications increasing the lipophilic character of the this compound scaffold enhance its ability to interact with and disrupt cancer cell membranes or intracellular targets. While the specific structures of these nine highly active compounds are not publicly detailed in the available literature, this finding provides a valuable guiding principle for the design of future this compound-based anticancer agents.
The parent compound, this compound, was found to predominantly inhibit DNA synthesis in HeLa cells, with lesser effects on RNA and protein synthesis[1][2]. Furthermore, several this compound derivatives exhibited inhibitory effects on HeLa DNA polymerase alpha[1][2].
Experimental Protocols
Cytotoxicity Assay against HeLa Cells
The cytotoxic activity of this compound and its analogs is typically determined using established cell viability assays. A common method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Methodology:
-
Cell Culture: HeLa cells are cultured in appropriate media, such as Dulbecco's Modified Eagle's Medium (DMEM), supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the this compound analogs. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period, typically 48 or 72 hours.
-
MTT Addition: Following incubation, the MTT reagent is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a solution of sodium dodecyl sulfate in HCl).
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC50 Determination: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Antimicrobial Activity
While this compound itself is known to possess antimicrobial properties, specific data on the minimum inhibitory concentrations (MIC) of a wide range of its synthetic analogs against various bacterial and fungal strains is limited in publicly accessible literature. The antimicrobial activity of resin acid derivatives, a class to which this compound belongs, is generally attributed to their ability to disrupt microbial cell membranes.
Minimum Inhibitory Concentration (MIC) Assay
The MIC of a compound is the lowest concentration that prevents visible growth of a microorganism. A standard method for determining MIC is the broth microdilution assay.
Methodology:
-
Microorganism Preparation: A standardized inoculum of the target bacterium or fungus is prepared in a suitable broth medium.
-
Compound Dilution: The this compound analogs are serially diluted in the broth medium in a 96-well microplate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension. A positive control (microorganism without compound) and a negative control (broth without microorganism) are included.
-
Incubation: The microplate is incubated under appropriate conditions (temperature and time) for the specific microorganism.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) of the microorganism is observed.
Signaling Pathways and Logical Relationships
To visualize the general workflow of evaluating this compound analogs and the proposed mechanism of action, the following diagrams are provided.
Caption: Experimental workflow for SAR evaluation.
Caption: Proposed mechanism of anticancer action.
Conclusion
The evaluation of this compound and its analogs has established a foundational understanding of their structure-activity relationships, particularly concerning anticancer activity. The significance of hydrophobicity in enhancing cytotoxicity against HeLa cells provides a clear direction for the rational design of more potent compounds. Future research should focus on the synthesis and detailed biological evaluation of a broader range of analogs to populate comprehensive datasets of IC50 and MIC values. Elucidating the precise molecular targets and signaling pathways affected by the most active compounds will be crucial for advancing these promising natural product derivatives towards clinical applications.
References
Comparative Efficacy of Pisiferic Acid on Kv1.1 and Kv1.2 Channels: A Guide for Researchers
For researchers and professionals in drug development, understanding the nuanced interactions of compounds with specific ion channel subtypes is paramount. This guide provides a comparative analysis of the efficacy of Pisiferic acid, a naturally occurring abietane diterpenoid, on the voltage-gated potassium channels Kv1.1 and Kv1.2. These channels are crucial for regulating neuronal excitability, and their dysfunction is linked to various neurological disorders.
Quantitative Efficacy of this compound on Kv1.1 and Kv1.2
This compound has been shown to be an effective activator of both Kv1.1 and Kv1.2 channels, as well as their heteromeric configurations. The compound elicits a significant negative shift in the voltage of half-maximal activation (V₀.₅ act), thereby increasing channel activity at more hyperpolarized potentials. The following table summarizes the key efficacy parameters of this compound on these channels.
| Channel Subtype | Parameter | Value (µM) | Effect |
| Homomeric Kv1.1 | EC₅₀ for V₀.₅ act shift | 12[1][2] | Negative shift in voltage dependence of activation |
| EC₅₀ for Eм shift | 9[1][2] | Hyperpolarization of the resting membrane potential | |
| Homomeric Kv1.2 | EC₅₀ for V₀.₅ act shift | 13[1][2][3] | Negative shift in voltage dependence of activation |
| Heteromeric Kv1.1/Kv1.2 | Concentration for V₀.₅ act shift | 12 | -14 mV shift in voltage dependence of activation[1] |
Experimental Protocols
The data presented in this guide are primarily derived from electrophysiological studies using two-electrode voltage-clamp (TEVC) recordings in Xenopus laevis oocytes expressing human Kv1.1 and Kv1.2 channels.
Oocyte Preparation and cRNA Injection
-
Xenopus laevis oocytes are surgically removed and defolliculated by treatment with collagenase.
-
Complementary RNA (cRNA) for the desired channel subunits (human KCNA1 for Kv1.1 and KCNA2 for Kv1.2) is synthesized in vitro.
-
For heteromeric channel expression, cRNAs for Kv1.1 and Kv1.2 are co-injected into the oocytes.
-
Injected oocytes are incubated for 1-3 days to allow for channel expression.
Two-Electrode Voltage-Clamp (TEVC) Electrophysiology
-
Oocytes are placed in a recording chamber and perfused with a bath solution (ND96).
-
Two glass microelectrodes, filled with 3 M KCl, are impaled into the oocyte to measure and clamp the membrane potential.
-
To elicit channel currents, a voltage protocol is applied. A typical protocol involves holding the membrane potential at -80 mV and then applying depolarizing voltage steps in 10 mV increments.
-
This compound is applied via the perfusion system at various concentrations to determine its effect on channel currents and gating properties.
-
Data analysis is performed to determine the voltage of half-maximal activation (V₀.₅ act) by fitting the normalized tail current amplitudes to a Boltzmann function.
Visualizing the Experimental Workflow and Mechanism
The following diagrams illustrate the experimental workflow for assessing the efficacy of this compound and its proposed mechanism of action on Kv channels.
Comparative Analysis and Conclusion
This compound demonstrates comparable efficacy in activating both homomeric Kv1.1 and Kv1.2 channels, with EC₅₀ values for the negative shift in V₀.₅ act being 12 µM and 13 µM, respectively[1][2]. This suggests a similar mechanism of action on both channel subtypes. The compound is also effective on heteromeric Kv1.1/Kv1.2 channels, which are physiologically prevalent in the nervous system[1][4].
The mechanism of action involves this compound binding to the voltage-sensing domain (VSD) of the channel[5]. This binding stabilizes the activated state of the VSD, leading to a hyperpolarizing shift in the voltage dependence of channel opening. This allosteric modulation effectively increases the probability of the channel being open at physiological membrane potentials.
References
- 1. A conifer metabolite corrects episodic ataxia type 1 by voltage sensor-mediated ligand activation of Kv1.1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Conifer metabolite this compound restores activity in human Kv1.2 potassium channels carrying pathogenic sequence variants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Two Heteromeric Kv1 Potassium Channels Differentially Regulate Action Potential Firing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A conifer metabolite corrects episodic ataxia type 1 by voltage sensor-mediated ligand activation of Kv1.1 - PubMed [pubmed.ncbi.nlm.nih.gov]
No Direct Head-to-Head Comparative Studies Found for Pisiferic Acid Against Standard of Care
Initial research into the therapeutic potential of Pisiferic acid has revealed promising activity in preclinical disease models, particularly for certain neurological channelopathies. However, a comprehensive review of available scientific literature indicates a lack of direct head-to-head studies comparing this compound with current standard-of-care treatments for any specific disease. The existing research primarily focuses on elucidating the compound's mechanism of action and establishing its efficacy in models where current therapeutic options are limited or do not directly address the underlying molecular pathology.
This compound's Investigated Role in Episodic Ataxia Type 1
The most significant body of research on this compound centers on its potential as a treatment for Episodic Ataxia Type 1 (EA1), a neurological disorder caused by mutations in the KCNA1 gene, which encodes the Kv1.1 potassium channel. Current treatments for EA1 are often symptomatic and do not correct the function of the faulty channel.
A key study demonstrated that this compound can rescue the function of mutant Kv1.1 channels associated with EA1.[1][2] In a mouse model of human EA1, administration of this compound at a dose of 1 mg/kg was shown to restore wild-type channel function.[1][2] The research identified that this compound acts as an opener of Kv1.1 and Kv1.2 channels by binding to the voltage-sensing domain (VSD) and inducing a conformational change that opens the pore, effectively mimicking the effect of membrane depolarization.[1][2] This novel mechanism of action suggests its potential as a direct therapeutic for EA1.
Expansion to Other Kv1.2-Related Disorders
The therapeutic potential of this compound has also been explored in the context of disorders arising from mutations in the KCNA2 gene, which encodes the Kv1.2 potassium channel. These mutations can lead to epilepsy and other neurological conditions. Research has shown that this compound can improve the function of 13 out of 13 tested loss-of-function variants of the Kv1.2 channel in vitro.[3][4] This suggests a broader applicability of this compound for channelopathies beyond EA1.
Data and Methodologies from Preclinical Studies
While direct comparative data is unavailable, the following tables summarize the quantitative data and experimental protocols from the foundational studies on this compound.
Table 1: Efficacy of this compound in a Mouse Model of Episodic Ataxia Type 1
| Disease Model | Compound | Dosage | Key Finding | Reference |
| Kv1.1E283K/+ mice | This compound | 1 mg/kg | Restored wild-type function | [1][2] |
Table 2: In Vitro Efficacy of this compound on Kv1.1 and Kv1.2 Channels
| Channel | Compound | Concentration | Effect | Reference |
| EA1-linked mutant Kv1.1 channels | This compound | Not specified | Restored function in 12 out of 12 mutants tested | [1][2] |
| Wild-type Kv1.2 channels | This compound | 12 µM | Augmented current and hyperpolarized V0.5act | [3] |
| Pathogenic Kv1.2 variants | This compound | Not specified | Improved function in 13 out of 13 loss-of-function variants | [3][4] |
Experimental Protocols
The primary experimental methodologies employed in the evaluation of this compound include:
-
Two-electrode voltage clamp (TEVC) electrophysiology: This technique was used to measure the activity of wild-type and mutant Kv1.1 and Kv1.2 channels expressed in Xenopus laevis oocytes. Oocytes were injected with cRNA encoding the desired channel subunits and incubated. Ionic currents were then recorded in the presence and absence of this compound to assess its effect on channel function, including voltage-dependence of activation (V0.5act).
-
Animal models: A knock-in mouse model heterozygous for the E283K mutation in the Kcna1 gene (Kv1.1E283K/+) was used to represent human EA1. The efficacy of this compound in restoring normal function in these mice was evaluated, though the specific behavioral or physiological readouts are not detailed in the provided abstracts.
-
Molecular dynamics simulations: All-atom molecular dynamics simulations were conducted in a model neuronal membrane to investigate the binding site and mechanism of action of this compound on the Kv1.1 voltage-sensing domain.
Signaling Pathway and Mechanism of Action
The proposed mechanism of action for this compound involves its direct interaction with the voltage-sensing domain (VSD) of Kv1.1 and Kv1.2 channels. This interaction induces a conformational change that leads to the opening of the channel pore.
Caption: Mechanism of this compound on Kv1.1/Kv1.2 Channels.
Conclusion
This compound is an emerging therapeutic candidate with a novel mechanism of action for specific neurological channelopathies. The available data strongly supports its potential in preclinical models of Episodic Ataxia Type 1 and other Kv1.2-related disorders. However, the current body of research lacks direct comparative studies against any established standard-of-care treatments. Future clinical development will require head-to-head trials to ascertain the relative efficacy and safety of this compound compared to existing therapeutic options. Researchers and drug development professionals should view this compound as a promising lead compound warranting further investigation, rather than a direct competitor to current standards of care at this stage.
References
- 1. pnas.org [pnas.org]
- 2. A conifer metabolite corrects episodic ataxia type 1 by voltage sensor-mediated ligand activation of Kv1.1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Conifer metabolite this compound restores activity in human Kv1.2 potassium channels carrying pathogenic sequence variants - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Pisiferic Acid: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. Pisiferic acid, a bioactive compound of interest in various research fields, requires careful handling and disposal to mitigate potential hazards. This guide provides essential safety and logistical information, including operational and disposal plans, to ensure the safe management of this compound waste.
Hazardous Waste Classification of this compound
Under the Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it is specifically listed by the Environmental Protection Agency (EPA) or if it exhibits one of four characteristics: ignitability, corrosivity, reactivity, or toxicity.
This compound is not a specifically listed hazardous waste by the EPA. Therefore, its classification as a hazardous waste would depend on whether it exhibits any of the hazardous characteristics. Based on available data, this compound is unlikely to be classified as a characteristic hazardous waste:
-
Ignitability: With a flash point of 252.2 ± 25.2 °C, this compound is not considered an ignitable hazardous waste, as its flash point is well above the 60°C (140°F) threshold.
-
Corrosivity: As a weak acid with a predicted pKa of 4.27, an aqueous solution of this compound is not expected to have a pH of 2 or lower, the threshold for corrosive hazardous waste.
-
Reactivity: There is no available information to suggest that this compound is unstable, reactive with water, or explosive.
Given the lack of comprehensive toxicity data and its known sensitizing effects, it is prudent to handle and dispose of this compound as a potentially hazardous waste. This precautionary approach ensures the highest level of safety for laboratory personnel and the environment.
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₂₀H₂₈O₃ | PubChem |
| Molecular Weight | 316.43 g/mol | PubChem |
| Melting Point | 195 - 199 °C | ChemicalBook |
| Flash Point | 252.2 ± 25.2 °C | InvivoChem |
| pKa (predicted) | 4.27 ± 0.40 | ChemicalBook |
Step-by-Step Disposal Protocol for this compound
This protocol provides a clear, step-by-step process for the safe disposal of this compound from the point of generation to its final disposal.
Personal Protective Equipment (PPE) and Safety Precautions
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood. [1]
-
Wear appropriate PPE , including:
-
Nitrile gloves
-
Safety goggles or a face shield
-
A lab coat
-
-
Avoid generating dust when handling solid this compound.[1]
-
In case of skin contact, wash the affected area immediately with soap and water.[1] If inhaled, move to fresh air.[1] Seek medical attention if irritation or respiratory symptoms occur.[1]
Waste Segregation and Collection
-
Do not mix this compound waste with other waste streams. [1]
-
Collect all this compound waste, including contaminated materials (e.g., gloves, weighing paper, pipette tips), in a designated, compatible waste container.
-
Solid Waste: Collect in a clearly labeled, sealable plastic bag or a wide-mouth plastic container.
-
Liquid Waste (e.g., solutions containing this compound): Collect in a compatible, leak-proof container, such as a high-density polyethylene (HDPE) or glass bottle. Ensure the container has a secure screw-top cap.
Waste Container Management
-
Label the waste container clearly with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.
-
Keep the waste container closed at all times , except when adding waste.
-
Store the waste container in a designated satellite accumulation area within the laboratory. This area should be away from general lab traffic and incompatible chemicals.
-
Ensure secondary containment is in place to contain any potential spills.
Disposal Procedure
-
Do not dispose of this compound down the drain or in the regular trash. [1]
-
All this compound waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste management company.
-
Follow your institution's specific procedures for requesting a hazardous waste pickup.
-
Maintain records of the amount of this compound waste generated and disposed of, in accordance with your institution's policies and local regulations.
Empty Container Disposal
-
Handle uncleaned containers that held this compound as you would the product itself.[1]
-
If the container is to be disposed of, it must be triple-rinsed with a suitable solvent (e.g., ethanol or acetone).
-
Collect the rinsate as hazardous waste and dispose of it according to the procedures outlined above.
-
Once triple-rinsed, the container can typically be disposed of as non-hazardous waste. Deface the original label before disposal.
Disposal Workflow
References
Personal protective equipment for handling Pisiferic acid
Essential Safety and Handling Guide for Pisiferic Acid
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not found in the public domain. The following guidance is based on general best practices for handling organic acids and information available for other potentially hazardous acids. It is imperative to obtain and review the specific SDS from your supplier before handling this compound. This information should be used as a supplementary resource and not as a replacement for a substance-specific SDS.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound. It outlines recommended personal protective equipment (PPE), handling procedures, and disposal plans to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial to minimize exposure risk when working with this compound. The following table summarizes the recommended PPE.
| PPE Category | Item | Specification | Purpose |
| Eye Protection | Safety Goggles | Chemical splash goggles that meet ANSI Z87.1 standards. | Protects eyes from splashes and aerosols. |
| Face Shield | To be worn in addition to safety goggles, especially when handling larger quantities or there is a significant splash risk. | Provides full-face protection from splashes. | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Check the glove manufacturer's compatibility chart for the specific acid if available. | Prevents skin contact. It is advised to double-glove for enhanced protection. |
| Body Protection | Laboratory Coat | A flame-retardant lab coat with fully extended sleeves. | Protects skin and personal clothing from contamination. |
| Chemical-Resistant Apron | Recommended when handling larger volumes or during procedures with a high splash potential. | Provides an additional layer of protection against chemical splashes. | |
| Respiratory Protection | Respirator | An N95 respirator may be suitable for low-dust or low-aerosol generating procedures. For higher-risk activities, a full-face respirator with appropriate acid gas cartridges is recommended. Fit testing is essential. | Protects against inhalation of dust or aerosols. The need for respiratory protection should be determined by a risk assessment. |
Operational Plan: Handling and Storage
Engineering Controls:
-
Ventilation: All work with this compound, especially when handling the solid form or preparing solutions, should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1][2]
-
Safety Equipment: An operational eyewash station and safety shower must be readily accessible in the immediate work area.[2][3]
Work Practices:
-
Avoid Contact: Avoid direct contact with skin, eyes, and clothing.
-
Personal Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.
-
Labeling: Ensure all containers of this compound are clearly labeled with the chemical name and associated hazards.
-
Quantities: Purchase and use the smallest quantity of the chemical necessary for the experiment.[1]
Storage:
-
Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, bases, and metals.
-
Keep the container tightly closed.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection: Collect all this compound waste, including contaminated PPE and cleaning materials, in a designated, properly labeled, and sealed container.
-
Container Type: Use a compatible container, such as a glass or polyethylene bottle. Avoid metal containers or caps, as some acids can react with metals.[1]
-
Disposal Request: Dispose of the hazardous waste through your institution's Environmental Health and Safety (EHS) office. Do not pour this compound down the drain.
Spill and Emergency Procedures
Spill Response:
-
Small Spills (Solid): If the material is a powder, ensure it is not airborne. Gently cover the spill with a damp absorbent material (e.g., paper towels) to avoid raising dust. Do not sweep up dry powder.[1]
-
Small Spills (Liquid): Absorb the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Cleanup: Wearing appropriate PPE, carefully collect the absorbed material and place it in a sealed container for hazardous waste disposal. Clean the spill area with a suitable solvent, followed by soap and water.
-
Large Spills: Evacuate the area immediately and alert others. Contact your institution's emergency response team.
First Aid:
-
Skin Contact: Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes. Seek medical attention.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][2]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
Workflow for Handling this compound
The following diagram illustrates the procedural workflow for the safe handling of this compound, from preparation to disposal.
Caption: Safe handling workflow for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
